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Core Science & Biosynthesis

Foundational

Introduction to Tyrphostin AG 825: A Selective ErbB2 Inhibitor

An In-Depth Technical Guide to the Downstream Signaling Effects of Tyrphostin AG 825 (C15) This guide provides a comprehensive technical overview of Tyrphostin AG 825, also known as Tyrphostin C15. We will delve into its...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Downstream Signaling Effects of Tyrphostin AG 825 (C15)

This guide provides a comprehensive technical overview of Tyrphostin AG 825, also known as Tyrphostin C15. We will delve into its mechanism of action as a selective ErbB2 inhibitor and explore its downstream signaling consequences and cellular effects. This document is intended for researchers, scientists, and professionals in drug development who are investigating receptor tyrosine kinase signaling and its therapeutic targeting.

Tyrphostins are a class of synthetic compounds designed to inhibit the activity of protein tyrosine kinases (PTKs), which are crucial mediators of cellular signaling. Overactivity of PTKs is a hallmark of many cancers, making them prime targets for therapeutic intervention. Tyrphostin AG 825 is a potent and selective inhibitor of the ErbB2 (also known as HER2/neu) receptor tyrosine kinase. The ErbB2 receptor is a member of the epidermal growth factor receptor (EGFR) family and is a key driver of cell proliferation, survival, and differentiation.[1][2] Unlike other members of the ErbB family, ErbB2 does not have a known direct ligand. Instead, it is activated through heterodimerization with other ligand-bound ErbB receptors, such as EGFR (ErbB1).[1][3] This dimerization leads to the autophosphorylation of tyrosine residues in its intracellular domain, creating docking sites for downstream signaling proteins.[2][4]

Tyrphostin AG 825 exhibits significant selectivity for ErbB2 over other ErbB family members, such as ErbB1. This selectivity is crucial for minimizing off-target effects and provides a focused approach to inhibiting ErbB2-driven oncogenic signaling.

The ErbB2 Signaling Cascade and its Interruption by Tyrphostin AG 825

Upon activation, ErbB2 initiates a cascade of intracellular signaling events that primarily propagate through two major pathways: the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Ras/Raf/MEK/ERK (MAPK) pathway.[1][2][5] These pathways are central to regulating cell survival, proliferation, and growth. Tyrphostin AG 825, by inhibiting the tyrosine kinase activity of ErbB2, prevents the initial autophosphorylation event, thereby blocking the activation of these critical downstream pathways.[6]

ErbB2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_PI3K_Akt PI3K/Akt Pathway cluster_MAPK MAPK Pathway ErbB1 ErbB1 (EGFR) ErbB2 ErbB2 (HER2) ErbB1->ErbB2 Heterodimerization P_ErbB2 Phosphorylated ErbB2 ErbB2->P_ErbB2 Autophosphorylation Ligand Ligand (e.g., EGF) Ligand->ErbB1 PI3K PI3K P_ErbB2->PI3K Grb2_Sos Grb2/Sos P_ErbB2->Grb2_Sos Tyrphostin_AG825 Tyrphostin AG 825 Tyrphostin_AG825->P_ErbB2 Inhibits PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt P_Akt p-Akt Akt->P_Akt mTOR mTOR P_Akt->mTOR Cell_Survival Cell Survival & Growth mTOR->Cell_Survival Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK P_ERK p-ERK ERK->P_ERK Proliferation Cell Proliferation P_ERK->Proliferation

Figure 1: ErbB2 Signaling and Tyrphostin AG 825 Inhibition. This diagram illustrates the activation of the ErbB2 receptor and its downstream PI3K/Akt and MAPK signaling pathways, with the point of inhibition by Tyrphostin AG 825 highlighted.

Downstream Cellular Consequences of Tyrphostin AG 825 Treatment

The inhibition of ErbB2 signaling by Tyrphostin AG 825 translates into several measurable downstream cellular effects, making it a compound of interest for cancer research.

Inhibition of Cell Proliferation

A primary consequence of blocking the PI3K/Akt and MAPK pathways is the inhibition of cell proliferation.[3][7] The MAPK pathway, in particular, is a direct regulator of the cell cycle.[8] Studies have demonstrated that Tyrphostin AG 825 effectively reduces the proliferation of various cancer cell lines that overexpress ErbB2, including those from breast, prostate, and non-small cell lung cancers, as well as vestibular schwannomas.[3][6][7]

Induction of Apoptosis

By suppressing the pro-survival signals emanating from the PI3K/Akt pathway, Tyrphostin AG 825 can induce programmed cell death, or apoptosis.[6][9][10] Research in androgen-independent prostate cancer cells has shown that treatment with Tyrphostin AG 825 leads to an imbalance between the ERK1/2 and p38 MAPK signaling pathways, culminating in p38-dependent apoptosis.[6] This induction of apoptosis is a critical mechanism for the anti-tumor activity of this compound.

Cell Cycle Arrest

Inhibition of the signaling pathways that drive cell proliferation often leads to arrest at specific checkpoints in the cell cycle.[11] Treatment with ErbB2 inhibitors like Tyrphostin AG 825 has been shown to cause an accumulation of cells in the G1 phase of the cell cycle, preventing their entry into the S phase where DNA replication occurs.[11] This G1 arrest is a direct consequence of the downregulation of proliferative signals.

Effects on STAT3 Signaling

Interestingly, some studies suggest that Tyrphostin AG 825 may have effects beyond the canonical ErbB2 pathways. Research has indicated that Tyrphostin AG 825 can suppress the IL-6-induced tyrosine phosphorylation of STAT3, a key transcription factor involved in cell survival and proliferation.[12][13] While the exact mechanism of this "non-specific" effect is still under investigation, it may contribute to the overall anti-cancer activity of the compound.[12][13]

Experimental Protocols for Assessing the Effects of Tyrphostin AG 825

To rigorously evaluate the downstream effects of Tyrphostin AG 825, a series of well-established cellular and molecular biology techniques are employed.

Western Blotting for Phosphorylated Signaling Proteins

Western blotting is a fundamental technique to assess the phosphorylation status of key proteins in the ErbB2 signaling cascade.[14][15] A reduction in the phosphorylated forms of ErbB2, Akt, and ERK is a direct indicator of Tyrphostin AG 825's inhibitory activity.

Western_Blot_Workflow start Cell Treatment with Tyrphostin AG 825 lysis Cell Lysis (with phosphatase inhibitors) start->lysis quant Protein Quantification (e.g., BCA assay) lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer (to PVDF membrane) sds->transfer block Blocking (e.g., 5% BSA in TBST) transfer->block p_ab Primary Antibody Incubation (e.g., anti-p-ErbB2, anti-p-Akt) block->p_ab s_ab Secondary Antibody Incubation (HRP-conjugated) p_ab->s_ab detect Chemiluminescent Detection s_ab->detect analyze Image Analysis and Quantification detect->analyze

Figure 2: Western Blot Workflow. This diagram outlines the key steps for assessing protein phosphorylation levels following treatment with Tyrphostin AG 825.

Step-by-Step Protocol:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of Tyrphostin AG 825 for the desired duration. Include a vehicle-treated control (e.g., DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.[16]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the bicinchoninic acid (BCA) assay to ensure equal loading.

  • SDS-PAGE and Protein Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.[17]

  • Immunoblotting:

    • Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.[16]

    • Incubate the membrane with primary antibodies specific for the phosphorylated forms of ErbB2 (e.g., p-ErbB2 Tyr1221/1222), Akt (e.g., p-Akt Ser473), and ERK (e.g., p-ERK Thr202/Tyr204), as well as antibodies for the total forms of these proteins and a loading control (e.g., β-actin or GAPDH).[15][18]

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein levels.[17]

Cell Proliferation Assay

Cell proliferation can be quantified using various methods, such as the Alamar Blue assay or a BrdU incorporation assay.[3][19] These assays measure metabolic activity or DNA synthesis, respectively, as indicators of cell growth.

Alamar Blue Assay Protocol:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and allow them to attach. Treat the cells with a range of Tyrphostin AG 825 concentrations.

  • Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 48-72 hours).

  • Alamar Blue Addition: Add Alamar Blue reagent to each well and incubate for 2-4 hours.

  • Measurement: Measure the fluorescence or absorbance of the plate using a plate reader.

  • Data Analysis: Calculate the percentage of proliferation inhibition relative to the vehicle-treated control cells.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry with a DNA-staining dye like propidium iodide (PI) is used to determine the distribution of cells in the different phases of the cell cycle.[3][20][21]

Protocol for Cell Cycle Analysis:

  • Cell Treatment: Treat cells with Tyrphostin AG 825 for a specified time (e.g., 24-48 hours).

  • Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix them in ice-cold 70% ethanol.

  • Staining: Rehydrate the cells in PBS and stain them with a solution containing propidium iodide and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

  • Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Quantitative Data Summary

The following table summarizes the inhibitory concentrations of Tyrphostin AG 825 against its primary target, ErbB2, and for comparison, its effect on ErbB1.

ParameterTargetValueReference
IC₅₀ErbB20.15 µM
IC₅₀ErbB1 (EGFR)19 µM

Conclusion

Tyrphostin AG 825 (C15) is a valuable research tool for investigating the intricacies of ErbB2 signaling. Its selectivity for ErbB2 allows for the targeted dissection of this critical oncogenic pathway. By inhibiting ErbB2 autophosphorylation, Tyrphostin AG 825 effectively blocks the downstream PI3K/Akt and MAPK signaling cascades, leading to reduced cell proliferation, induction of apoptosis, and cell cycle arrest. The experimental protocols outlined in this guide provide a robust framework for researchers to explore and validate the downstream effects of this potent ErbB2 inhibitor. Understanding the molecular consequences of Tyrphostin AG 825 action can provide crucial insights for the development of novel cancer therapeutics.

References

  • Lee, J. H., et al. (2008). Tyrphostin ErbB2 Inhibitors AG825 and AG879 Have Non-specific Suppressive Effects on gp130/ STAT3 Signaling. Korean Journal of Physiology & Pharmacology, 12(5), 281-286.
  • Doherty, J. K., et al. (2011). ErbB expression, activation, and inhibition with lapatinib and tyrphostin (AG825) in human vestibular schwannomas. Otology & Neurotology, 32(5), 854-862.
  • Lee, J. H., et al. (2008). Tyrphostin ErbB2 Inhibitors AG825 and AG879 Have Non-specific Suppressive Effects on gp130/ STAT3 Signaling. The Korean Journal of Physiology & Pharmacology, 12(5), 281.
  • Murillo, H., et al. (2001). Tyrphostin AG825 triggers p38 mitogen-activated protein kinase-dependent apoptosis in androgen-independent prostate cancer cells C4 and C4-2. Cancer Research, 61(20), 7408-7412.
  • Holder, S. L., & Berezov, A. (2014). Assay for Isolation of Inhibitors of Her2-Kinase Expression. In Methods in molecular biology (Vol. 1172, pp. 113-122).
  • Kosaka, H., et al. (2022). Integrated approach to functional analysis of an ERBB2 variant of unknown significance detected by a cancer gene panel test. Scientific Reports, 12(1), 1-10.
  • Creative Diagnostics. (n.d.). PI3K-AKT Signaling Pathway. Retrieved from [Link]

  • BPS Bioscience. (2023). Using Alamar Blue assay to measure proliferation inhibition of Trastuzumab biosimilars.
  • Tsai, C. M., et al. (1996). Enhancement of Chemosensitivity by Tyrphostin AG825 in High-p185neu Expressing Non-Small Cell Lung Cancer Cells. Clinical Cancer Research, 2(11), 1877-1884.
  • Blazek, D., et al. (2023). Basic Methods of Cell Cycle Analysis. International Journal of Molecular Sciences, 24(4), 3647.
  • Partik, G., et al. (2000). Inhibition of epidermal-growth-factor-receptor-dependent signalling by tyrphostins A25 and AG1478 blocks growth and induces apoptosis in colorectal tumor cells in vitro. International Journal of Cancer, 85(5), 683-690.
  • Nobre, M. (2024, July 16). How to detect phosphorylation on Western Blots?
  • Rola, A., et al. (2012). The effect of tyrphostins AG494 and AG1478 on the autocrine growth regulation of A549 and DU145 cells. Folia histochemica et cytobiologica, 50(2), 186-195.
  • BenchChem. (2025).
  • Haider, R. (2024). Evaluation of cell cycle inhibitors by flow cytometry. Journal of Cancer Research and Cellular Therapeutics, 8(3).
  • Chen, Y., et al. (2020). Research progress on the PI3K/AKT signaling pathway in gynecological cancer. Oncology Letters, 20(6), 1-1.
  • Lázaro-Ibáñez, E., et al. (2020). Mechanisms of Action of EGFR Tyrosine Kinase Receptor Incorporated in Extracellular Vesicles. Cancers, 12(11), 3418.
  • Wikipedia. (n.d.). PI3K/AKT/mTOR pathway. Retrieved from [Link]

  • Li, J., et al. (2022). Antitumor Activity and Mechanism of Action of the Antimicrobial Peptide AMP-17 on Human Leukemia K562 Cells. Molecules, 27(22), 8109.
  • Encyclopedia.pub. (2022). Molecular Biology of the ERBB2 Signaling Pathway. Retrieved from [Link]

  • Miller, S. M., et al. (2022). Examination of the Cell Cycle Dependence of Cytosine and Adenine Base Editors. Frontiers in Genome Editing, 4, 911003.
  • Assay Genie. (2024).
  • Lee, K. W., et al. (2019). Detection of ERBB2 (HER2) Gene Amplification Events in Cell-Free DNA and Response to Anti-HER2 Agents in a Large Asian Cancer Patient Cohort. Frontiers in Oncology, 9, 257.
  • CUSABIO. (n.d.). PI3K-Akt signaling pathway. Retrieved from [Link]

  • Astuti, I., et al. (2017). Assessment of Cell Cycle and Induction of Apoptosis by Shiga-like Toxin Produced by Escherichia coli O157:H7 in T47D Breast Cancer Cells Using Flow Cytometry. Iranian journal of public health, 46(11), 1547.
  • BioKB. (n.d.). Tyrosine kinase inhibitor tyrphostin AG490 triggers both apoptosis and autophagy by reducing HSF1 and Mcl-1 in PEL cells.
  • Epic Sciences. (2024). A novel liquid biopsy assay for detection of ERBB2 (HER2)
  • CUSABIO. (n.d.). ErbB signaling pathway. Retrieved from [Link]

  • Chen, Y. A., et al. (2022).

Sources

Exploratory

Tyrphostin C15 (AG-825) in Breast Cancer Cell Lines: A Comprehensive Technical Guide to HER2/ErbB2 Modulation

Executive Summary Tyrphostin C15, widely known in pharmacological literature as AG-825, is a highly selective, ATP-competitive inhibitor of the ErbB2 (HER2/neu) receptor tyrosine kinase. As a Senior Application Scientist...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Tyrphostin C15, widely known in pharmacological literature as AG-825, is a highly selective, ATP-competitive inhibitor of the ErbB2 (HER2/neu) receptor tyrosine kinase. As a Senior Application Scientist, I have structured this whitepaper to provide a rigorous technical framework for researchers deploying AG-825 in breast cancer cell line models (e.g., SKBR-3, MCF-7). This guide synthesizes molecular mechanisms, quantitative pharmacodynamics, and self-validating experimental protocols, while addressing the critical causality behind experimental design choices—such as overcoming intracellular ATP competition and intrinsic resistance mechanisms.

Molecular Profile & Mechanism of Action

AG-825 operates by competitively binding to the ATP-binding pocket of the HER2 kinase domain () [1]. In HER2-amplified breast cancer, this blockade prevents receptor autophosphorylation and the subsequent downstream activation of critical oncogenic mediators, such as Steroid Receptor Coactivator-3 (SRC-3) () [3].

Causality Insight: Why does AG-825 induce apoptosis rather than mere cytostasis? By inhibiting HER2, AG-825 disrupts the stabilization of anti-apoptotic proteins (Mcl-1, Bcl-xL) and upregulates pro-apoptotic Bax. Furthermore, it decreases the pathological HER2-nucleolin interaction, effectively stalling the cell cycle at the S-phase and triggering programmed cell death () [2].

HER2_Pathway AG825 Tyrphostin C15 (AG-825) HER2 HER2/ErbB2 Receptor AG825->HER2 Competitive Inhibition Apoptosis Apoptosis (Bax ↑, Bcl-xL ↓) AG825->Apoptosis Induces SRC3 SRC-3 Phosphorylation HER2->SRC3 Phosphorylates HER2->Apoptosis Inhibition Triggers ATP ATP Binding ATP->HER2 Activates Proliferation Cell Proliferation SRC3->Proliferation Drives

Diagram 1: Mechanism of Tyrphostin C15 (AG-825) inhibiting HER2 signaling and inducing apoptosis.

Quantitative Pharmacodynamics

A common pitfall in kinase inhibitor research is misaligning biochemical IC50 values with cellular dosing. The table below delineates the target affinities and the necessary cellular concentrations.

Table 1: Kinase Selectivity and Cellular Efficacy of AG-825

Target / ParameterAssay SystemIC50 / Effective DoseMechanistic Notes
HER2/ErbB2 Cell-free assay0.35 µMHighly selective ATP-competitive inhibition.
EGFR (ErbB1) Cell-free assay19.0 µM~54-fold lower affinity than HER2.
PDGFR Cell-free assay40.0 µMMinimal off-target effect at therapeutic doses.
HER2 Phosphorylation Whole Cell (SKBR-3)40.0 - 50.0 µMRequires higher doses due to intracellular ATP.

Causality Insight: Researchers often question the discrepancy between the cell-free IC50 (0.35 µM) and the required in vitro dose (40-50 µM). Because AG-825 is an ATP-competitive inhibitor, the high endogenous concentration of ATP in living cells outcompetes the inhibitor. Consequently, whole-cell assays demand higher micromolar concentrations to achieve complete HER2 blockade () [1].

Experimental Methodologies & Protocols

To ensure reproducibility and trustworthiness, the following protocol outlines a self-validating system for assessing AG-825 efficacy in HER2-overexpressing breast cancer cell lines.

Protocol: In Vitro HER2 Inhibition & Apoptosis Validation

Step 1: Compound Preparation & Handling

  • Dissolve AG-825 powder in anhydrous DMSO to create a 10 mM stock solution.

  • Critical Step: AG-825 is sparingly soluble in aqueous buffers. Always dilute the DMSO stock directly into pre-warmed culture media immediately before cell application to prevent micro-precipitation. Do not store aqueous dilutions for more than 24 hours.

Step 2: Cell Culture & Controlled Seeding

  • Seed SKBR-3 cells (HER2-amplified) at a density of 3 × 10⁵ cells/well in a 6-well plate using McCoy's 5A medium supplemented with 10% FBS.

  • Self-Validation Check: Include MCF-7 cells (low HER2 expression) in parallel as a negative biological control. This proves that observed cytotoxicity is HER2-specific and not a generalized off-target artifact.

Step 3: Treatment Administration

  • Treat the experimental wells with 40 µM AG-825.

  • Include a vehicle control well (DMSO matched to the exact final concentration of the treatment well, strictly < 0.5% v/v) to rule out solvent-induced toxicity.

Step 4: Target Validation (Western Blotting)

  • After 24 hours of treatment, lyse the cells in RIPA buffer fortified with protease and phosphatase inhibitors.

  • Probe the lysate for p-HER2 (Tyr1248), total HER2, and downstream effectors (p-SRC-3, Bax, Bcl-xL). A reduction in p-HER2 without a drop in total HER2 confirms direct kinase engagement.

Step 5: Phenotypic Readout

  • Perform a Trypan Blue dye exclusion assay or BrdU incorporation assay at 48–72 hours to quantify the arrest of cell proliferation and the induction of cell death.

Workflow Step1 1. Cell Culture (SKBR-3, MCF-7) Step3 3. Treatment (40-50 μM AG-825) Step1->Step3 Step2 2. Compound Prep (AG-825 in DMSO) Step2->Step3 Step4 4. Target Validation (Western Blot) Step3->Step4 Step5 5. Phenotypic Readout (Dye Exclusion / BrdU) Step4->Step5

Diagram 2: Experimental workflow for validating AG-825 efficacy in breast cancer cell lines.

Combinatorial Strategies for Enhanced Efficacy

Monotherapy with tyrosine kinase inhibitors often leads to adaptive resistance. AG-825 demonstrates potent synergistic potential when combined with orthogonal modalities:

  • AG-825 + Nucleolin Inhibitors (GroA/AS1411): Co-treatment significantly enhances cell death in SKBR-3 clones compared to single-agent therapy. This combination dually targets the HER2-nucleolin complex, preventing anchorage-independent growth in 3D culture models () [2].

  • AG-825 + Photodynamic Therapy (HY-PDT): Combining AG-825 with hypericin-mediated photodynamic therapy results in the total degradation of the HER2 receptor, massive downregulation of HSP90, and complete inhibition of colony formation () [4].

References

  • Wolfson E, et al. "Nucleolin and ErbB2 inhibition reduces tumorigenicity of ErbB2-positive breast cancer." Cell Death & Disease, 2018 Jan 19;9(2):47.[Link]

  • Kessler JD, et al. "HER2 Signaling Drives DNA Anabolism and Proliferation through SRC-3 Phosphorylation and E2F1-Regulated Genes." Cancer Research, 2016.[Link]

  • Kascakova S, et al. "Degradation of HER2 receptor through hypericin-mediated photodynamic therapy." PubMed, 2010.[Link]

Foundational

Introduction: The Imperative for Kinase Selectivity

Precision Targeting of HER2-Amplified Malignancies: A Technical Guide to Utilizing Tyrphostin C15 (AG-825) in Oncological Research In the landscape of targeted oncology, the human epidermal growth factor receptor 2 (HER2...

Author: BenchChem Technical Support Team. Date: March 2026

Precision Targeting of HER2-Amplified Malignancies: A Technical Guide to Utilizing Tyrphostin C15 (AG-825) in Oncological Research

In the landscape of targeted oncology, the human epidermal growth factor receptor 2 (HER2/ErbB2) remains a critical focal point due to its overexpression in approximately 25% of breast cancers, which historically correlates with aggressive phenotypes and poor prognoses[1]. As a Senior Application Scientist, I frequently encounter experimental designs compromised by the use of broad-spectrum tyrosine kinase inhibitors (TKIs). When researchers use dual EGFR/HER2 inhibitors (like lapatinib) to study HER2, the resulting data is often confounded by the simultaneous suppression of EGFR (HER1).

To isolate HER2-dependent signaling architectures, researchers require extreme pharmacological precision. Tyrphostin C15 (AG-825) serves as this precision instrument. It is a highly selective, ATP-competitive inhibitor of the HER2 kinase domain[2]. By exclusively occupying the ATP-binding pocket of HER2, AG-825 prevents receptor transphosphorylation without significantly disrupting basal EGFR activity, allowing scientists to dissect complex heterodimerization networks and downstream survival cascades[3].

Mechanistic Architecture & Pharmacodynamics

HER2 is unique among the ErbB family because it lacks a known direct ligand; instead, it serves as the preferred heterodimerization partner for other ErbB receptors[1]. Upon dimerization, the intracellular tyrosine kinase domains cross-phosphorylate, initiating the PI3K/Akt and MAPK/ERK pathways.

AG-825 interrupts this process by competitively displacing ATP. Studies have demonstrated that AG-825 effectively blocks the rapid activation of Akt induced by estradiol—a process dependent on ErbB2 but not EGFR[3]. Furthermore, AG-825 suppresses the transactivation of HER2 required for vasoactive intestinal peptide (VIP)-stimulated VEGF secretion[4], and inhibits the HER2-driven phosphorylation of the nuclear effector SRC-3, which is vital for DNA anabolism and tumor proliferation[5].

HER2_Pathway HER2 HER2 (ErbB2) Receptor PI3K PI3K / Akt Cascade HER2->PI3K Transphosphorylation MAPK MAPK / ERK Cascade HER2->MAPK Transphosphorylation AG825 Tyrphostin C15 (AG-825) AG825->HER2 Competitive Blockade ATP ATP Molecule ATP->HER2 Binds Kinase Domain Tumor Tumor Cell Survival & Growth PI3K->Tumor Anti-apoptosis MAPK->Tumor Proliferation

Fig 1. Mechanism of HER2 inhibition by Tyrphostin C15 and downstream pathway blockade.

Quantitative Pharmacological Profile

To ensure reproducibility in dosing regimens, the biochemical properties of AG-825 must be strictly adhered to during assay design.

ParameterSpecificationExperimental Implication
Compound Name Tyrphostin C15 (AG-825)Standardized nomenclature for reagent sourcing.
Target HER2 (ErbB2) Tyrosine KinaseSelective over EGFR, IGF-1R, and PDGFR.
Mechanism of Action ATP-competitive inhibitionEfficacy is dependent on intracellular ATP concentrations.
IC50 Value 0.35 µM[2]Baseline for establishing dose-response curves (typically 0.1–5.0 µM).
Cell Line Validation SKBR-3, BT-474, MCF-7[6]SKBR-3/BT-474 serve as HER2+ models; MCF-7 as a low-HER2 control.
Solubility DMSO: ~200 mg/mL[7]Requires vigorous sonication; stock solutions must be kept anhydrous.

Self-Validating Experimental Protocols

A robust protocol is not merely a sequence of steps; it is a self-validating system where internal controls confirm the integrity of the biology at every phase. The following methodology details the standard approach for quantifying HER2 inhibition using AG-825.

Protocol: In Vitro HER2 Transphosphorylation Assay (Western Blot)

Objective: Quantify the dose-dependent inhibition of HER2 autophosphorylation by AG-825 in SKBR-3 breast cancer cells.

Step 1: Cell Seeding and Synchronization

  • Action: Seed SKBR-3 cells at 5×105 cells/well in 6-well plates. After 24 hours, wash with PBS and replace with serum-free media for 16-24 hours.

  • Causality: Fetal Bovine Serum (FBS) contains undefined concentrations of growth factors that trigger stochastic ErbB dimerization. Serum starvation silences this basal noise, synchronizing the cells in the G0/G1 phase and establishing a clean baseline to measure true kinase inhibition.

Step 2: Inhibitor Application & Vehicle Control

  • Action: Treat cells with AG-825 at concentrations of 0.1 µM, 0.5 µM, and 1.0 µM for 18 hours[6]. Include a DMSO-only vehicle control well.

  • Causality: Because AG-825 is dissolved in DMSO, the vehicle control is mandatory to prove that any observed reduction in phosphorylation is due to the drug's interaction with the kinase domain, not solvent-induced cytotoxicity.

Step 3: Rapid Lysis and Phosphatase Inhibition

  • Action: Aspirate media, wash with ice-cold PBS, and immediately lyse cells on ice using RIPA buffer supplemented with 1 mM Sodium Orthovanadate ( Na3​VO4​ ), 1 mM Sodium Fluoride ( NaF ), and protease inhibitors.

  • Causality: The primary point of failure in kinase assays is the degradation of the phosphorylation state during extraction. Na3​VO4​ is a potent, competitive inhibitor of protein tyrosine phosphatases. Without it, intracellular phosphatases will rapidly cleave the phosphate groups off HER2 during lysis, resulting in false-negative data.

Step 4: Immunoblotting and Normalization

  • Action: Resolve 40 µg of protein via SDS-PAGE. Probe the nitrocellulose membrane with anti-phospho-HER2 (e.g., p-Tyr1248) and anti-total-HER2[6].

  • Causality (Self-Validation): You must normalize the p-HER2 signal against total HER2, not just a housekeeping gene like GAPDH. This proves that AG-825 is inhibiting the activity (phosphorylation) of the receptor, rather than merely downregulating the total expression of the HER2 protein.

Assay_Workflow Seed 1. Cell Seeding (SKBR-3) Starve 2. Serum Starve (Reduce Noise) Seed->Starve Treat 3. AG-825 Dose (+ DMSO Control) Starve->Treat Lysis 4. Rapid Lysis (+ Na3VO4) Treat->Lysis Blot 5. Western Blot (p-HER2 / Total) Lysis->Blot

Fig 2. Self-validating workflow for in vitro HER2 phosphorylation assays.

Translational Applications and Future Directions

Beyond basic mechanistic assays, AG-825 is heavily utilized in complex translational models to uncover synergistic therapeutic vulnerabilities:

  • Overcoming Endocrine Resistance: In ER+/HER2+ breast cancer models (like MCF-7 mammospheres), estradiol promotes tumor proliferation via a HER2/COX-2 signaling axis. Researchers utilize AG-825 to prove that blocking HER2 effectively severs this estrogen-driven survival mechanism[8].

  • Combination Therapeutics: Acquired resistance to HER2-directed antibodies (e.g., Trastuzumab) is a major clinical hurdle. Recent in vivo studies demonstrate that co-treatment of breast cancer xenografts with AG-825 and GroA (a nucleolin-specific inhibitor) significantly impairs tumorigenicity and cell viability compared to either agent alone[9].

  • Tumor Microenvironment Regulation: AG-825 has been instrumental in proving that HER2 transactivation is required for the secretion of Vascular Endothelial Growth Factor (VEGF), directly linking HER2 kinase activity to tumor angiogenesis[4].

By integrating Tyrphostin C15 into rigorously controlled, self-validating experimental frameworks, researchers can confidently map the complex signaling topologies of HER2-driven malignancies, accelerating the development of next-generation targeted therapies.

References

  • Title: AG-825, AMS.
  • Source: chemicalbook.
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  • Source: spandidos-publications.
  • Source: nih.gov (PMC)
  • Source: nih.gov (PMC)
  • Source: oup.com (Oxford Academic)
  • Source: nih.gov (PubMed)
  • Source: aacrjournals.

Sources

Exploratory

The Mechanistic Role of Tyrphostin C15 (AG-825) in Modulating Cell Cycle Progression: A Technical Guide for Preclinical Research

Introduction to Tyrphostin C15 (AG-825) Tyrphostin C15, widely recognized in pharmacological literature as AG-825 (CAS: 149092-50-2, Molecular Formula: C19H15N3O3S2), is a highly selective, ATP-competitive inhibitor of t...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to Tyrphostin C15 (AG-825)

Tyrphostin C15, widely recognized in pharmacological literature as AG-825 (CAS: 149092-50-2, Molecular Formula: C19H15N3O3S2), is a highly selective, ATP-competitive inhibitor of the ErbB2 (HER2) receptor tyrosine kinase[1]. Unlike broad-spectrum tyrosine kinase inhibitors, AG-825 provides researchers with a precision tool to dissect ErbB2-dependent signaling pathways without confounding interference from the closely related Epidermal Growth Factor Receptor (EGFR/ErbB1)[2]. By specifically blocking ErbB2 autophosphorylation, AG-825 disrupts downstream cascades essential for cell cycle progression, making it a critical compound in oncology, cell biology, and drug development research[3].

Mechanistic Causality: ErbB2 Inhibition and Cell Cycle Arrest

The transition of a cell through the cell cycle is tightly regulated by mitogenic signals. ErbB2 acts as a central node in this network, forming heterodimers with other ErbB family members to hyperactivate the MAPK/ERK and PI3K/Akt pathways[4].

When AG-825 competitively binds to the ATP-binding pocket of ErbB2, it halts the kinase's ability to autophosphorylate[5]. This biochemical blockade translates to a profound physiological effect: the cessation of DNA synthesis. Cells treated with AG-825 demonstrate a marked reduction in Bromodeoxyuridine (BrdU) incorporation, indicating an inability to progress through the S-phase of the cell cycle[3]. Furthermore, AG-825 has been shown to repress the induction of Cyclooxygenase-2 (COX-2), a downstream effector of the HER2/MAPK/PI3K axis that normally drives cellular proliferation[4]. Recent studies also highlight that combining AG-825 with nucleolin inhibitors (like GroA) synergistically disrupts ErbB2-nucleolin complexes, further depleting BrdU-positive cells and inducing apoptosis[3].

G AG825 Tyrphostin C15 (AG-825) ErbB2 ErbB2 (HER2) Receptor Tyrosine Kinase AG825->ErbB2 ATP-competitive inhibition MAPK MAPK / ERK Pathway (Proliferation) ErbB2->MAPK Phosphorylation PI3K PI3K / Akt Pathway (Survival) ErbB2->PI3K Phosphorylation CellCycle Cell Cycle Progression (G1 to S Phase) MAPK->CellCycle Transcription Activation PI3K->CellCycle Anti-apoptotic Signaling Arrest Cell Cycle Arrest (S-Phase Blockade) CellCycle->Arrest Interrupted by AG-825

Fig 1: ErbB2 signaling cascade and targeted cell cycle arrest by AG-825.

Quantitative Data & Target Selectivity

To design robust experiments, application scientists must account for the selectivity profile of their pharmacological inhibitors. AG-825 exhibits a >50-fold selectivity for ErbB2 over EGFR, ensuring that observed phenotypes are ErbB2-specific[6].

Table 1: Tyrphostin C15 (AG-825) Kinase Selectivity Profile

Kinase TargetIC50 ValueSelectivity Note
ErbB2 (HER2) 0.35 μMPrimary Target[6]
ErbB1 (EGFR) ≥ 19 μM>50-fold selectivity over EGFR[6]
PDGFR ~ 40 μMWeak off-target effect[7]

Table 2: Phenotypic Effects of AG-825 on Cell Cycle Markers

Biomarker / ProcessEffect of AG-825Cellular Consequence
BrdU Incorporation Significant DecreaseS-Phase Arrest / DNA Synthesis Blockade[3]
ErbB2 Autophosphorylation AbolishedLoss of downstream MAPK/PI3K signaling[3]
COX-2 Expression DownregulatedReduced inflammatory/proliferative signaling[4]
Macrophage Efferocytosis ElevatedEnhanced clearance of apoptotic cells[5]

Experimental Methodologies: Self-Validating Systems

As a Senior Application Scientist, I emphasize that protocols must be self-validating. Relying solely on metabolic assays (like MTT) to assess cell cycle arrest is a common pitfall, as these assays measure mitochondrial enzyme activity, which can be skewed by cellular stress independent of actual cell division. Instead, quantifying de novo DNA synthesis provides an unambiguous metric of S-phase progression[4].

Quantifying S-Phase Arrest via BrdU Incorporation Flow Cytometry

Causality Check: BrdU (a thymidine analog) is incorporated exclusively into the DNA of actively dividing cells during the S-phase. By coupling BrdU with 7-AAD (a total DNA stain), researchers can precisely map the percentage of cells in G0/G1, S, and G2/M phases[4].

Step-by-Step Protocol:

  • Cell Seeding: Plate target cells (e.g., 4 or SKBR3) in 6-well plates at a density of 1×104 cells/well. Allow 24 hours for adherence[4].

  • Inhibitor Treatment: Treat cells with AG-825 (e.g., 5 µM) reconstituted in DMSO. Ensure the final DMSO concentration does not exceed 0.1% to prevent solvent-induced cytotoxicity.

  • BrdU Pulsing: Add 5 ng/mL BrdU to the culture medium and incubate for 24 hours at 37°C[4]. This sustained pulse ensures all cells entering the S-phase are labeled.

  • Harvest & Fixation: Trypsinize cells, wash with cold PBS, and fix in 70% ice-cold ethanol for 10 minutes at 37°C[4]. Note: Ethanol fixation permeabilizes the nuclear membrane, allowing antibody access.

  • DNA Denaturation & Staining: Treat cells with 2M HCl for 30 minutes to denature DNA (exposing the BrdU epitope). Neutralize with 0.1M sodium borate. Stain with FITC-conjugated anti-BrdU antibody (protected from light, 30 mins).

  • Total DNA Counterstain: Add 2.5 µg/mL 7-aminoactinomycin D (7-AAD) for 15 minutes at 37°C to quantify total DNA content[4].

  • Flow Cytometric Analysis: Acquire data using a flow cytometer. Gate on single cells and plot BrdU-FITC (y-axis) against 7-AAD (x-axis) to quantify the S-phase population.

Workflow Seed 1. Cell Seeding (e.g., MCF-7, SKBR3) Treat 2. AG-825 Treatment (Dose-Response) Seed->Treat Pulse 3. BrdU Pulsing (S-Phase Labeling) Treat->Pulse Fix 4. Fixation & Permeabilization Pulse->Fix Stain 5. Anti-BrdU & 7-AAD Staining Fix->Stain Flow 6. Flow Cytometry Acquisition Stain->Flow

Fig 2: Step-by-step workflow for BrdU cell cycle analysis via flow cytometry.

Validating Kinase Inhibition via Immunoblotting

Causality Check: To prove that the observed cell cycle arrest is due to the intended target engagement, one must confirm the suppression of ErbB2 autophosphorylation and its downstream effectors[3].

Step-by-Step Protocol:

  • Lysis: Lyse AG-825-treated cells using RIPA buffer supplemented with protease and phosphatase inhibitors (critical for preserving phosphorylation states).

  • Protein Quantification & Separation: Quantify using a BCA assay. Load 30 µg of total protein per lane on an 8-10% SDS-PAGE gel.

  • Transfer & Blocking: Transfer to a PVDF membrane. Block with 5% BSA in TBST for 1 hour (avoid milk, as casein can mask phospho-epitopes).

  • Primary Probing: Probe overnight at 4°C with antibodies against p-ErbB2 (Tyr1248), total ErbB2, p-ERK1/2, and COX-2[3][4].

  • Detection: Incubate with HRP-conjugated secondary antibodies and develop using ECL substrate. Normalize phospho-signals to their respective total protein levels.

Conclusion

Tyrphostin C15 (AG-825) remains an indispensable molecular scalpel for dissecting ErbB2-driven cell cycle dynamics. By leveraging its high selectivity and employing rigorous, self-validating experimental designs like BrdU flow cytometry and phospho-immunoblotting, researchers can confidently map the mechanistic pathways governing cellular proliferation and identify novel synergistic therapeutic vulnerabilities.

References

  • Thermo Fisher Scientific - Tyrphostin C15 10 mg | Buy Online | Thermo Scientific Chemicals URL
  • Toxicological Sciences (DOI)
  • PMC / NIH - Nucleolin and ErbB2 inhibition reduces tumorigenicity of ErbB2-positive breast cancer URL
  • Spandidos Publications - Estradiol induces cell proliferation in MCF‑7 mammospheres through HER2/COX‑2 URL
  • American Journal of Physiology - The emergence of ErbB2 expression in cultured rat hepatocytes correlates with enhanced and diversified EGF-mediated signaling URL
  • MedChemExpress - Tyrphostin AG-825 - ErbB2 Inhibitor URL
  • Selleck Chemicals - AG 825 | EGFR inhibitor | CAS 149092-50-2 URL

Sources

Foundational

a group of compounds specifically targeted for the inhibition of tyrosine phosphorylation in signal transduction pathways

Introduction Tyrosine phosphorylation is a critical post-translational modification that dictates the flow of information in cellular signal transduction pathways. Dysregulation of Receptor Tyrosine Kinases (RTKs) and No...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction Tyrosine phosphorylation is a critical post-translational modification that dictates the flow of information in cellular signal transduction pathways. Dysregulation of Receptor Tyrosine Kinases (RTKs) and Non-Receptor Tyrosine Kinases (NRTKs) is a hallmark of numerous oncogenic and inflammatory pathologies. As a Senior Application Scientist, I approach the development and validation of Tyrosine Kinase Inhibitors (TKIs) not merely as a screening exercise, but as a rigorous, self-validating system of biochemical and cellular interrogations. This guide delineates the mechanistic foundations of TKIs, structural data presentation, and the causal logic behind essential experimental protocols.

Mechanistic Foundations: The Architecture of Inhibition

The fundamental challenge in designing TKIs is achieving selectivity within the highly conserved ATP-binding pocket of the human kinome (comprising over 500 kinases). The intracellular concentration of ATP is exceptionally high (1–10 mM), necessitating inhibitors with profound binding affinities to compete effectively.

TKIs are broadly categorized by their binding modalities:

  • Type I Inhibitors: Bind to the active conformation of the kinase (the "DFG-in" state, referring to the conserved Asp-Phe-Gly motif). These are typically ATP-competitive.

  • Type II Inhibitors: Bind to the inactive conformation (the "DFG-out" state), exploiting an adjacent hydrophobic pocket exposed only when the kinase is inactive. The discovery of Imatinib, which revolutionized the treatment of BCR-ABL-driven Chronic Myeloid Leukemia (CML), was a triumph of Type II inhibition .

  • Allosteric Inhibitors (Type III/IV): Bind outside the ATP pocket, offering the highest selectivity by targeting structurally unique domains.

RTK_Inhibition Ligand Extracellular Ligand Receptor Receptor Tyrosine Kinase (Active Conformation) Ligand->Receptor Binds & Dimerizes ATP ATP Molecule Receptor->ATP Binds in Pocket pSubstrate Phospho-Protein (Signal Transduction) ATP->pSubstrate Phosphate Transfer Substrate Target Protein (Unphosphorylated) Substrate->pSubstrate Kinase Catalysis TKI Tyrosine Kinase Inhibitor (Small Molecule) TKI->Receptor Blocks ATP Pocket

Fig 1. Mechanism of Receptor Tyrosine Kinase (RTK) activation and competitive inhibition by TKIs.

Quantitative Data: Benchmark Tyrosine Kinase Inhibitors

To contextualize the efficacy of novel compounds, researchers benchmark them against established clinical TKIs. The table below summarizes key quantitative and mechanistic data for foundational inhibitors .

CompoundPrimary Target(s)Binding MechanismClinical IndicationTypical In Vitro IC₅₀
Imatinib BCR-ABL, c-KIT, PDGFRType II (DFG-out)CML, GIST~25–50 nM (BCR-ABL)
Erlotinib EGFR (WT and Exon 19 del)Type I (DFG-in)Non-Small Cell Lung Cancer~2 nM (EGFR)
Ponatinib BCR-ABL (incl. T315I mutant)Type II (Overcomes gatekeeper)Refractory CML~1.5 nM (T315I)
Sunitinib VEGFR1-3, PDGFRα/βType I (Multi-targeted)Renal Cell Carcinoma~5–10 nM (VEGFR)
Experimental Workflows & Protocols

A robust TKI validation pipeline requires orthogonal approaches: an in vitro biochemical assay to confirm direct, cell-free catalytic inhibition, followed by a cellular assay to verify membrane permeability and target engagement within the complex intracellular milieu.

TKI_Validation Library Small Molecule Library Biochemical In Vitro Kinase Assay (ADP-Glo Luminescence) Library->Biochemical Primary Screening Cellular Cellular Target Engagement (Phospho-Tyr Western Blot) Biochemical->Cellular IC50 Validation Lead Lead Candidate Selection Cellular->Lead In Situ Efficacy

Fig 2. Sequential experimental workflow for the validation of novel Tyrosine Kinase Inhibitors.

Protocol 1: In Vitro Kinase Activity Assay (ADP-Glo™)

The Causality of the Method: Historically, kinase assays relied on radioactive ³²P-ATP or substrate-specific phospho-antibodies. The ADP-Glo assay bypasses these limitations by measuring ADP, the universal byproduct of all kinase reactions. This is critical when screening novel TKIs against atypical kinases where specific substrates are unknown. The assay operates in two phases: first, depleting unreacted ATP to eliminate background noise; second, converting the generated ADP back into ATP to drive a luciferase-mediated luminescent signal .

Step-by-Step Methodology:

  • Kinase Reaction Setup: In a 384-well solid white plate, combine 1X Kinase Buffer, the purified tyrosine kinase enzyme, and the specific peptide substrate.

  • Inhibitor Addition: Add the TKI compound in a serial dilution (e.g., 10 µM down to 0.1 nM) to establish an IC₅₀ curve. Incubate for 15 minutes at room temperature to allow compound binding to the active site.

  • Reaction Initiation: Add ultra-pure ATP (at a concentration near the kinase's Kₘ) to a final reaction volume of 5 µL. Incubate for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete all remaining unconsumed ATP. Incubate for 40 minutes at room temperature. Causality note: This step is vital; any residual ATP will cause false-positive luminescence and skew the IC₅₀.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent. This converts the ADP produced during the kinase reaction back to ATP and introduces luciferase/luciferin. Incubate for 30 minutes.

  • Data Acquisition: Read luminescence on a plate-reading luminometer. Calculate the IC₅₀ using non-linear regression analysis.

Protocol 2: Cellular Target Engagement (Phospho-Tyrosine Western Blot)

The Causality of the Method: A compound may exhibit a sub-nanomolar IC₅₀ in vitro but fail in cells due to poor permeability, high protein binding, or efflux pumps. We use Western blotting against total phospho-tyrosine to prove the compound enters the cell and inhibits the target. Because Protein Tyrosine Phosphatases (PTPs) are highly active, tyrosine phosphorylation is a fleeting event. Therefore, cells must be lysed in the presence of potent phosphatase inhibitors (like sodium orthovanadate) to "freeze" the phosphorylation state at the exact moment of lysis .

Step-by-Step Methodology:

  • Cell Culture & Treatment: Seed target cells (e.g., A431 cells for EGFR, or K562 cells for BCR-ABL) and grow to 80% confluency. Serum-starve overnight to reduce basal background signaling.

  • Inhibitor Incubation: Treat cells with the TKI at varying concentrations for 2 hours.

  • Ligand Stimulation (If applicable): Stimulate cells with the appropriate growth factor (e.g., EGF 50 ng/mL) for 5–10 minutes to induce a robust phosphorylation spike.

  • Cell Lysis: Immediately place cells on ice, wash with ice-cold PBS, and lyse using RIPA buffer supplemented with 1 mM Sodium Orthovanadate (Na₃VO₄), 1 mM PMSF, and a protease inhibitor cocktail. Causality note: Na₃VO₄ acts as a competitive inhibitor of PTPs, preserving the phospho-tyrosine residues from rapid degradation.

  • Protein Quantification & Electrophoresis: Clarify lysates via centrifugation (14,000 x g, 15 min). Quantify protein using a BCA assay. Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane in 5% BSA. Causality note: Do not use milk for blocking, as casein contains phosphoproteins that cause high background. Probe overnight at 4°C with a high-affinity Phospho-Tyrosine Monoclonal Antibody (e.g., clone P-Tyr-100) at a 1:1000 dilution.

  • Detection: Wash with TBST, incubate with an HRP-conjugated secondary antibody, and visualize using enhanced chemiluminescence (ECL). The reduction in band intensity correlates with the TKI's intracellular efficacy.

References
  • Druker, B. J., et al. "Applying the discovery of the Philadelphia chromosome." Journal of Clinical Investigation. URL:[Link]

  • Cohen, P., et al. "Trends in kinase drug discovery: targets, indications and inhibitor design." Nature Reviews Drug Discovery. URL:[Link]

Exploratory

Targeting ErbB2 with Tyrphostin C15 (AG 825): Mechanisms of Action in Cell Proliferation and Apoptosis

Executive Summary Tyrphostin C15, widely known in pharmacological literature as AG 825, is a potent, selective inhibitor of the ErbB2 (HER2/neu) receptor tyrosine kinase. ErbB2 amplification is a primary driver of aggres...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Tyrphostin C15, widely known in pharmacological literature as AG 825, is a potent, selective inhibitor of the ErbB2 (HER2/neu) receptor tyrosine kinase. ErbB2 amplification is a primary driver of aggressive cellular transformation, particularly in breast and prostate carcinomas. Unlike broad-spectrum tyrosine kinase inhibitors, Tyrphostin C15 offers a highly targeted mechanism of action, making it a critical tool for researchers investigating the intersection of receptor signaling, cell cycle arrest, and programmed cell death. This technical whitepaper synthesizes the mechanistic pathways of Tyrphostin C15, provides quantitative benchmarks for its efficacy, and outlines self-validating experimental protocols for evaluating its effects on cell proliferation and apoptosis.

Molecular Mechanisms of Tyrphostin C15

Selective ErbB2 Kinase Inhibition

Tyrphostin C15 functions as a competitive inhibitor of ATP binding at the catalytic kinase domain of ErbB2. As established by[1], the compound demonstrates remarkable selectivity, exhibiting an IC50 of 0.15 μM for ErbB2 compared to 19.0 μM for the closely related ErbB1 (EGFR). By blocking intrinsic tyrosine kinase activity, Tyrphostin C15 prevents receptor autophosphorylation and the subsequent recruitment of downstream effector proteins, effectively severing the PI3K/AKT and MAPK survival cascades.

Disruption of the ErbB2-Nucleolin Axis

Beyond simple kinase inhibition, Tyrphostin C15 actively alters protein-protein interactions at the cell surface. Recent interactome profiling has identified nucleolin—a shuttling protein—as a critical stabilizer of ErbB2. Research by [2][3] demonstrated that Tyrphostin C15 treatment disrupts the ErbB2-nucleolin complex. This disruption destabilizes the receptor, reduces its membrane half-life, and severely impairs anchorage-independent growth in ErbB2-positive breast cancer models (e.g., SKBR3 and MCF7 cells).

p38 MAPK Activation and Off-Target Effects

While Tyrphostin C15 inhibits survival signaling, it actively triggers apoptotic pathways. In androgen-independent prostate cancer cells (C4 and C4-2), Tyrphostin C15 induces apoptosis through a p38 Mitogen-Activated Protein Kinase (MAPK)-dependent mechanism, shifting the cellular balance from proliferation to programmed death ()[1]. However, researchers must account for off-target effects at higher concentrations;[4][5] reported that AG 825 exhibits non-specific suppressive effects on IL-6-induced gp130/STAT3 signaling, a factor that must be controlled for in complex tumor microenvironment assays.

SignalingPathway Tyrphostin Tyrphostin C15 (AG 825) ErbB2 ErbB2 (HER2) Receptor Tyrphostin->ErbB2 Inhibits Kinase STAT3 gp130 / STAT3 Signaling Tyrphostin->STAT3 Off-Target Suppression Nucleolin Nucleolin ErbB2->Nucleolin Complex Disrupted p38MAPK p38 MAPK Pathway ErbB2->p38MAPK Modulates Proliferation Cell Proliferation (Inhibited) Nucleolin->Proliferation Promotes Apoptosis Apoptosis (Triggered) p38MAPK->Apoptosis Activates STAT3->Proliferation Promotes

Mechanistic pathway of Tyrphostin C15 targeting ErbB2, modulating apoptosis and proliferation.

Quantitative Efficacy Data

To assist in assay design and dose-response modeling, the following table summarizes the established quantitative benchmarks for Tyrphostin C15 across various experimental models.

ParameterValue / ObservationModel SystemReference
ErbB2 IC50 0.15 μMCell-free kinase assay
ErbB1 (EGFR) IC50 19.0 μMCell-free kinase assay
Apoptosis Induction p38 MAPK-dependent activationProstate Cancer (C4, C4-2)
ErbB2-Nucleolin Complex Significant disruption at 40 μMBreast Cancer (SKBR3)
STAT3 Phosphorylation Non-specific suppressionSchwannoma cells

Validated Experimental Protocols

When evaluating the efficacy of small-molecule inhibitors like Tyrphostin C15, it is critical to employ self-validating assay systems that distinguish between mere metabolic downregulation (cytostasis) and actual programmed cell death (cytotoxicity).

Workflow Step1 Cell Culture Preparation (SKBR3, MCF7, C4-2) Step2 Tyrphostin C15 Treatment (Dose-dependent: 0-40 µM) Step1->Step2 Step3A BrdU Incorporation Assay (Proliferation Analysis) Step2->Step3A Step3B Annexin V/PI Staining (Apoptosis Assessment) Step2->Step3B Step3C Proximity Ligation Assay (Protein Interaction) Step2->Step3C Step4 Data Acquisition & Statistical Analysis Step3A->Step4 Step3B->Step4 Step3C->Step4

Experimental workflow for assessing Tyrphostin C15 efficacy in vitro.

Proliferation Assessment: BrdU Incorporation Assay

Causality Rationale: Unlike colorimetric MTT assays that measure mitochondrial metabolic activity (which can be confounded by cellular stress without actual division), BrdU is a thymidine analog that incorporates directly into newly synthesized DNA during the S-phase. This ensures that a reduction in signal is causally linked to cell cycle arrest.

  • Seeding: Plate SKBR3 or MCF7 cells at 1×104 cells/well in a 96-well plate. Incubate overnight at 37°C, 5% CO2.

  • Treatment: Aspirate media and apply Tyrphostin C15 diluted in complete media at concentrations ranging from 0.1 μM to 40 μM. Include a vehicle control (DMSO < 0.1%). Incubate for 48 hours.

  • Pulse: Add 10 μM BrdU labeling solution to each well for the final 4 hours of the treatment period.

  • Fixation & Denaturation: Remove media, add FixDenat solution for 30 minutes at room temperature to fix cells and denature DNA, exposing the incorporated BrdU.

  • Detection: Incubate with anti-BrdU-POD (peroxidase) antibody for 90 minutes. Wash three times with PBS.

  • Quantification: Add substrate solution (TMB) and measure absorbance at 370 nm (reference 492 nm) using a microplate reader.

Apoptosis Assessment: Annexin V/PI Flow Cytometry

Causality Rationale: Apoptosis is characterized by the rapid translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V binds PS with high affinity, providing a direct readout of early apoptosis. Propidium Iodide (PI) is excluded by intact membranes but enters cells during late apoptosis or necrosis. This dual-staining system self-validates the cellular state, distinguishing active programmed cell death from non-specific necrotic toxicity.

  • Preparation: Treat cells with Tyrphostin C15 (e.g., 10 μM) for 24-48 hours. Collect both the floating (apoptotic) and adherent cells using enzyme-free dissociation buffer to prevent false-positive PS exposure caused by harsh trypsinization.

  • Washing: Centrifuge at 300 x g for 5 minutes. Wash the pellet twice with cold PBS.

  • Staining: Resuspend cells in 100 μL of 1X Annexin V Binding Buffer ( 1×105 cells). Add 5 μL of FITC-conjugated Annexin V and 5 μL of PI solution.

  • Incubation: Incubate in the dark for 15 minutes at room temperature.

  • Analysis: Add 400 μL of 1X Binding Buffer and analyze immediately via flow cytometry. Gate for Annexin V+/PI- (early apoptosis) and Annexin V+/PI+ (late apoptosis).

Protein Interaction Validation: Proximity Ligation Assay (PLA)

Causality Rationale: Standard co-immunoprecipitation requires cell lysis, which can create artificial protein interactions or destroy transient complexes. The PLA validates the ErbB2-Nucleolin interaction in situ within intact cells. Oligonucleotide-conjugated secondary antibodies generate a localized fluorescent signal only when the two target proteins are within 40 nm, confirming direct physiological interaction.

  • Fixation: Grow cells on glass coverslips. Post-treatment, fix cells with 4% paraformaldehyde for 15 minutes.

  • Permeabilization: Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes. Block with 5% BSA for 1 hour.

  • Primary Antibodies: Incubate overnight at 4°C with primary antibodies: mouse anti-ErbB2 and rabbit anti-Nucleolin.

  • Proximity Probes: Wash and apply PLUS (anti-mouse) and MINUS (anti-rabbit) PLA probes for 1 hour at 37°C.

  • Ligation & Amplification: Add ligase to form a closed DNA circle if probes are in proximity. Add polymerase and fluorescently labeled oligonucleotides for rolling-circle amplification (90 minutes at 37°C).

  • Imaging: Mount with DAPI and visualize using confocal microscopy. Quantify the number of fluorescent puncta per cell to determine the extent of complex disruption by Tyrphostin C15.

References

  • Osherov, N., Gazit, A., Gilon, C., & Levitzki, A. (1993). Selective inhibition of the epidermal growth factor and HER2/Neu receptors by tyrphostins. Journal of Biological Chemistry, 268(15), 11134-11142.[Link]

  • Murillo, H., Schmidt, L. J., & Tindall, D. J. (2001). Tyrphostin AG825 triggers p38 mitogen-activated protein kinase-dependent apoptosis in androgen-independent prostate cancer cells C4 and C4-2. Cancer Research, 61(20), 7408-7412.[Link]

  • Wolfson, E., Solomon, S., Schmukler, E., Goldshmit, Y., & Pinkas-Kramarski, R. (2018). Nucleolin and ErbB2 inhibition reduces tumorigenicity of ErbB2-positive breast cancer. Cell Death & Disease, 9(2), 47.[Link]

  • Lee, H. K., Seo, I. A., Lee, S. H., Seo, S. Y., Kim, K. S., & Park, H. T. (2008). Tyrphostin ErbB2 Inhibitors AG825 and AG879 Have Non-specific Suppressive Effects on gp130/ STAT3 Signaling. The Korean Journal of Physiology & Pharmacology, 12(5), 281-286.[Link]

Sources

Foundational

Tyrphostin C15 (AG 825): A Comprehensive Technical Guide on ErbB2 Inhibition, Chemical Properties, and Experimental Workflows

As targeted therapeutics and precision oncology continue to evolve, the ability to selectively isolate and inhibit specific receptor tyrosine kinases (RTKs) is paramount. Tyrphostin C15, widely known in the literature as...

Author: BenchChem Technical Support Team. Date: March 2026

As targeted therapeutics and precision oncology continue to evolve, the ability to selectively isolate and inhibit specific receptor tyrosine kinases (RTKs) is paramount. Tyrphostin C15, widely known in the literature as AG 825, is a highly selective, ATP-competitive inhibitor of the ErbB2 (HER2) kinase.

This whitepaper provides an in-depth technical synthesis of Tyrphostin C15, detailing its physicochemical properties, mechanistic pathways, and field-proven experimental protocols. Designed for researchers and drug development professionals, this guide emphasizes the causality behind experimental design, ensuring that downstream assays yield highly reproducible and self-validating data.

Chemical Structure and Physicochemical Properties

Tyrphostin C15 belongs to the tyrphostin family of tyrosine kinase inhibitors, which were rationally designed to mimic the tyrosine residue of RTK substrates. However, AG 825 operates primarily as an ATP-competitive inhibitor at the kinase domain of ErbB2[1].

Understanding the physicochemical properties of Tyrphostin C15 is critical for proper handling, formulation, and in vitro application. Because the molecule is highly hydrophobic, aqueous buffers will cause immediate precipitation. Therefore, primary stock solutions must be reconstituted in high-purity DMSO or DMF[2].

Table 1: Core Chemical and Physical Properties
PropertySpecification
Common Names Tyrphostin C15, AG 825, Tyrphostin AG-825
IUPAC Name 3-[3-[(2-benzothiazolylthio)methyl]-4-hydroxy-5-methoxyphenyl]-2-cyano-2-propenamide
CAS Number 149092-50-2
Molecular Formula C19H15N3O3S2
Molecular Weight 397.47 g/mol
Solubility Soluble in DMSO (up to 100 mM) and DMF
Storage Conditions -20°C (Powder); -80°C (Stock solutions, protected from light)

Pharmacodynamics and Mechanism of Action

The ErbB/HER family of RTKs drives multiple signaling pathways critical for cell division and survival, notably the PI3K/Akt and RAS/RAF/MEK/ERK pathways. While many pan-HER inhibitors exist, Tyrphostin C15 is distinguished by its extreme selectivity for ErbB2 over its closely related family member, EGFR (ErbB1).

Kinase Selectivity Profile

Tyrphostin C15 demonstrates at least a 60-fold higher selectivity for ErbB2 compared to EGFR[3]. This selectivity is vital for researchers aiming to decouple HER2-driven oncogenesis from EGFR-mediated signaling in complex cellular models.

Table 2: In Vitro Kinase Inhibition (IC50)
Target KinaseIC50 Value (μM)Fold Selectivity (vs. ErbB2)
ErbB2 (HER2) 0.15 - 0.35 μM1.0x (Target)
EGFR (ErbB1) ≥ 19.0 μM~60x to 120x
Downstream Mechanistic Effects

By occupying the ATP-binding pocket of the ErbB2 kinase domain, Tyrphostin C15 prevents receptor auto-phosphorylation and the subsequent recruitment of downstream effector molecules.

  • PI3K/Akt Axis: AG 825 effectively blocks the estradiol- and EGF-induced activation of Akt in breast cancer models, proving that ErbB2 is a required node for this specific membrane-initiated signaling cascade[4].

  • Transcriptional Regulation (SRC-3): HER2 signaling drives DNA anabolism via the Steroid Receptor Coactivator-3 (SRC-3). AG 825 treatment directly reduces the phosphorylation and transcriptional activity of SRC-3, impairing its recruitment to E2F1-regulated genes[5].

  • Apoptosis Induction: In androgen-independent prostate cancer cells, AG 825 preferentially triggers apoptosis via a p38 Mitogen-Activated Protein Kinase (MAPK)-dependent pathway[6].

G ErbB2 ErbB2 (HER2) Receptor PI3K PI3K / Akt Pathway ErbB2->PI3K Activates (Untreated) SRC3 SRC-3 Phosphorylation ErbB2->SRC3 Activates (Untreated) AG825 Tyrphostin C15 (AG 825) ATP-Competitive Inhibitor AG825->ErbB2 Blocks Kinase Domain AG825->PI3K Inhibits AG825->SRC3 Inhibits p38 p38 MAPK Activation AG825->p38 Triggers Proliferation Cell Proliferation & Survival PI3K->Proliferation SRC3->Proliferation Apoptosis Apoptosis (Prostate/Breast Cancer) p38->Apoptosis

Figure 1: Mechanism of ErbB2 inhibition by Tyrphostin C15 and downstream signaling effects.

Experimental Methodologies and Self-Validating Protocols

To ensure scientific integrity, experimental protocols utilizing Tyrphostin C15 must be designed as self-validating systems. The following methodologies emphasize the causality behind critical steps—such as serum starvation and phosphatase inhibition—to guarantee that the observed effects are solely attributable to ErbB2 inhibition.

Protocol 1: In Vitro ErbB2 Kinase Inhibition and Cell Viability Assay

This protocol is optimized for ErbB2-positive cell lines (e.g., SKBR3, BT-474, or C4-2 prostate cancer cells).

Step-by-Step Methodology:

  • Cell Seeding & Adhesion: Seed cells at a density of 1×104 cells/well in a 96-well plate using complete media (10% FBS). Allow 24 hours for adhesion.

  • Serum Starvation (Critical Causality Step): Wash cells twice with PBS and replace with serum-free media for 16-24 hours. Why? Serum contains a myriad of uncharacterized growth factors (including EGF and IGF) that create high basal background noise. Starvation synchronizes the cell cycle and isolates the specific RTK signaling axis[3].

  • Inhibitor Reconstitution & Treatment:

    • Prepare a 10 mM stock of Tyrphostin C15 in anhydrous DMSO[1].

    • Perform serial dilutions in serum-free media to achieve final well concentrations ranging from 0.01 μM to 50 μM. Ensure the final DMSO concentration never exceeds 0.1% (v/v) to prevent solvent-induced cytotoxicity.

  • Ligand Stimulation: 1 hour post-inhibitor treatment, stimulate the cells with a specific ligand (e.g., EGF at 100 ng/mL) for 15-30 minutes if assessing acute signaling, or leave unstimulated for 48-72 hours if assessing baseline viability[4].

  • Viability Readout: Utilize an ATP-luminescence or MTS assay to quantify cell viability. Calculate the IC50 using non-linear regression analysis.

Protocol 2: Western Blotting for Phospho-ErbB2 and Downstream Effectors

To validate that Tyrphostin C15 is hitting its target, researchers must measure both total and phosphorylated protein levels.

Step-by-Step Methodology:

  • Cell Lysis (Critical Causality Step): Following treatment, immediately place cells on ice and wash with ice-cold PBS. Lyse cells using NP-40 or RIPA buffer supplemented heavily with protease and phosphatase inhibitors (e.g., Sodium Orthovanadate, NaF). Why? Kinase inhibition assays are entirely dependent on preserving the transient phosphorylation state of the receptor at the exact moment of lysis[4].

  • Protein Quantification & Denaturation: Clarify the lysate via centrifugation (14,000 x g, 15 min, 4°C). Quantify using a BCA assay. Boil 30-50 μg of protein in Laemmli buffer at 95°C for 5 minutes.

  • Electrophoresis & Transfer: Resolve proteins on an 8-10% SDS-PAGE gel and transfer to a PVDF membrane.

  • Self-Validating Probing Strategy:

    • Primary Validation: Probe for Phospho-ErbB2 (Tyr1248) and Total ErbB2. A successful assay will show a dose-dependent decrease in p-ErbB2 while Total ErbB2 remains constant.

    • Secondary Validation: Probe for Phospho-Akt (Ser473) or Phospho-SRC-3 to confirm downstream pathway blockade[5].

Workflow Step1 1. Cell Culture (Serum Starvation) Step2 2. Tyrphostin C15 Treatment (Dose-Response) Step1->Step2 Step3 3. Lysis with Phosphatase Inhibitors Step2->Step3 Step4 4. Western Blot / Apoptosis Assay Step3->Step4 Validation Self-Validation: Total vs. Phospho-ErbB2 Step4->Validation

Figure 2: Self-validating experimental workflow for in vitro kinase inhibition assays.

Reconstitution and Formulation Guide

Accurate molarity is the foundation of reproducible pharmacology. The table below provides exact solvent volumes required to reconstitute standard vial sizes of Tyrphostin C15 (MW: 397.47 g/mol ) into working stock solutions[1].

Table 3: Reconstitution Guide for Tyrphostin C15
Desired ConcentrationVolume of DMSO for 1 mg VialVolume of DMSO for 5 mg VialVolume of DMSO for 10 mg Vial
1 mM 2.516 mL12.580 mL25.159 mL
5 mM 0.503 mL2.516 mL5.032 mL
10 mM 0.252 mL1.258 mL2.516 mL
25 mM 0.101 mL0.503 mL1.006 mL

Note: Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 2 years. When utilizing in cell culture, dilute the stock in aqueous media immediately prior to use to prevent precipitation.

References

  • Title: Nucleolin and ErbB2 inhibition reduces tumorigenicity of ErbB2-positive breast cancer Source: National Institutes of Health (PMC) URL: [Link]

  • Title: The emergence of ErbB2 expression in cultured rat hepatocytes correlates with enhanced and diversified EGF-mediated signaling Source: American Journal of Physiology URL: [Link]

  • Title: HER2 Signaling Drives DNA Anabolism and Proliferation through SRC-3 Phosphorylation and E2F1-Regulated Genes Source: AACR Journals (Cancer Research) URL: [Link]

  • Title: Estradiol rapidly activates Akt via the ErbB2 signaling pathway Source: SciSpace / Molecular Endocrinology URL: [Link]

  • Title: AG 825 (1555) by Tocris, Part of Bio-Techne Source: Bio-Techne URL: [Link]

  • Title: Identification of Two Kinase Inhibitors with Synergistic Toxicity with Low-Dose Hydrogen Peroxide in Colorectal Cancer Cells In vitro Source: National Institutes of Health (PMC) URL: [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Discovery and Development of Tyrphostins

Abstract The discovery of protein tyrosine kinase (PTK) inhibitors represents a paradigm shift in molecular pharmacology and cancer therapy. This guide provides a comprehensive technical overview of the pioneering discov...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The discovery of protein tyrosine kinase (PTK) inhibitors represents a paradigm shift in molecular pharmacology and cancer therapy. This guide provides a comprehensive technical overview of the pioneering discovery and development of tyrphostins, the first rationally designed class of PTK inhibitors. We will trace their conceptual origins, from the identification of tyrosine phosphorylation as a key driver of oncogenesis to the systematic synthesis and biological evaluation of these groundbreaking compounds. Particular focus will be given to the benzylidenemalononitrile class, exploring their mechanism of action, structure-activity relationships, and the experimental methodologies used to validate their function. This document serves as an in-depth resource for researchers, chemists, and drug development professionals, offering not just historical context but also practical, field-proven insights into the foundational science of targeted cancer therapy.

The Dawn of an Idea: Targeting Protein Tyrosine Kinases

The journey of tyrphostins began with a fundamental discovery in the late 1970s: the identification of protein tyrosine phosphorylation.[1] Researchers quickly established a direct link between aberrant tyrosine kinase activity—driven by mutated or overexpressed oncoproteins like BCR-ABL and EGFR—and cellular transformation and cancer.[1] This understanding sparked an immense opportunity: to develop low-molecular-weight inhibitors that could specifically block tyrosine phosphorylation and thereby halt the uncontrolled proliferation of cancer cells.[2][3]

This concept, however, was met with significant skepticism. The prevailing belief was that the high degree of conservation within the ATP-binding site of the kinase domain would make it impossible to develop inhibitors with the required specificity, leading to unacceptable toxicity.[2]

It was against this backdrop that Professor Alexander Levitzki and his team embarked on a systematic effort to prove the principle of selective PTK inhibition.[1][2] They sought to create compounds that were not necessarily ATP-competitive but rather substrate-competitive, mimicking the tyrosine-containing substrate of the kinase.[4][5] This pioneering work led to the birth of a novel class of compounds for which they coined the term "tyrphostins" (TYRosine PHOSphorylation INhibitors).[2][5]

The Genesis of a New Chemical Class: From Natural Products to Rational Design

The first generation of tyrphostins was rationally designed based on the structures of naturally occurring, albeit weak, kinase inhibitors like erbstatin and quercetin.[2] The team synthesized a series of benzylidenemalononitrile derivatives, creating a systematic library of molecules with progressively increasing affinity for the substrate site of the Epidermal Growth Factor Receptor (EGFR) kinase domain.[5]

The seminal 1989 paper, "Tyrphostins I: synthesis and biological activity of protein tyrosine kinase inhibitors," detailed this novel class of compounds.[5][6] The research demonstrated, for the first time, that these synthetic molecules could potently and selectively inhibit the EGFR kinase. The most effective compounds blocked EGF-dependent autophosphorylation and cell proliferation with minimal toxic effects on cells whose growth was not EGF-dependent.[1][5] This work provided the crucial proof-of-concept that selective PTK inhibition was indeed achievable, paving the way for the development of modern targeted therapies like Imatinib (Gleevec).[2]

Focus Compound: Tyrphostin C15 (AG 825)

Within the extensive family of tyrphostins, a notable example is Tyrphostin C15 , also known as AG 825.

  • Chemical Name: 3-{3-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-hydroxy-5-methoxyphenyl}-2-cyanoprop-2-enamide[7]

  • Molecular Formula: C₁₉H₁₅N₃O₃S₂[7]

  • Primary Target: A selective inhibitor of the ErbB2 (HER2) receptor tyrosine kinase.[7][8]

The selection of ErbB2 as a target was highly significant. Its overexpression is a key driver in a subset of aggressive breast cancers, making it a critical therapeutic target. Tyrphostin C15 emerged from structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity for this particular kinase.

Mechanism of Action: Intercepting the Signal

The benzylidenemalononitrile core of early tyrphostins was designed to act as a competitive inhibitor with respect to the protein substrate.[5] These inhibitors effectively block the EGF-dependent autophosphorylation of the receptor, the critical first step in the signaling cascade.[5] By preventing this initial phosphorylation event, Tyrphostin C15 effectively shuts down all downstream signaling pathways emanating from the ErbB2 receptor, including the Ras/MAPK and PI3K/Akt pathways, which are crucial for cell proliferation, survival, and migration.

ErbB2_Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitor cluster_cytoplasm Cytoplasm cluster_ras_mapk Ras-MAPK Pathway cluster_pi3k_akt PI3K-Akt Pathway cluster_nucleus Nucleus ErbB2 ErbB2 Receptor P_ErbB2 P-ErbB2 (Autophosphorylation) ErbB2->P_ErbB2 ATP -> ADP Ligand Ligand (e.g., NRG1) Ligand->ErbB2 Binding & Dimerization Tyrphostin_C15 Tyrphostin C15 (AG 825) Tyrphostin_C15->ErbB2 Inhibits Kinase Activity Ras Ras P_ErbB2->Ras PI3K PI3K P_ErbB2->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Transcription Proliferation Proliferation Transcription->Proliferation Cell Proliferation, Survival, Angiogenesis

Caption: ErbB2 signaling pathway and the inhibitory action of Tyrphostin C15.

Experimental Validation: Protocols and Methodologies

The validation of a kinase inhibitor requires a multi-faceted approach, moving from direct enzyme inhibition to cellular effects. The following protocols are foundational for characterizing compounds like Tyrphostin C15.

General Experimental Workflow

The evaluation process follows a logical progression from biochemical assays to cell-based functional assays.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays start Start: Compound Synthesis (Tyrphostin C15) kinase_assay In Vitro Kinase Assay (e.g., HTRF) - Determine IC50 - Confirm direct inhibition start->kinase_assay cell_viability Cell Viability Assay (e.g., MTT) - Determine GI50 - Assess antiproliferative effect kinase_assay->cell_viability western_blot Western Blot Analysis - Confirm target engagement - Analyze downstream signaling cell_viability->western_blot apoptosis_assay Apoptosis Assay (e.g., Annexin V) - Determine mechanism of cell death western_blot->apoptosis_assay end End: Preclinical Candidate Evaluation apoptosis_assay->end

Caption: General experimental workflow for evaluating a tyrosine kinase inhibitor.

Protocol 1: In Vitro Kinase Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay quantifies the direct inhibitory effect of the compound on the kinase's enzymatic activity.

  • Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of Tyrphostin C15 against the ErbB2 kinase.

  • Principle: A biotinylated peptide substrate is phosphorylated by the kinase. A Europium cryptate-labeled anti-phosphotyrosine antibody and Streptavidin-XL665 are added. Phosphorylation brings the donor (Europium) and acceptor (XL665) into proximity, generating a FRET signal. Inhibition of the kinase reduces the signal.

  • Materials:

    • Recombinant human ErbB2 kinase

    • Biotinylated tyrosine kinase substrate (e.g., Poly-Glu-Tyr)

    • Tyrphostin C15 (dissolved in DMSO)

    • ATP

    • Kinase Assay Buffer

    • HTRF Detection Buffer

    • Europium cryptate-labeled anti-phosphotyrosine antibody

    • Streptavidin-XL665

    • Low-volume, 384-well white plates

    • HTRF-compatible plate reader

  • Methodology:

    • Compound Plating: Prepare serial dilutions of Tyrphostin C15 in assay buffer (final DMSO concentration <1%). Add 2 µL to the wells of a 384-well plate. Include DMSO-only wells as a no-inhibition control.

    • Kinase/Substrate Addition: Prepare a master mix of ErbB2 kinase and the biotinylated substrate in Kinase Assay Buffer. Add 4 µL to each well. Incubate for 15 minutes at room temperature.

    • Initiation: Prepare an ATP solution in Kinase Assay Buffer. Initiate the reaction by adding 4 µL to each well.

    • Incubation: Incubate the plate for 60 minutes at room temperature to allow for phosphorylation.

    • Detection: Prepare a detection mix containing the anti-phosphotyrosine antibody and Streptavidin-XL665 in HTRF Detection Buffer. Stop the reaction by adding 10 µL of the detection mix to each well.[9]

    • Readout: Incubate for 60 minutes at room temperature, protected from light. Read the plate on an HTRF reader (excitation ~330 nm, dual emission ~665 nm and ~620 nm).[9]

  • Data Analysis:

    • Calculate the HTRF ratio: (Emission at 665 nm / Emission at 620 nm) * 10,000.

    • Normalize the data to controls to determine the percent inhibition for each concentration.

    • Plot percent inhibition versus the logarithm of the compound concentration and fit to a sigmoidal dose-response curve to calculate the IC₅₀ value.[9]

Protocol 2: Cell Viability Assay (MTT)

This assay measures the effect of the compound on the metabolic activity of living cells, which is an indicator of cell proliferation and viability.

  • Objective: To determine the GI₅₀ (concentration for 50% growth inhibition) of Tyrphostin C15 on ErbB2-overexpressing cancer cells (e.g., SK-BR-3).

  • Materials:

    • SK-BR-3 human breast cancer cell line

    • Complete culture medium (e.g., McCoy's 5A with 10% FBS)

    • Tyrphostin C15

    • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

    • Solubilization solution (e.g., DMSO or acidified isopropanol)

    • 96-well plates

    • Microplate reader

  • Methodology:

    • Cell Seeding: Seed SK-BR-3 cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for attachment.[10]

    • Treatment: Prepare serial dilutions of Tyrphostin C15 in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO).

    • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.[10]

    • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

    • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Readout: Measure the absorbance at ~570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Normalize the absorbance values to the vehicle control wells to calculate the percent viability.

    • Plot percent viability versus the logarithm of the compound concentration and fit to a dose-response curve to determine the GI₅₀.

Protocol 3: Western Blot Analysis of Downstream Signaling

This technique is used to confirm that the compound inhibits the intended target within the cell and affects its downstream signaling pathways.

  • Objective: To assess the effect of Tyrphostin C15 on the phosphorylation of ErbB2, Akt, and ERK in SK-BR-3 cells.

  • Materials:

    • SK-BR-3 cells

    • Tyrphostin C15

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels, buffers, and electrophoresis equipment

    • PVDF membrane and transfer equipment

    • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

    • Primary antibodies: anti-phospho-ErbB2, anti-total-ErbB2, anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate (ECL) and imaging system

  • Methodology:

    • Cell Treatment: Seed SK-BR-3 cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours to reduce basal signaling.

    • Inhibition: Pre-treat the cells with various concentrations of Tyrphostin C15 (and a DMSO control) for 2 hours.

    • Stimulation: Stimulate the cells with a ligand like Heregulin-β1 for 10-15 minutes to induce ErbB2 phosphorylation (optional, as ErbB2 is often constitutively active in SK-BR-3).

    • Lysis: Immediately wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape and collect the lysate.

    • Quantification: Determine the protein concentration of each lysate using a BCA assay.

    • Electrophoresis: Normalize protein amounts, mix with Laemmli buffer, and separate the proteins by SDS-PAGE.

    • Transfer: Transfer the separated proteins to a PVDF membrane.

    • Immunoblotting:

      • Block the membrane for 1 hour at room temperature.

      • Incubate with a primary antibody (e.g., anti-phospho-ErbB2) overnight at 4°C.

      • Wash the membrane with TBST.

      • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.

      • Wash the membrane again.

    • Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Data Analysis:

    • Quantify the band intensity using densitometry software.

    • Analyze the ratio of the phosphorylated protein to the total protein for each signaling molecule to determine the extent of inhibition at different Tyrphostin C15 concentrations.

Quantitative Data and Structure-Activity Relationship (SAR)

The development of tyrphostins was a masterclass in medicinal chemistry, with systematic structural modifications leading to dramatic changes in potency and selectivity.

Tyrphostin AnalogTarget KinaseIC₅₀ (µM)Key Structural Features
AG 17 General Tyrosine Kinases0.7 - 4.0 (GI₅₀)(3,5-Di-tert-butyl-4-hydroxybenzylidene)-malononitrile[11]
AG 1478 EGFR0.003Anilinoquinazoline core[12]
AG 879 ErbB2 (HER2)1Dihydroxyphenyl and cyanoacrylate moieties[13]
AG 556 5-Lipoxygenase (also a TK inhibitor)0.064Michael-reactive cyanoacrylate moiety[13]
Tyrphostin A9 PDGF Receptor~10Isovanillyl derivative[14]

Table based on data from multiple sources for illustrative SAR purposes.[11][12][13][14]

Key SAR Insights:

  • Hydroxyl Groups: For EGFR-family inhibitors, the presence and position of hydroxyl groups on the benzylidene ring were found to be crucial for activity, mimicking the phenol ring of tyrosine.[15]

  • Lipophilicity: In contrast, for inhibiting the PDGF receptor, more lipophilic groups (like methyl or methoxy) were found to be essential for potency.[16]

  • Heteroaromatic Moieties: The replacement of the phenyl ring with heteroaromatic structures (e.g., pyridine, thiophene) sometimes maintained antiproliferative activity, but often through mechanisms independent of EGFR inhibition, suggesting off-target effects.[15]

  • The Cyano Group: The electron-withdrawing cyano group in the malononitrile moiety is critical for activity, often acting as a Michael acceptor in some analogs.[13]

Legacy and Impact on Drug Development

While Tyrphostin C15 and many of its relatives did not ultimately become blockbuster drugs, their importance cannot be overstated. The tyrphostin program was the first to rationally design and synthesize selective PTK inhibitors.[1] It provided the definitive proof-of-concept that the kinase domain, despite its conservation, was a druggable target.[2] This foundational work directly inspired and de-risked the subsequent industrial efforts that led to the development of highly successful tyrosine kinase inhibitors, including Imatinib (for CML) and Gefitinib (for lung cancer), which have transformed the treatment of many cancers.[1][2]

Today, tyrphostins continue to be valuable as chemical probes and tool compounds in research to dissect signal transduction pathways and explore new biological targets.[3][17] Their story is a testament to the power of hypothesis-driven, systematic chemical biology in forging new frontiers in medicine.

References

  • Levitzki, A., & Mishani, E. (2006). Tyrphostins and Other Tyrosine Kinase Inhibitors. Annual Review of Biochemistry, 75, 93-109. [Link]

  • Gazit, A., Yaish, P., Gilon, C., & Levitzki, A. (1989). Tyrphostins I: synthesis and biological activity of protein tyrosine kinase inhibitors. Journal of Medicinal Chemistry, 32(10), 2344-2352. [Link]

  • Levitzki, A. (2019). My journey from tyrosine phosphorylation inhibitors to targeted immune therapy as strategies to combat cancer. Proceedings of the National Academy of Sciences, 116(25), 12195-12200. [Link]

  • Han, J. T., & Chen, G. (2019). From discovery of tyrosine phosphorylation to targeted cancer therapies: The 2018 Tang Prize in Biopharmaceutical Science. Biomedical Journal, 42(2), 71-74. [Link]

  • Levitzki, A., & Mishani, E. (2006). Tyrphostins and other tyrosine kinase inhibitors. PubMed. [Link]

  • Levitzki, A. (1992). Tyrphostins: tyrosine kinase blockers as novel antiproliferative agents and dissectors of signal transduction. FASEB Journal, 6(14), 3275-3282. [Link]

  • Yaish, P., Gazit, A., Gilon, C., & Levitzki, A. (1988). Tyrphostins I: synthesis and biological activity of protein tyrosine kinase inhibitors. PubMed. [Link]

  • Levitzki, A., & Mishani, E. (2006). Tyrphostins and other tyrosine kinase inhibitors. Semantic Scholar. [Link]

  • Gerstmeier, J., et al. (2024). Unlocking the potential: unveiling tyrphostins with Michael-reactive cyanoacrylate motif as promising inhibitors of human 5-lipoxygenase. PMC. [Link]

  • Burger, A. M., et al. (1995). Tyrphostin AG17, [(3,5-Di-tert-butyl-4-hydroxybenzylidene)-malononitrile], Inhibits Cell Growth by Disrupting Mitochondria. Cancer Research, 55(13), 2794-2799. [Link]

  • Woodburn, J. R., et al. (1997). Preclinical analysis of the anilinoquinazoline AG1478, a specific small molecule inhibitor of EGF receptor tyrosine kinase. PubMed. [Link]

  • Schremmer, B., et al. (2023). Effects of Tyrphostin A9 and Structurally Related Tyrphostins on Colorectal Carcinoma Cells. MDPI. [Link]

  • Myers, M. R., et al. (1994). Synthesis and antiproliferative activity of tyrphostins containing heteroaromatic moieties. University of Lincoln Repository. [Link]

  • Deng, H., Hu, H., & Fang, Y. (2011). Tyrphostin analogs are GPR35 agonists. PubMed. [Link]

  • Kovalenko, M., et al. (1994). Tyrphostins. 5. Potent Inhibitors of Platelet-Derived Growth Factor Receptor Tyrosine Kinase: Structure-Activity Relationships in Quinoxalines, Quinolines, and Indole Tyrphostins. PubMed. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Tyrphostin C15 (AG-825) – Experimental Protocols for Selective ErbB2/HER2 Inhibition in Cell Culture

Introduction & Mechanistic Rationale Tyrphostin C15, widely known in pharmacological literature as AG-825, is a highly selective, reversible, ATP-competitive inhibitor of the ErbB2 (HER2) receptor tyrosine kinase, as det...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Tyrphostin C15, widely known in pharmacological literature as AG-825, is a highly selective, reversible, ATP-competitive inhibitor of the ErbB2 (HER2) receptor tyrosine kinase, as detailed by [1]. In the landscape of targeted cancer therapeutics and signal transduction research, distinguishing the precise contributions of HER2 from its closely related family member, EGFR (ErbB1), is a persistent experimental challenge.

AG-825 provides an exceptional pharmacological window for researchers. It exhibits an IC₅₀ of 0.15–0.35 µM for HER2 autophosphorylation, compared to a significantly higher IC₅₀ of 19 µM for EGFR, according to [2]. By competing directly with ATP at the kinase domain, AG-825 uncouples HER2 from its downstream effectors, suppressing PI3K/AKT survival pathways, inhibiting STAT3 activation, and preferentially triggering p38 MAP kinase-dependent apoptosis in specific cellular contexts (such as androgen-independent prostate cancer cells)[2].

Physicochemical Profile & Storage

To ensure reproducible target engagement, proper handling of the compound is mandatory.

PropertySpecification
Chemical Name 3-[3-[(2-Benzothiazolylthio)methyl]-4-hydroxy-5-methoxyphenyl]-2-cyano-2-propenamide
CAS Number 149092-50-2
Molecular Weight 397.47 g/mol
Solubility Soluble in anhydrous DMSO (up to 100 mM)
Storage Conditions Solid powder at -20°C to -80°C. Highly light-sensitive.

Signaling Pathway Visualization

HER2_Inhibition cluster_membrane Cell Membrane / Receptor Level cluster_downstream Downstream Signaling HER2 ErbB2 (HER2) Kinase Domain ATP ATP HER2->ATP Phos Receptor Autophosphorylation (p-Tyr1248) ATP->Phos Kinase Activation AG825 Tyrphostin C15 (AG-825) AG825->ATP Competitive Inhibition p38 p38 MAPK Pathway AG825->p38 Triggers Activation (Context-Dependent) PI3K PI3K / AKT Pathway Phos->PI3K STAT3 STAT3 Pathway Phos->STAT3 Survival Cell Survival & Proliferation Phos->Survival Blocked by AG-825 PI3K->Survival STAT3->Survival Apoptosis Apoptosis Induction p38->Apoptosis

Figure 1: Mechanism of Tyrphostin C15 (AG-825) competitive inhibition at the HER2 kinase domain.

Experimental Design & Causality (E-E-A-T)

As an Application Scientist, I emphasize that generating reproducible kinase assay data requires understanding the why behind each protocol step. Every protocol must function as a self-validating system :

  • Solvent Causality: AG-825 is highly hydrophobic. It must be reconstituted in anhydrous DMSO. The final DMSO concentration in cell culture must strictly remain ≤0.1% (v/v). Exceeding this threshold introduces solvent-induced cytotoxicity, confounding viability readouts.

  • Serum Starvation: Fetal Bovine Serum (FBS) contains a myriad of growth factors (e.g., EGF, IGF) that activate parallel compensatory RTKs (like IGFR). To isolate HER2-specific signaling, cells must be serum-starved (0.1% FBS) prior to treatment. This synchronizes the cell cycle and reduces background kinase noise.

  • Orthogonal Validation: To prove that observed phenotypic changes are strictly HER2-dependent, researchers must run a parallel negative control using an EGFR-specific inhibitor (e.g., AG-1478), as demonstrated in the [3].

Step-by-Step Experimental Protocols

Protocol A: Preparation of AG-825 Stock Solutions
  • Equilibration: Remove the AG-825 vial from -20°C storage and place it in a desiccator at room temperature for 30 minutes. Causality: Prevents atmospheric moisture condensation, which causes rapid hydrolysis and degradation of the tyrphostin pharmacophore.

  • Reconstitution: Add anhydrous, cell-culture grade DMSO directly to the vial to achieve a 10 mM stock (e.g., add 2.51 mL DMSO to 10 mg of AG-825).

  • Storage: Aliquot the solution into amber microcentrifuge tubes (the compound is light-sensitive) and store at -80°C. Avoid repeated freeze-thaw cycles, which precipitate the compound out of solution.

Protocol B: In Vitro Cell Culture Treatment (e.g., SKBR3 Breast Cancer Cells)

SKBR3 cells are heavily utilized due to their natural HER2 amplification, making them an ideal model for AG-825 target engagement, as reported by [4].

  • Seeding: Seed SKBR3 cells at 2×105 cells/well in a 6-well plate using McCoy's 5A medium supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Starvation: Wash cells twice with warm PBS and switch to serum-starvation medium (0.1% FBS) for 16 hours.

  • Treatment Preparation: Prepare working solutions of AG-825 by serial dilution in serum-free medium. Recommended concentration range: 0.1 µM, 1.0 µM, 10 µM, and 40 µM. Ensure the final DMSO concentration is normalized to 0.1% across all wells, including the vehicle control.

  • Incubation: Treat cells for 2–4 hours for immediate phospho-signaling assays, or 72 hours for downstream viability/apoptosis assays.

Protocol C: Target Engagement Assay (Western Blot for p-HER2)
  • Lysis: Post-treatment, place plates immediately on ice. Wash with ice-cold PBS to halt all kinase activity. Lyse cells in RIPA buffer supplemented with fresh protease and phosphatase inhibitors (1 mM Sodium Orthovanadate, 10 mM NaF). Causality: Endogenous phosphatases act in milliseconds; omitting inhibitors will strip the p-Tyr1248 marks you are attempting to measure.

  • Clarification: Scrape the cells, transfer to microcentrifuge tubes, and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Immunoblotting: Resolve 20 µg of protein via SDS-PAGE. Transfer to a PVDF membrane and probe with anti-phospho-HER2 (Tyr1248) and anti-total HER2 antibodies.

Quantitative Data & Expected Outcomes

When executing the protocols above, researchers should benchmark their results against established literature values to validate their assay's performance.

Target / PhenotypeCell Line / ModelExpected IC₅₀ / EffectReference Context
HER2 (ErbB2) Autophosphorylation Cell-free / SKBR30.15 – 0.35 µM Highly selective inhibition window.
EGFR (ErbB1) Autophosphorylation Cell-free / A43119 µM ~50x to 100x weaker affinity than HER2.
Cell Viability / Proliferation SKBR3 / MCF7~30 – 40 µM (72h) Decreases anchorage-independent growth.
SRC-3 Transcriptional Activity BT-474 / HeLaSignificant reduction Disruption of HER2-driven DNA anabolism.
Apoptosis Induction Neutrophils / ProstateAccelerated at >10 µM Driven by p38 MAP kinase activation.

Note: While biochemical target engagement occurs at sub-micromolar levels (0.35 µM), phenotypic whole-cell assays often require higher doses (10-40 µM) due to intracellular ATP competition (intracellular ATP is in the millimolar range), as published in [5].

References

  • American Journal of Physiology. "The emergence of ErbB2 expression in cultured rat hepatocytes correlates with enhanced and diversified EGF-mediated signaling". URL: [Link]

  • AACR Journals. "HER2 Signaling Drives DNA Anabolism and Proliferation through SRC-3 Phosphorylation and E2F1-Regulated Genes". URL: [Link]

Sources

Application

Tyrphostin C15 solubility and preparation for experiments

Application Notes & Protocols: Tyrphostin C15 A Researcher's Guide to Solubility, Experimental Design, and In-Vitro Application Introduction: Understanding Tyrphostin C15 Tyrphostin C15, also known as AG 825, is a potent...

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols: Tyrphostin C15

A Researcher's Guide to Solubility, Experimental Design, and In-Vitro Application

Introduction: Understanding Tyrphostin C15

Tyrphostin C15, also known as AG 825, is a potent and selective inhibitor of the ErbB2 (HER2) receptor tyrosine kinase.[1][2] As a member of the tyrphostin family of compounds, it functions as an ATP-competitive inhibitor, targeting the kinase domain to prevent autophosphorylation and the subsequent activation of downstream signaling cascades.[3][4] The ErbB2 pathway is a critical regulator of cell proliferation, differentiation, and survival; its aberrant activation is a well-established driver in the pathogenesis of several human cancers, most notably breast cancer.

This document provides a comprehensive guide for researchers utilizing Tyrphostin C15. It covers the essential physicochemical properties, a detailed exploration of its mechanism of action, and robust, field-proven protocols for its preparation and application in cell-based assays. The methodologies described herein are designed to ensure maximal compound stability, experimental reproducibility, and accurate interpretation of results.

Physicochemical Properties & Solubility Profile

Accurate preparation of Tyrphostin C15 begins with a thorough understanding of its physical and chemical characteristics. These properties dictate the optimal solvents, storage conditions, and handling procedures required for experimental success.

Causality Behind Solvent Choice: Tyrphostin C15, like many small molecule kinase inhibitors, is a hydrophobic organic compound. This inherent low aqueous solubility makes direct dissolution in culture media or aqueous buffers impossible, leading to precipitation and inaccurate effective concentrations.[5] The solvent of choice is Dimethyl Sulfoxide (DMSO), a highly polar aprotic solvent capable of dissolving a wide range of non-polar and polar compounds.[6] Its miscibility with water allows for the preparation of high-concentration stock solutions that can be serially diluted into aqueous experimental media, although care must be taken to avoid precipitation during dilution.[5]

PropertyDataSource(s)
Chemical Name 3-{3-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-hydroxy-5-methoxyphenyl}-2-cyanoprop-2-enamide[2]
Synonyms AG 825[2]
CAS Number 149092-50-2[1][2]
Molecular Formula C₁₉H₁₅N₃O₃S₂[2]
Molecular Weight 397.47 g/mol [1][2]
Appearance Yellow to Orange Powder[1][2]
Primary Solubility Soluble in Dimethyl Sulfoxide (DMSO)[7]
Insolubility Practically insoluble in water and aqueous buffers.[5]
Storage (Solid) Store at -20°C, protect from light.[2]
Storage (Solution) Aliquot in DMSO and store at -20°C or -80°C for long-term stability.[5][8]
Handling Light sensitive.[2]

Mechanism of Action: Inhibition of the ErbB2 Signaling Pathway

Tyrphostin C15 exerts its biological effects by directly inhibiting the intrinsic tyrosine kinase activity of the ErbB2 (HER2) receptor. ErbB2 is a member of the Epidermal Growth Factor Receptor (EGFR) family. Upon ligand binding to other family members (like EGF binding to EGFR/ErbB1), ErbB2 forms heterodimers, leading to the trans-phosphorylation of specific tyrosine residues within its intracellular kinase domain.

These phosphotyrosine sites act as docking platforms for various adaptor proteins and enzymes, initiating downstream signaling cascades such as the Ras-Raf-MEK-ERK (MAPK) pathway and the PI3K-Akt pathway.[4] These pathways are crucial for promoting cell proliferation and survival.

Tyrphostin C15 competitively binds to the ATP-binding pocket of the ErbB2 kinase domain. This occupation of the active site prevents the binding of ATP, thereby blocking the critical autophosphorylation event and halting all subsequent downstream signaling. The diagram below illustrates this mechanism of inhibition.

ErbB2_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm ErbB1 ErbB1 (EGFR) Dimer ErbB1/ErbB2 Heterodimer ErbB1->Dimer ErbB2 ErbB2 (HER2) ErbB2->Dimer AutoP Autophosphorylation (pY) Dimer->AutoP EGF Ligand (e.g., EGF) EGF->ErbB1 PI3K PI3K-Akt Pathway AutoP->PI3K MAPK Ras-MAPK Pathway AutoP->MAPK Tyrphostin Tyrphostin C15 Tyrphostin->AutoP INHIBITS Proliferation Cell Proliferation & Survival PI3K->Proliferation MAPK->Proliferation

Figure 1. Tyrphostin C15 inhibits ErbB2-mediated signaling pathways.

Experimental Protocols

The following protocols provide step-by-step methodologies for the preparation and use of Tyrphostin C15. Adherence to these guidelines is critical for achieving consistent and reliable experimental outcomes.

Protocol 1: Preparation of High-Concentration Stock Solutions

Rationale: This protocol is designed to create a stable, high-concentration stock solution that minimizes the final percentage of DMSO in the cell culture medium, thereby reducing solvent-induced artifacts or toxicity.[5] Aliquoting is essential to prevent degradation from repeated freeze-thaw cycles.

Stock_Preparation_Workflow start Start weigh 1. Weigh Tyrphostin C15 (e.g., 5 mg) in a sterile tube. start->weigh add_dmso 2. Add calculated volume of high-quality, anhydrous DMSO. (e.g., 314.6 µL for 40 mM) weigh->add_dmso vortex 3. Vortex/sonicate until fully dissolved. Solution should be clear. add_dmso->vortex aliquot 4. Aliquot into smaller volumes (e.g., 10-20 µL) in sterile, light-protected microfuge tubes. vortex->aliquot store 5. Store aliquots at -20°C (short-term) or -80°C (long-term). aliquot->store end Stock Solution Ready for Use store->end

Figure 2. Workflow for preparing Tyrphostin C15 stock solutions.

Materials:

  • Tyrphostin C15 powder (CAS 149092-50-2)[1]

  • Anhydrous, cell culture-grade Dimethyl Sulfoxide (DMSO)

  • Sterile, light-protected microcentrifuge tubes

  • Calibrated analytical balance and pipettes

Procedure:

  • Calculation: Determine the required volume of DMSO to achieve the desired stock concentration. For a 40 mM stock solution with a molecular weight of 397.47 g/mol :

    • Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))

    • Volume (µL) for 5 mg = (0.005 g / (0.040 mol/L * 397.47 g/mol )) * 1,000,000 = 314.6 µL

  • Dissolution: Carefully weigh the Tyrphostin C15 powder into a sterile tube. Add the calculated volume of DMSO.

  • Solubilization: Vortex the tube vigorously. If necessary, use a brief sonication bath to ensure the compound is fully dissolved. The final solution should be clear, without any visible particulates.

  • Aliquoting: Dispense the stock solution into small, single-use aliquots (e.g., 10 µL or 20 µL) in sterile, light-protected microcentrifuge tubes.

  • Storage: Store the aliquots at -20°C for use within 1-2 months or at -80°C for up to a year.[8] Avoid repeated freeze-thaw cycles.

Protocol 2: Application in Cell Culture and Western Blot Analysis

Rationale (Self-Validating System): This protocol provides a framework for treating cells and verifying the inhibitory activity of Tyrphostin C15. By measuring the phosphorylation status of ErbB2 and downstream targets like Akt or ERK, the researcher can directly confirm target engagement. A reduction in the phosphorylated form of the protein, without a change in the total protein level, validates that the inhibitor is working as expected.[9]

Materials:

  • ErbB2-expressing cancer cell line (e.g., SK-BR-3, BT-474)

  • Complete cell culture medium

  • Serum-free cell culture medium

  • Tyrphostin C15 stock solution (from Protocol 1)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-phospho-ErbB2, anti-total-ErbB2, anti-p-Akt, anti-total-Akt)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding: Plate cells in 6-well plates at a density that will result in 70-80% confluency at the time of the experiment. Allow cells to adhere overnight.[4]

  • Serum Starvation (Optional): To reduce basal kinase activity, replace the complete medium with serum-free medium and incubate for 4-24 hours.

  • Preparation of Working Solutions:

    • Thaw one aliquot of the Tyrphostin C15 DMSO stock on ice.

    • Perform serial dilutions in serum-free medium to achieve the final desired concentrations (e.g., 0.1, 1, 10, 50 µM). Prepare a vehicle control using the same final concentration of DMSO (typically ≤0.1%).

    • Crucial Step: When diluting the DMSO stock into the aqueous medium, pipette the media rapidly onto the small volume of DMSO stock and mix immediately to prevent precipitation.

  • Cell Treatment: Remove the medium from the cells and add the prepared working solutions (inhibitor dilutions and vehicle control). Incubate for the desired time (e.g., 1-4 hours).

  • Cell Lysis:

    • Place plates on ice and aspirate the treatment medium.

    • Wash cells twice with ice-cold PBS.

    • Add 100-150 µL of ice-cold lysis buffer to each well. Scrape the cells and transfer the lysate to a pre-chilled microfuge tube.

    • Incubate on ice for 20-30 minutes, then centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

  • Protein Analysis:

    • Transfer the supernatant (protein lysate) to a new tube.

    • Determine the protein concentration using a standard assay (e.g., BCA).

    • Perform Western Blot analysis following standard procedures to detect the levels of phosphorylated and total ErbB2, as well as downstream targets.[9]

Troubleshooting

  • Compound Precipitation: If the compound precipitates when added to the culture medium, the final concentration may be too high, or the mixing was insufficient. Ensure rapid and thorough mixing during dilution. Consider lowering the final concentration or slightly increasing the final DMSO percentage (while ensuring it remains non-toxic to your cell line, typically <0.5%).[5]

  • Inconsistent Results: This often stems from repeated freeze-thaw cycles of the stock solution, which can degrade the compound. Always use fresh aliquots for each experiment. Ensure the final DMSO concentration is identical across all wells, including the vehicle control.

Safety and Handling

  • Tyrphostin C15 is for Research Use Only.

  • The compound is light-sensitive; minimize exposure of the solid and solutions to light.[2]

  • Wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat, when handling the compound and its solutions.

References

  • Ullrich, A., & Schlessinger, J. (1990). Signal transduction by receptors with tyrosine kinase activity. Cell, 61(2), 203-212.
  • Smaill, J. B., et al. (2000). Tyrosine kinase inhibitors. 15. 4-Anilino-3-cyano-6, 7-dialkoxyquinolines as inhibitors of epithelial cell-derived tyrosine kinases. Journal of medicinal chemistry, 43(7), 1380-1397.
  • STAR Protocols. (2023). Protocol to characterize extracellular c-Src tyrosine kinase function through substrate interaction and phosphorylation. Cell Press. [Link]

  • Kinoshita, T., et al. (2022). The protein kinase inhibitor, tyrphostin AG126, and its derivatives suppress phosphorylation of plasma membrane H+-ATPase and light-induced stomatal opening. Plant and Cell Physiology, 63(1), 104-113. [Link]

  • Venn-Watson, S. & Butterworth, C. (2022). Pentadecanoic acid (C15:0) and cardiovascular disease: A narrative review. Frontiers in Nutrition, 9, 949205. [Link]

  • Jelinska, C., et al. (2022). Stitched peptides as potential cell permeable inhibitors of oncogenic DAXX protein. bioRxiv. [Link]

  • Venn-Watson, S., et al. (2023). Pentadecanoic Acid (C15:0), an Essential Fatty Acid, Shares Clinically Relevant Cell-Based Activities with Leading Longevity-Enhancing Compounds. Nutrients, 15(20), 4388. [Link]

  • Rao, R. K., et al. (1997). Oxidant-induced disruption of intestinal epithelial barrier function: role of protein tyrosine phosphorylation. American Journal of Physiology-Gastrointestinal and Liver Physiology, 273(4), G812-G823. [Link]

  • Dalton, J. B., & Schmidt, C. L. A. (1935). The solubilities of the l-dihalogenated tyrosines in ethanol-water mixtures and certain related data. Journal of Biological Chemistry, 109(1), 241-248. [Link]

  • Genovese, T., et al. (2007). Inhibition of tyrosine kinase-mediated cellular signalling by Tyrphostins AG126 and AG556 modulates secondary damage in experimental spinal cord trauma. British journal of pharmacology, 151(4), 518-532. [Link]

  • Venn-Watson, S., et al. (2024). Pentadecanoic Acid (C15:0) at Naturally Occurring Circulating Concentrations Has Selective Anticancer Activities Including Targeting B-Cell Lymphomas with CCND3 Oncogenic Alterations. Cancers, 16(18), 3290. [Link]

  • Horizon Discovery. (n.d.). Protocols for Cancer-related cell lines. Retrieved fromhorizondiscovery.com. [Link]

  • Kaur, G., et al. (1999). Different early effets of tyrphostin AG957 and geldanamycins on mitogen-activated protein kinase and p120cbl phosphorylation in anti CD-3-stimulated T-lymphoblasts. Biochemical pharmacology, 57(3), 305-314. [Link]

  • Imre, A. R., et al. (2018). Molecular interactions of L-tyrosine in dimethyl sulfoxide aqueous solutions. Part 1: Electronic absorption and fluorescence spectroscopy. Studia Universitatis Babes-Bolyai Chemia, 63(1), 105-117. [Link]

Sources

Method

Application Note: Western Blot Protocol for Assessing Tyrphostin C15 (AG 213) Inhibition of EGFR Signaling

Introduction & Mechanistic Overview Tyrphostin C15, widely known as AG 213, is a potent, reversible, and ATP-competitive inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. By selectively competing...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

Tyrphostin C15, widely known as AG 213, is a potent, reversible, and ATP-competitive inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. By selectively competing with ATP at the intracellular kinase domain,1[1]. Crucially, while AG 213 blocks the catalytic activity of the receptor, 2[2].

To accurately assess the pharmacodynamics of Tyrphostin C15 in vitro, Western blotting remains the gold standard. It provides a self-validating system by allowing researchers to quantify the ratio of phosphorylated EGFR (active state) against total EGFR (baseline expression), ensuring that the observed signal reduction is due to kinase inhibition rather than receptor degradation or unequal sample loading.

Mechanistic Pathway Visualization

EGFR_Signaling EGF EGF Ligand EGFR EGFR (Monomer) EGF->EGFR Binds EGFR_Dim EGFR (Dimer) EGFR->EGFR_Dim Induces Dimerization pEGFR Phospho-EGFR (Active) Tyr1068 EGFR_Dim->pEGFR Autophosphorylation Downstream Downstream Signaling (MAPK, PI3K/Akt) pEGFR->Downstream Signal Transduction Tyrphostin Tyrphostin C15 (AG 213) Tyrphostin->pEGFR Inhibits Kinase Domain

Fig 1. EGFR signaling pathway and the targeted kinase inhibition by Tyrphostin C15 (AG 213).

Experimental Design & Causality

A robust experimental protocol requires understanding the why behind each step. The following parameters establish a self-validating assay:

  • Cell Line Selection (A431): Human epidermoid carcinoma A431 cells are the industry standard for this assay because they naturally overexpress EGFR (~2-3 million receptors per cell). This provides a massive signal-to-noise ratio for detecting phosphorylation changes.

  • Serum Starvation: Fetal Bovine Serum (FBS) contains endogenous growth factors that trigger basal EGFR activation. Starving cells for 16-24 hours establishes a clean, near-zero baseline, ensuring that any observed phosphorylation is strictly due to the controlled EGF spike.

  • Inhibitor Pre-incubation: Because Tyrphostin C15 is a reversible, ATP-competitive inhibitor[1], it must be pre-incubated with the cells for 1-2 hours. This allows the molecule to equilibrate and occupy the intracellular kinase domains before the massive influx of EGF ligand.

  • Acute EGF Stimulation (5 Minutes): EGFR phosphorylation peaks within 5-10 minutes of ligand binding. Prolonged exposure triggers receptor ubiquitination and endosomal internalization, which degrades the total EGFR pool and confounds data normalization.

  • Blocking Agent (BSA vs. Milk): Non-fat dry milk contains casein, a highly phosphorylated protein. Using milk to block a membrane before applying anti-phosphotyrosine antibodies will result in severe background noise. 5% Bovine Serum Albumin (BSA) is mandatory for phospho-blots.

Step-by-Step Methodology

Phase A: Cell Culture & Treatment
  • Seed Cells: Plate A431 cells in 6-well plates at a density of 3×105 cells/well in DMEM supplemented with 10% FBS. Incubate at 37°C, 5% CO₂ until 80% confluent.

  • Serum Starvation: Aspirate media, wash gently with warm PBS, and add serum-free DMEM. Incubate for 16-24 hours.

  • Inhibitor Pre-treatment: Prepare Tyrphostin C15 (AG 213) in DMSO. Add to the wells at desired concentrations (e.g., 1 μM, 2.5 μM, 5 μM, 10 μM). Include a Vehicle Control well (DMSO only, final concentration <0.1%). Incubate for 2 hours.

  • Ligand Stimulation: Add recombinant human EGF to a final concentration of 50 ng/mL to all wells except the negative baseline control. Incubate for exactly 5 minutes at 37°C.

  • Termination: Immediately place the plate on ice, aspirate the media, and wash twice with ice-cold PBS to halt kinase activity.

Phase B: Cell Lysis & Protein Extraction
  • Lysis Buffer: Add 150 μL of ice-cold RIPA buffer supplemented with fresh Protease Inhibitor Cocktail and Phosphatase Inhibitors (1 mM Sodium Orthovanadate[Na₃VO₄] and 10 mM Sodium Fluoride [NaF]). Causality: Na₃VO₄ is a potent inhibitor of protein tyrosine phosphatases, preserving the transient p-EGFR signal.

  • Extraction: Scrape the cells, transfer the lysate to pre-chilled microcentrifuge tubes, and agitate on a rotary shaker at 4°C for 30 minutes.

  • Clarification: Centrifuge at 14,000 × g for 15 minutes at 4°C. Transfer the supernatant to a new tube.

  • Quantification: Determine protein concentration using a BCA assay.

Phase C: SDS-PAGE & Transfer
  • Preparation: Boil 20-30 μg of protein lysate with 4X Laemmli buffer containing β-mercaptoethanol for 5 minutes at 95°C.

  • Electrophoresis: Load samples into an 8% or 10% SDS-PAGE gel (EGFR is a large protein at ~170 kDa). Run at 100V until the dye front exits the gel.

  • Transfer: Transfer proteins to a PVDF membrane at 100V for 90 minutes on ice. Causality: PVDF has a higher binding capacity than nitrocellulose, which is critical for capturing low-abundance phosphoproteins.

Phase D: Immunoblotting
  • Blocking: Block the membrane in 5% BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour at room temperature.

  • Primary Antibody: Incubate with anti-Phospho-EGFR (Tyr1068) primary antibody (diluted 1:1000 in 5% BSA/TBST) overnight at 4°C on a rocker.

  • Washing: Wash the membrane 3 × 10 minutes with TBST.

  • Secondary Antibody: Incubate with HRP-conjugated secondary antibody (1:5000 in 5% BSA/TBST) for 1 hour at room temperature. Wash 3 × 10 minutes.

  • Detection: Apply ECL substrate and image using a chemiluminescence imaging system.

  • Stripping & Reprobing: Strip the membrane using a mild stripping buffer, re-block, and probe for Total EGFR (1:1000) and a loading control (e.g., GAPDH or α-Tubulin) to ensure equal loading and to calculate the p-EGFR/Total EGFR ratio.

Data Presentation & Expected Results

Quantitative densitometry should be performed using image analysis software (e.g., ImageJ). The data must be normalized by dividing the p-EGFR signal by the Total EGFR signal for each respective lane.

Table 1: Expected Densitometry Outcomes for Tyrphostin C15 (AG 213) Assay in A431 Cells

Treatment GroupSerum StarvationEGF (50 ng/mL)Tyrphostin C15Expected Relative p-EGFR / Total EGFR Ratio
Negative Control Yes--1.0 (Normalized Baseline)
Positive Control Yes+-~15.0 - 20.0 (Maximal Activation)
Low Dose C15 Yes+2.5 μM~7.5 - 10.0 (~50% Inhibition)
High Dose C15 Yes+10.0 μM~1.5 - 2.0 (Near-Complete Inhibition)

Note: The IC50 of AG 213 is ~2.4 μM; therefore, a 2.5 μM dose should yield approximately 50% reduction in the phosphorylation ratio compared to the positive control.

References

  • Source: PubMed (nih.gov)
  • Source: caymanchem.
  • Source: tocris.

Sources

Application

Application Note: Evaluating Cellular Viability Following Tyrphostin C15 (AG-213) Treatment

Introduction & Mechanistic Rationale Tyrphostin C15 (also known as AG-213 or Tyrphostin 47) is a rationally designed, low-molecular-weight protein tyrosine kinase (PTK) inhibitor. In oncology and cell signaling research,...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Tyrphostin C15 (also known as AG-213 or Tyrphostin 47) is a rationally designed, low-molecular-weight protein tyrosine kinase (PTK) inhibitor. In oncology and cell signaling research, it is primarily utilized to selectively block the Epidermal Growth Factor Receptor (EGFR) kinase domain[1]. By competing with ATP or substrates at the kinase active site, Tyrphostin C15 uncouples downstream signal transduction pathways that drive cell proliferation.

Understanding the precise mechanism of action is critical for designing an effective cell viability assay. Tyrphostin C15 inhibits EGF-dependent cell proliferation with an established IC50 of approximately 2.4 µM in high-EGFR-expressing cell lines like A431[1]. Beyond direct EGFR inhibition, Tyrphostin C15 has been shown to suppress the expression of cyclin B1 and inhibit the functional activity of the cyclin B1/p34cdc2 complex, leading to a significant delay in the progression of cells through the G1 and S phases of the cell cycle[2]. At higher concentrations, it also acts as a Topoisomerase I inhibitor, blocking the enzyme's binding to DNA[3].

Mechanism EGF Epidermal Growth Factor (EGF) EGFR EGFR (Tyrosine Kinase) EGF->EGFR Activates Downstream PI3K/AKT & RAS/MAPK Pathways EGFR->Downstream Phosphorylation TyrC15 Tyrphostin C15 (AG-213) TyrC15->EGFR Inhibits Kinase Domain Cyclin Cyclin B1 / p34cdc2 Complex TyrC15->Cyclin Suppresses Activity Arrest G2/M Cell Cycle Arrest TyrC15->Arrest Induces Downstream->Cyclin Regulates Survival Cell Proliferation Downstream->Survival Promotes Cyclin->Survival

Fig 1: Tyrphostin C15 inhibits EGFR signaling and Cyclin B1, inducing cell cycle arrest.

Experimental Design & System Validation

To quantify the anti-proliferative effects of Tyrphostin C15, researchers must select an appropriate viability readout. Because Tyrphostin C15 induces cell cycle arrest and subsequent apoptosis, assays measuring metabolic activity (MTT) or ATP presence (CellTiter-Glo) are highly effective[4].

Self-Validating Assay Controls

A robust viability assay must be a self-validating system. Every microplate must include the following controls to ensure causality between the drug and cell death:

  • Vehicle Control (0.1% - 0.5% DMSO): Tyrphostin C15 is highly hydrophobic and requires DMSO for solubilization[1]. Because DMSO itself can be cytotoxic, the vehicle control establishes the true 100% viability baseline.

  • Positive Control (e.g., 10% DMSO or 1 µM Staurosporine): Ensures the assay reagents can accurately detect complete cell death (0% viability baseline).

  • Media Blank: Wells containing only culture media and assay reagents to subtract background absorbance/luminescence.

Quantitative Reference Data

The sensitivity of cells to Tyrphostin C15 depends heavily on their reliance on EGFR signaling. Table 1 summarizes expected IC50 values across common cell models.

Cell LineTissue OriginTarget ExpressionExpected Tyrphostin C15 IC50Recommended Assay
A431 Epidermoid CarcinomaHigh EGFR~2.4 µM[1]CellTiter-Glo / MTT
MCF-7 Breast AdenocarcinomaModerate EGFR50 - 100 µM[2]MTT / Flow Cytometry
HepG2 Hepatocellular CarcinomaLow/Moderate EGFR> 50 µM[4]CellTiter-Glo

Table 1: Expected Tyrphostin C15 IC50 values across various cell lines.

Experimental Workflows

Protocol Seed Day 1: Seed Cells (96-well plate) Treat Day 2: Add Tyrphostin C15 (0.1 - 100 µM) Seed->Treat Incubate Day 2-4: Incubate 48-72h (37°C, 5% CO2) Treat->Incubate Assay Day 4/5: Add MTT or CellTiter-Glo Incubate->Assay Read Readout: Absorbance or Luminescence Assay->Read

Fig 2: Standard microplate workflow for assessing cell viability post-treatment.

Phase 1: Reagent Preparation
  • Tyrphostin C15 Stock (20 mM): Dissolve 7.95 mg of Tyrphostin C15 (MW: 397.47 g/mol ) in 1 mL of sterile, cell-culture grade DMSO[1]. Aliquot into light-protected tubes and store at -20°C.

  • Working Dilutions: Prepare a 10-point serial dilution (e.g., 1:3) in DMSO. Dilute these intermediate stocks 1:200 into pre-warmed culture media to yield a 2X final concentration. Crucial: This ensures the final DMSO concentration on the cells remains a constant 0.5% across all doses.

Phase 2: Cell Seeding & Treatment
  • Harvest cells in the logarithmic growth phase.

  • Seed cells into a 96-well plate at a density of 2,000 to 5,000 cells/well in 50 µL of complete growth media[4]. Note: Avoid seeding in the outer edge wells to prevent evaporation-induced edge effects; fill these with sterile PBS.

  • Incubate overnight at 37°C, 5% CO2 to allow for cellular attachment and recovery.

  • Add 50 µL of the 2X Tyrphostin C15 working dilutions to the corresponding wells (final volume = 100 µL/well).

  • Incubate the plates for 48 to 72 hours.

Phase 3: Viability Readout Protocols

Choose Protocol A for a cost-effective, colorimetric approach, or Protocol B for a highly sensitive, homogenous ATP-based approach[4].

Protocol A: MTT Colorimetric Assay

Mechanism: NAD(P)H-dependent cellular oxidoreductase enzymes in living cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

  • Reconstitute MTT powder in sterile PBS at 5 mg/mL. Filter sterilize (0.22 µm).

  • Following the 72-hour drug incubation, add 20 µL of the MTT solution directly to each well (final concentration 0.83 mg/mL).

  • Incubate the plate at 37°C for 3 to 4 hours until intracellular purple formazan crystals are visible under a microscope.

  • Carefully aspirate the media without disturbing the cell monolayer.

  • Add 100 µL of DMSO (or acidified isopropanol) to each well to solubilize the crystals.

  • Incubate on an orbital shaker for 15 minutes at room temperature.

  • Measure absorbance at 570 nm using a microplate reader.

Protocol B: CellTiter-Glo (ATP Luminescence) Assay

Mechanism: Uses a proprietary luciferase reaction to generate a luminescent signal proportional to the amount of ATP present, signaling the presence of metabolically active cells[4].

  • Thaw the CellTiter-Glo buffer and lyophilized substrate to room temperature. Mix to reconstitute the reagent.

  • Equilibrate the 96-well cell culture plate to room temperature for 30 minutes. (Skipping this step causes uneven temperature gradients and variable luminescence).

  • Add 100 µL of CellTiter-Glo Reagent directly to the 100 µL of culture medium in each well.

  • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Record luminescence using a microplate reader with an integration time of 0.25–1 second per well.

Phase 4: Data Analysis

Calculate relative cell viability using the following formula: % Viability =[(Readout_Sample - Readout_Blank) / (Readout_VehicleControl - Readout_Blank)] × 100 Plot the % Viability against the log-transformed Tyrphostin C15 concentrations and use non-linear regression (curve fit) to determine the IC50.

References

  • Mechanism of action of a tyrphostin, 3,4-dihydroxy-alpha-cyanothiocinnamamide, in breast cancer cell growth inhibition involves the suppression of cyclin B1 and the functional activity of cyclin B1/p34cdc2 complex.National Institutes of Health (PubMed).
  • AG-213 (Tyrphostin 47) Product Information & Biological Activity.Cayman Chemical.
  • Inhibition of topoisomerase I activity by tyrphostin derivatives, protein tyrosine kinase blockers: mechanism of action.National Institutes of Health (PubMed).
  • Application of a homogenous membrane potential assay to assess mitochondrial function.American Journal of Physiology.

Sources

Method

Application Notes and Protocols for Tyrphostin C15 (AG 825) in Kinase Activity Assays

Introduction: A Focused Tool for ErbB2/HER2 Research Tyrphostin C15, also widely known as Tyrphostin AG 825, is a member of the tyrphostin family of synthetic protein tyrosine kinase inhibitors.[1] It has been characteri...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Focused Tool for ErbB2/HER2 Research

Tyrphostin C15, also widely known as Tyrphostin AG 825, is a member of the tyrphostin family of synthetic protein tyrosine kinase inhibitors.[1] It has been characterized as a potent and selective inhibitor of the ErbB2 (also known as HER2/neu) receptor tyrosine kinase.[2][3][4] The ErbB2 signaling pathway is a critical regulator of cell proliferation, differentiation, and survival; its aberrant activation is a well-established driver in several human cancers, most notably in breast cancer.[5]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of Tyrphostin C15 in both biochemical and cell-based kinase activity assays. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground all claims in authoritative sources to ensure scientific integrity.

Mechanism of Action: Competitive Inhibition at the ATP-Binding Site

Tyrphostin C15 functions as a selective, cell-permeable, and reversible inhibitor of ErbB2 autophosphorylation. Its mechanism of action is ATP-competitive, meaning it directly competes with adenosine triphosphate (ATP) for binding within the catalytic kinase domain of the ErbB2 receptor.[6] By occupying the ATP-binding pocket, Tyrphostin C15 prevents the transfer of the gamma-phosphate from ATP to tyrosine residues on the receptor and its downstream substrates, effectively blocking signal transduction.

Quantitative Data Summary: Inhibitor Potency and Selectivity

The efficacy of a kinase inhibitor is defined by its potency (IC50) against its intended target and its selectivity over other kinases. Tyrphostin C15 demonstrates significant selectivity for ErbB2 over the closely related ErbB1 (EGFR) and other kinases like PDGFR.

Target KinaseIC50 Value (µM)Source(s)
ErbB2 (HER2) 0.15 - 0.35 [2][3][6][7]
ErbB1 (EGFR)19[3][4][7]
PDGFR40[2][8]

Note: IC50 values can vary slightly depending on assay conditions (e.g., ATP concentration, substrate used, enzyme source).

Biological Context: The ErbB2 Signaling Pathway

ErbB2 is a unique member of the ErbB family of receptor tyrosine kinases as it has no known direct ligand.[9] Its activation is primarily driven by heterodimerization with other ligand-bound ErbB family members, such as ErbB3, following stimulation by ligands like Heregulin (Neuregulin).[10] This dimerization triggers trans-autophosphorylation of tyrosine residues in the cytoplasmic domain, creating docking sites for adaptor proteins and initiating downstream signaling cascades, including the PI3K/Akt and Ras/MAPK pathways, which drive cell proliferation and survival.[2][6] Tyrphostin C15's inhibition of the initial phosphorylation event is key to blocking these downstream outcomes.

ErbB2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm ErbB3 ErbB3 Dimer ErbB3->Dimer ErbB2 ErbB2 ErbB2->Dimer Heterodimerization Heregulin Heregulin Heregulin->ErbB3 Binds PI3K PI3K Akt Akt PI3K->Akt Proliferation Proliferation & Survival Akt->Proliferation Grb2 Grb2/SOS Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Tyrphostin_C15 Tyrphostin C15 (AG 825) Autophosphorylation Tyrphostin_C15->Autophosphorylation Inhibits Dimer->Autophosphorylation Trans-Autophosphorylation Autophosphorylation->PI3K Autophosphorylation->Grb2

Caption: The ErbB2 signaling pathway and the inhibitory action of Tyrphostin C15.

Critical Experimental Considerations

Compound Storage and Preparation

The integrity of your inhibitor is paramount for reproducible results. Tyrphostins, as a class, require careful handling.

  • Storage: Tyrphostin C15 should be stored as a solid powder at -20°C.

  • Solubility: The compound is readily soluble in dimethyl sulfoxide (DMSO) and methanol, but is insoluble in water.[2]

  • Stock Solution: Prepare a high-concentration stock solution (e.g., 10-100 mM) in anhydrous DMSO.[3][4] Aliquot into single-use volumes to avoid repeated freeze-thaw cycles. DMSO stock solutions are stable for at least one year when stored at -80°C.[6]

  • Working Dilutions: Crucially, always prepare fresh working dilutions from the DMSO stock immediately before use. Many tyrphostins are unstable in aqueous assay buffers. Dilute the stock serially in the appropriate assay buffer, ensuring rapid and thorough mixing at each step to prevent precipitation.

Assay Design and Controls

A well-designed experiment includes multiple controls to ensure the validity of the results.

  • Vehicle Control (0% Inhibition): All wells should contain the same final concentration of DMSO as the inhibitor-treated wells (typically ≤0.5%). This control establishes the baseline kinase activity.

  • No Enzyme Control (Background): A reaction mix containing all components except the kinase. This measures the background signal of the assay.

  • Positive Control Inhibitor: If available, use a known ErbB2 inhibitor with a well-characterized IC50 as a positive control to validate assay performance.

  • ATP Concentration (Biochemical Assays): For ATP-competitive inhibitors like Tyrphostin C15, the apparent IC50 value is dependent on the ATP concentration. It is standard practice to run biochemical assays at or near the Michaelis constant (Km) of ATP for the specific kinase.

Experimental Protocols

Protocol 1: In Vitro Biochemical Assay for ErbB2 Kinase Activity

This protocol describes a method to measure the direct inhibitory effect of Tyrphostin C15 on the enzymatic activity of purified recombinant ErbB2 kinase using a luminescence-based ADP detection assay.

In_Vitro_Workflow start Start prep_inhibitor Prepare Serial Dilutions of Tyrphostin C15 start->prep_inhibitor add_inhibitor Add Inhibitor/DMSO to Assay Plate prep_inhibitor->add_inhibitor add_kinase Add Master Mix to Plate Incubate add_inhibitor->add_kinase prep_kinase Prepare Kinase/Substrate Master Mix prep_kinase->add_kinase start_reaction Initiate Reaction with ATP Incubate add_kinase->start_reaction prep_atp Prepare ATP Solution prep_atp->start_reaction stop_reaction Stop Reaction & Detect ADP (Luminescence) start_reaction->stop_reaction read_plate Read Plate on Luminometer stop_reaction->read_plate analyze Analyze Data (Calculate % Inhibition, Plot IC50) read_plate->analyze end End analyze->end

Caption: Workflow for an in vitro biochemical kinase assay.

Materials:

  • Recombinant human ErbB2 kinase domain

  • Poly(Glu, Tyr) 4:1 or other suitable peptide substrate

  • Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Tyrphostin C15 (AG 825)

  • ATP (high purity)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96- or 384-well assay plates

  • Luminometer

Procedure:

  • Inhibitor Preparation: Prepare a 10-point, 3-fold serial dilution series of Tyrphostin C15 in kinase buffer, starting from a high concentration (e.g., 100 µM). Remember to include a DMSO-only vehicle control. The final DMSO concentration should not exceed 0.5%.

  • Reaction Setup: To the wells of the assay plate, add 5 µL of the serially diluted inhibitor or vehicle control.

  • Kinase/Substrate Addition: Prepare a master mix of ErbB2 kinase and substrate in kinase buffer. Add 10 µL of this mix to each well. Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Reaction Initiation: Prepare an ATP solution in kinase buffer at a concentration twice the desired final concentration (e.g., 20 µM for a final concentration of 10 µM). Initiate the kinase reaction by adding 10 µL of the ATP solution to each well.

  • Reaction Incubation: Mix the plate gently and incubate at 30°C for 60 minutes. The optimal time may need to be determined empirically.

  • Signal Detection: Stop the reaction and measure ADP production by following the manufacturer's protocol for the ADP-Glo™ assay. This typically involves adding a reagent to stop the kinase reaction and deplete remaining ATP, followed by adding a detection reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition: Read the luminescence on a compatible plate reader.

Protocol 2: Cell-Based Western Blot Assay for ErbB2 Phosphorylation

This protocol assesses the ability of Tyrphostin C15 to inhibit the phosphorylation of ErbB2 in a relevant cellular context (e.g., in HER2-overexpressing breast cancer cells like SK-BR-3 or BT-474).

Cell_Based_Workflow start Start seed_cells Seed Cells in Culture Plates (e.g., SK-BR-3) start->seed_cells starve Serum-Starve Cells (Overnight) seed_cells->starve pretreat Pre-treat with Tyrphostin C15 or DMSO (1-2 hours) starve->pretreat stimulate Stimulate with Heregulin (10-15 min) pretreat->stimulate lyse Wash with PBS & Lyse Cells stimulate->lyse quantify Quantify Protein (BCA Assay) lyse->quantify sds_page Perform SDS-PAGE & Transfer quantify->sds_page western Western Blot for p-ErbB2, Total ErbB2, and Loading Control sds_page->western image Image and Quantify Bands western->image end End image->end

Sources

Application

Tyrphostin C15 application in xenograft mouse models

[label="Xenograft\nEstablishment", fillcolor="#34A853", Tyrphostin C15 selectively inhibits ErbB2, blocking downstream oncogenic signaling. Quantitative Pharmacological Profile To design a robust in vivo experiment, rese...

Author: BenchChem Technical Support Team. Date: March 2026

[label="Xenograft\nEstablishment", fillcolor="#34A853",

Tyrphostin C15 selectively inhibits ErbB2, blocking downstream oncogenic signaling.

Quantitative Pharmacological Profile

To design a robust in vivo experiment, researchers must align the dosing strategy with the physiochemical and kinetic properties of the compound. Table 1 summarizes the critical parameters of Tyrphostin C15.

Table 1: Quantitative Data Summary for Tyrphostin C15 (AG-825)

ParameterValueExperimental Significance
Molecular Weight 397.48 g/mol Small molecule; highly lipophilic. Requires organic solvent (e.g., DMSO) for initial stock preparation[1].
IC₅₀ (ErbB2) 0.15 µMHigh potency against the target kinase, allowing for effective target engagement at moderate in vivo doses[1].
IC₅₀ (ErbB1/EGFR) 19.0 µM>120-fold selectivity margin over EGFR, minimizing off-target toxicity in wild-type tissues[1].
Standard In Vivo Dose 20 mg/kgEstablished therapeutic dose in murine models for reducing tumor volume and blocking intravasation[2].
Administration Route Intraperitoneal (IP)Ensures rapid systemic absorption while bypassing immediate first-pass gastrointestinal metabolism[2].

Experimental Protocols: A Self-Validating Workflow

A rigorous in vivo protocol must be designed to prove causality. The following methodologies incorporate internal controls to ensure that observed tumor regression is causally linked to ErbB2 inhibition rather than vehicle toxicity or off-target effects.

Protocol Cells Cell Prep (SKBR3/MCF7) Inoculate Xenograft Establishment Cells->Inoculate Sub-Q Injection Randomize Randomization (Vol ~100 mm³) Inoculate->Randomize Tumor Growth Dose Tyrphostin C15 Admin (20 mg/kg IP) Randomize->Dose Vehicle vs Drug Harvest Tissue Harvest & Validation Dose->Harvest Efficacy Readout

In Vivo Workflow: Establishing ErbB2-positive xenografts and evaluating Tyrphostin C15 efficacy.

Phase 1: Formulation of Tyrphostin C15 for In Vivo Delivery

Objective: Create a stable, bioavailable microemulsion of Tyrphostin C15. Causality Check: Tyrphostin C15 is highly lipophilic. Attempting to dissolve it directly in aqueous buffers will result in precipitation, leading to inaccurate dosing, poor absorption, and potential micro-embolisms.

  • Stock Preparation: Dissolve Tyrphostin C15 powder in 100% anhydrous DMSO to create a highly concentrated master stock (e.g., 50 mg/mL). Vortex until completely clear.

  • Vehicle Assembly: Prepare a vehicle mixture consisting of 5% DMSO, 10% Tween-80, and 85% sterile physiological saline.

  • Working Solution: Dropwise, add the required volume of the DMSO master stock into the Tween-80 while vortexing continuously. Slowly add the saline last.

  • Validation: The final solution must be visually clear or slightly opalescent without particulate matter. Prepare fresh daily prior to injection.

Phase 2: Xenograft Establishment

Objective: Generate uniform ErbB2-driven tumors in athymic nude mice.

  • Cell Selection: Harvest ErbB2-amplified human breast cancer cells (e.g., SKBR3 or MCF7) at 80% confluency. Wash twice with cold PBS.

  • Matrix Suspension: Resuspend cells at a concentration of 1×107 cells/mL in a 1:1 mixture of serum-free media and Matrigel.

    • Expert Insight: Using Matrigel provides extracellular matrix support that mimics the tumor microenvironment, significantly improving the take-rate and uniformity of the xenografts.

  • Inoculation: Inject 100 µL of the cell suspension subcutaneously into the right flank of 6-8 week old female athymic nude mice.

  • Randomization: Monitor tumor growth via caliper measurement. Once tumors reach an average volume of 100 mm³ (typically 10-14 days post-inoculation), randomize mice into control (Vehicle) and treatment (Tyrphostin C15) groups to ensure equal starting tumor burdens.

Phase 3: Dosing Strategy and Synergistic Applications

Objective: Achieve steady-state kinase inhibition to suppress tumor growth and intravasation.

  • Administration: Administer Tyrphostin C15 at 20 mg/kg via intraperitoneal (IP) injection[2].

  • Control Group: Administer an equivalent volume of the Vehicle mixture IP to the control group.

  • Combination Therapy (Optional): Recent studies demonstrate that acquired resistance to ErbB2 therapy can be mitigated by co-targeting the ErbB2-nucleolin complex. Co-treatment with the nucleolin-specific inhibitor GroA (AS1411) and Tyrphostin C15 has been shown to synergistically enhance anti-cancer effects, reducing cell viability, migration, and invasiveness beyond the capacity of either drug alone[3].

Phase 4: Pharmacodynamic Endpoints & Protocol Self-Validation

Objective: Confirm on-target efficacy and rule out off-target toxicity.

  • Tumor Harvesting: One hour after the final IP injection, euthanize a subset of animals. Excise the tumors, snap-freeze half in liquid nitrogen for protein extraction, and fix the other half in 10% formalin for immunohistochemistry (IHC)[2].

  • Self-Validating Biomarker Analysis:

    • Primary Endpoint (Efficacy): Perform IHC or Western Blot for phosphorylated ErbB2 (p-ErbB2). A successful on-target effect will show a significant reduction in p-ErbB2 compared to vehicle controls[2].

    • Secondary Endpoint (Integrity): Probe for total ErbB2. Total ErbB2 levels should remain relatively constant; if they drop drastically, the drug may be causing generalized cytotoxicity rather than specific kinase inhibition.

    • Negative Control (Selectivity): Probe for p-ErbB1 (EGFR). Because Tyrphostin C15 is highly selective for ErbB2, p-ErbB1 levels should remain largely unaffected[2]. This validates the in vivo selectivity of the compound.

References

  • AG-825 supplier - CAS 149092-50-2 - EC-000.2084 - Exclusive Chemistry Ltd Source: exchemistry.com URL:1

  • Inhibition of ERBB2 blocks intravasation. A, treatment with AG825... - ResearchGate Source: researchgate.net URL:2

  • Human epidermal growth factor receptor (HER-1:HER-3) Fc-mediated heterodimer has broad antiproliferative activity in vitro and in human tumor xenografts - AACR Journals Source: aacrjournals.org URL:4

  • Nucleolin and ErbB2 inhibition reduces tumorigenicity of ErbB2-positive breast cancer - PMC Source: nih.gov URL:3

Sources

Method

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Tyrphostins in Biological Matrices

Overview Tyrphostins (tyrosine phosphorylation inhibitors), including compounds such as AG1478 and AG490, are highly lipophilic, low-molecular-weight agents that selectively inhibit receptor and non-receptor tyrosine kin...

Author: BenchChem Technical Support Team. Date: March 2026

Overview

Tyrphostins (tyrosine phosphorylation inhibitors), including compounds such as AG1478 and AG490, are highly lipophilic, low-molecular-weight agents that selectively inhibit receptor and non-receptor tyrosine kinases. Because these compounds are heavily utilized in oncology and immunology to block pathways like EGFR and JAK2/STAT3, accurate quantification in biological samples (plasma, serum, and tissue homogenates) is a critical requirement for pharmacokinetic (PK) profiling and biodistribution studies.

This application note provides a comprehensive, self-validating methodology for the extraction and HPLC-based quantification of tyrphostins, detailing the physicochemical causality behind each analytical choice.

Scientific Context & Mechanism of Action

Tyrphostins exert their therapeutic and experimental effects by competing with ATP or substrates at the kinase active site. For example, AG1478 is a highly specific inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase, while AG490 selectively targets Janus kinase 2 (JAK2) (1)[1]. Blocking these pathways prevents the downstream activation of STAT3, thereby halting target gene transcription associated with cell proliferation and survival.

Pathway EGFR EGFR STAT3 STAT3 EGFR->STAT3 Activates JAK2 JAK2 JAK2->STAT3 Activates Proliferation Cell Proliferation & Survival STAT3->Proliferation Gene Transcription Tyrphostin Tyrphostins (AG1478, AG490) Tyrphostin->EGFR Inhibits (AG1478) Tyrphostin->JAK2 Inhibits (AG490)

Fig 1. Mechanism of action of tyrphostins inhibiting EGFR and JAK2 signaling pathways.

Causality in Method Development

To achieve reproducible quantification, the analytical method must account for the specific chemical behavior of tyrphostins in complex biological matrices.

Sample Preparation: Why Liquid-Liquid Extraction (LLE)?

Tyrphostins are highly lipophilic and exhibit significant protein binding in plasma. Simple protein precipitation (PPT) using organic solvents often fails to disrupt these binding interactions completely, leading to poor recovery and severe matrix effects in the mass spectrometer. Liquid-Liquid Extraction (LLE) using non-polar solvents (e.g., ethyl acetate) is the superior choice. LLE efficiently partitions the un-ionized tyrphostin into the organic layer while leaving polar matrix components (like phospholipids and salts) in the aqueous phase, ensuring a clean extract (2)[2].

Chromatographic Separation: C8 vs. C18 Columns

While C18 columns are the default for reversed-phase HPLC, highly lipophilic molecules like AG1478 can suffer from excessive retention times and peak broadening on dense C18 stationary phases. Utilizing a C8 column (e.g., Symmetry C8) reduces hydrophobic retention, resulting in sharper peaks, faster run times, and improved sensitivity (3)[3].

Mobile Phase Buffering

Tyrphostins contain secondary amines and other ionizable functional groups. Using an unbuffered mobile phase leads to variable ionization states during the run, causing peak tailing. Incorporating ammonium acetate buffer ensures a consistent pH, maintaining the analyte in a uniform state for predictable chromatographic behavior and optimal electrospray ionization (ESI)[3].

Self-Validating Analytical Protocol

This protocol is designed as a self-validating system. By incorporating an Internal Standard (IS) into every sample prior to extraction, and running Quality Control (QC) samples at low, medium, and high concentrations alongside the unknowns, the method continuously verifies its own extraction efficiency, instrument response, and quantitative accuracy. Interestingly, due to its reliable chromatographic behavior, the tyrphostin AG1478 is frequently utilized as an internal standard itself when quantifying other kinase inhibitors like cediranib (2)[2].

Workflow Sample Biological Sample (Plasma/Serum/Tissue) Spike Spike Internal Standard (e.g., Isotope-labeled) Sample->Spike LLE Liquid-Liquid Extraction (Ethyl Acetate) Spike->LLE Dry Evaporate to Dryness (N2 stream @ 35°C) LLE->Dry Recon Reconstitution (Mobile Phase) Dry->Recon HPLC HPLC Separation (C8 Column) Recon->HPLC Detection Detection (UV/Vis or MS/MS) HPLC->Detection Data Data Analysis & Quantification Detection->Data

Fig 2. Step-by-step workflow for the extraction and HPLC analysis of tyrphostins.

Step-by-Step Methodology

Phase 1: Preparation of Calibrators and QCs

  • Primary Stock: Dissolve the tyrphostin reference standard in 100% DMSO to a concentration of 1 mg/mL (aqueous solubility is inherently poor).

  • Working Solutions: Dilute the stock serially in 50% Methanol/Water to create working solutions.

  • Matrix Spiking: Spike blank biological matrix (e.g., mouse plasma) to generate an 8-point calibration curve (e.g., 2.5 – 2500 ng/mL) and three QC levels (Low, Mid, High)[2].

Phase 2: Liquid-Liquid Extraction (LLE)

  • Aliquot 50 µL of the biological sample (unknown, calibrator, or QC) into a 2 mL microcentrifuge tube.

  • Add 10 µL of the Internal Standard working solution and vortex for 10 seconds to ensure uniform distribution.

  • Add 1.0 mL of extraction solvent (Ethyl Acetate).

  • Vortex vigorously for 3 minutes. Causality: This extended agitation is required to break protein-drug complexes and drive the lipophilic tyrphostin into the organic phase.

  • Centrifuge at 14,000 × g for 10 minutes at 4°C to achieve a crisp phase separation.

  • Carefully transfer 800 µL of the upper organic layer to a clean glass autosampler vial.

  • Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas at 35°C.

  • Reconstitute the dried residue in 100 µL of Mobile Phase A/B (50:50, v/v) and vortex for 30 seconds.

Phase 3: HPLC-MS/MS Execution

  • Column: Symmetry C8 (2.1 × 50 mm, 3.5 µm) maintained at 40°C.

  • Mobile Phase:

    • Solvent A: 10 mM Ammonium Acetate in Water.

    • Solvent B: 100% Acetonitrile.

  • Gradient: Start at 20% B, ramp to 90% B over 3.0 minutes, hold at 90% B for 1.0 minute to wash the column, and return to 20% B for 2.0 minutes of equilibration.

  • Flow Rate: 0.3 mL/min.

  • Detection: Electrospray Ionization (ESI) in Positive mode. Monitor specific Multiple Reaction Monitoring (MRM) transitions for the target tyrphostin and IS.

Quantitative Data Summaries

The following tables summarize the optimized parameters and the expected validation outcomes based on FDA/ICH bioanalytical guidelines.

Table 1: Optimized Chromatographic and Mass Spectrometric Parameters

ParameterSetting / ValueAnalytical Rationale
Column Selection Symmetry C8 (2.1 x 50 mm, 3.5 µm)Prevents over-retention of highly lipophilic tyrphostins compared to standard C18 phases[3].
Mobile Phase A 10 mM Ammonium Acetate (pH ~5.0)Buffers ionizable groups on the quinazoline core, drastically improving peak symmetry[3].
Mobile Phase B 100% AcetonitrileProvides the necessary elution strength for lipophilic targets.
Flow Rate 0.3 mL/minOptimal flow rate for ESI-MS desolvation efficiency.
Extraction Method Liquid-Liquid Extraction (Ethyl Acetate)Maximizes analyte recovery (>85%) while minimizing phospholipid-induced ion suppression[2].

Table 2: Representative Method Validation Summary (Plasma Matrix)

Validation ParameterAcceptance Criteria (FDA/ICH)Typical Results for Tyrphostins
Linearity (R²) > 0.990> 0.995 (Range: 0.2 - 100 µM or 2.5-2500 ng/mL)[2][3]
Intra-assay Precision (CV%) ≤ 15% (≤ 20% at LLOQ)1.1% – 14.3%[2]
Inter-assay Precision (CV%) ≤ 15% (≤ 20% at LLOQ)2.4% – 9.2%[2]
Accuracy (% Bias) ± 15% (± 20% at LLOQ)101.5% – 107.0%[2]
Extraction Recovery Consistent across concentrations> 85% (Consistent across Low, Mid, High QCs)

References

  • Title: High-performance liquid chromatographic analysis of the tyrphostin AG1478, a specific inhibitor of the epidermal growth factor receptor tyrosine kinase, in mouse plasma Source: PubMed (nih.gov) URL: [Link]

  • Title: Determination of Cediranib in Mouse Plasma and Brain Tissue Using High-Performance Liquid Chromatography-Mass Spectrometry Source: PMC (nih.gov) URL: [Link]

Sources

Application

Application Note: Quantitative Assessment of Tyrphostin C15 (AG-825) Impact on HER2 Autophosphorylation

Target Audience: Researchers, scientists, and drug development professionals. Introduction & Mechanistic Rationale Tyrphostin C15, widely recognized in pharmacological literature as AG-825, is a highly potent, cell-perme...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals.

Introduction & Mechanistic Rationale

Tyrphostin C15, widely recognized in pharmacological literature as AG-825, is a highly potent, cell-permeable, and reversible inhibitor of the Human Epidermal Growth Factor Receptor 2 (HER2/ErbB2) kinase (). Unlike broad-spectrum tyrosine kinase inhibitors, AG-825 exhibits remarkable selectivity for HER2 over EGFR (HER1), making it an indispensable tool for dissecting HER2-driven oncogenic pathways in aggressive breast cancers and non-small cell lung cancer (NSCLC) (1)[1].

Mechanistically, AG-825 functions as an ATP-competitive inhibitor. By occupying the ATP-binding pocket of the HER2 kinase domain, it prevents the trans-autophosphorylation of specific intracellular tyrosine residues (e.g., Y1248, Y1221/1222) (2)[2]. This blockade uncouples HER2 from downstream signal transducers, including the PI3K/Akt and MAPK/ERK cascades, ultimately arresting cellular proliferation and inducing apoptosis (3)[3].

Visualization of the Inhibitory Axis

To contextualize the experimental endpoints, the following diagram illustrates the topological intervention of AG-825 within the HER2 signaling network.

HER2_Signaling AG825 Tyrphostin C15 (AG-825) HER2 HER2 (ErbB2) Kinase Domain AG825->HER2 ATP-Competitive Blockade pHER2 Phosphorylated HER2 (Active State) AG825->pHER2 Prevents Activation ATP Intracellular ATP ATP->HER2 Binds to Kinase Domain HER2->pHER2 Autophosphorylation PI3K PI3K / Akt Pathway pHER2->PI3K Recruits & Activates MAPK MAPK / ERK Pathway pHER2->MAPK Recruits & Activates Phenotype Cell Survival & Proliferation PI3K->Phenotype Anti-apoptotic Signal MAPK->Phenotype Mitogenic Signal

Mechanism of Action: Tyrphostin C15 (AG-825) competitively blocks HER2 autophosphorylation.

Pharmacological Profile & Quantitative Data

Understanding the physicochemical and kinetic properties of AG-825 is essential for robust experimental design. Table 1 summarizes the critical parameters for formulating and utilizing this compound.

Table 1: Physicochemical and Kinetic Properties of Tyrphostin C15 (AG-825)

ParameterValue / DescriptionExperimental Implication
Target Selectivity HER2 (IC₅₀ = 0.35 µM); EGFR (IC₅₀ = 19 µM) ()>50-fold selectivity allows specific HER2 targeting without EGFR cross-inhibition at low micromolar doses.
Mechanism of Action ATP-competitive kinase inhibition (2)[2]In vitro cell-free assays require strict control of ATP concentrations relative to the ATP Kₘ.
Molecular Weight 397.47 g/mol ()Used for precise molarity calculations during stock preparation.
Solubility Soluble in DMSO (≥ 10 mg/mL) (4)[4]Stock solutions should be prepared in anhydrous DMSO to prevent precipitation.
Storage -20°C (Solid); -80°C (Aliquot in solvent) (5)[5]Avoid repeated freeze-thaw cycles to maintain compound integrity.

Experimental Design: The Causality of Protocol Choices

A rigorously designed assay to evaluate HER2 phosphorylation must account for cellular context and biochemical lability.

  • Cell Line Selection: BT-474 or SKBR3 human breast cancer cells are the gold standard because they intrinsically amplify the ERBB2 gene, providing a robust, high-baseline signal of constitutively active p-HER2 (6)[6].

  • Serum Starvation: Fetal Bovine Serum (FBS) contains a myriad of growth factors that can trigger transactivation of HER2 via heterodimerization with EGFR or HER3. Starving cells (0.1% FBS) for 16 hours prior to treatment isolates the autophosphorylation event, ensuring the observed inhibition is strictly due to AG-825 (3)[3].

  • Phosphatase Inhibition: Tyrosine phosphorylation is highly dynamic. The moment a cell is lysed, endogenous protein tyrosine phosphatases (PTPs) rapidly dephosphorylate HER2. The inclusion of Sodium Orthovanadate (Na₃VO₄) is non-negotiable, as it acts as a competitive inhibitor of PTPs, locking the phosphorylation state for accurate downstream Western blot quantification.

Step-by-Step Methodology

Protocol 1: Cell Culture and AG-825 Treatment
  • Seeding: Plate BT-474 cells in 6-well plates at a density of 3×105 cells/well in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin. Incubate at 37°C, 5% CO₂ until 70-80% confluent (6)[6].

  • Starvation: Aspirate complete media, wash gently with warm PBS, and add RPMI-1640 containing 0.1% FBS. Incubate for 16 hours. (Causality: Minimizes basal kinase activation from exogenous serum factors).

  • Compound Preparation: Reconstitute AG-825 in anhydrous DMSO to a 10 mM stock (5)[5]. Prepare working dilutions in serum-free media. (Critical Step: Ensure the final DMSO concentration in the culture does not exceed 0.1% v/v to prevent solvent-induced cytotoxicity).

  • Treatment: Treat cells with a concentration gradient of AG-825 (e.g., 0, 0.1 µM, 0.35 µM, 1.0 µM, 5.0 µM) for 24 hours. Include a vehicle control (0.1% DMSO) (7)[7].

Protocol 2: Cell Lysis and Protein Extraction
  • Harvesting: Place the 6-well plate on ice. Aspirate media and wash cells twice with ice-cold PBS. (Causality: Rapid cooling halts cellular metabolism and kinase activity).

  • Lysis Buffer Preparation: Use RIPA buffer supplemented immediately prior to use with 1X Protease Inhibitor Cocktail, 1 mM PMSF, 1 mM Na₃VO₄ (phosphatase inhibitor), and 10 mM NaF.

  • Extraction: Add 150 µL of complete lysis buffer per well. Scrape cells using a cold plastic cell scraper and transfer the suspension to pre-chilled microcentrifuge tubes.

  • Incubation & Clearance: Agitate on a rotary shaker at 4°C for 30 minutes. Centrifuge at 14,000 × g for 15 minutes at 4°C. Transfer the supernatant (protein lysate) to a fresh tube.

  • Quantification: Determine protein concentration using a BCA or Bradford assay to ensure equal loading across all lanes (7)[7].

Protocol 3: Western Blotting and Self-Validation
  • Electrophoresis: Denature 20-30 µg of protein lysate with Laemmli buffer at 95°C for 5 minutes. Resolve proteins on an 8% SDS-PAGE gel. (Causality: HER2 is a large protein at ~185 kDa; a lower percentage polyacrylamide gel ensures optimal migration and resolution).

  • Transfer: Transfer proteins to a PVDF membrane using a wet transfer system at 100V for 90 minutes at 4°C.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. (Causality: BSA is preferred over non-fat milk for phospho-specific antibodies, as milk contains casein—a phosphoprotein—which can cause high background).

  • Primary Antibodies: Incubate overnight at 4°C with primary antibodies:

    • Anti-phospho-HER2 (Tyr1248 or Tyr1221/1222) (e.g., 1:1000 dilution).

    • Anti-total-HER2 (e.g., 1:1000 dilution) to verify that AG-825 inhibits phosphorylation without degrading the receptor itself (6)[6].

    • Anti- β -actin or GAPDH (e.g., 1:5000 dilution) as a loading control (7)[7].

  • Detection: Wash with TBST, incubate with HRP-conjugated secondary antibodies for 1 hour, and develop using enhanced chemiluminescence (ECL).

  • Data Interpretation (Self-Validating System): Perform densitometry. The self-validating metric of this assay is the ratio of p-HER2 to total-HER2. A successful and valid assay will show a dose-dependent decrease in the p-HER2/total-HER2 ratio, while the β -actin bands remain completely constant across all lanes, proving that the reduction in signal is due to kinase inhibition and not unequal protein loading or global cell death.

References

  • AG 825 - Sigma-Aldrich. sigmaaldrich.com.
  • Tyrphostin AG-825 - ErbB2 Inhibitor. medchemexpress.com.
  • Recent Advances in the Development and Clinical Use of HER2 Inhibitors in Non-Small Cell Lung Cancer. mdpi.com.
  • Recombinant Human - Thermo Fisher Scientific. thermofisher.com.
  • 化合物AG-825|T14138|TargetMol. chemicalbook.com.
  • Estradiol induces cell proliferation in MCF‑7 mammospheres through HER2/COX‑2.
  • Inhibition of Protein-Protein Interaction of HER2-EGFR and HER2–HER3 by a Rationally Designed Peptidomimetic. nih.gov.
  • Estradiol Rapidly Activates Akt via the ErbB2 Signaling P

Sources

Method

Application Notes and Protocols: Flow Cytometry Analysis of Cellular Fate Following Tyrphostin AG 1478 Treatment

Introduction: Unveiling the Cellular Impact of EGFR Inhibition The Epidermal Growth Factor Receptor (EGFR) is a critical transmembrane receptor tyrosine kinase that governs a multitude of cellular processes, including pr...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Cellular Impact of EGFR Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a critical transmembrane receptor tyrosine kinase that governs a multitude of cellular processes, including proliferation, differentiation, and survival.[1][2][3] Dysregulation of the EGFR signaling pathway is a hallmark of numerous human cancers, leading to uncontrolled cell growth and resistance to apoptosis.[1][4] Consequently, EGFR has emerged as a prime target for therapeutic intervention. Tyrphostin AG 1478, a potent and selective inhibitor of EGFR tyrosine kinase, functions by competing with ATP for its binding site within the catalytic domain of the receptor.[5][6][7] This action prevents EGFR autophosphorylation and the subsequent activation of downstream signaling cascades, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are pivotal for cell cycle progression and survival.[1][3][8]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing flow cytometry to analyze the cellular consequences of Tyrphostin AG 1478 treatment. We will delve into detailed protocols for assessing two key cellular responses: cell cycle arrest and apoptosis induction. The methodologies described herein are designed to be robust and provide a clear framework for quantifying the cytostatic and cytotoxic effects of this EGFR inhibitor.

Mechanism of Action: Tyrphostin AG 1478 and the EGFR Signaling Cascade

Upon ligand binding, EGFR undergoes dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain. This creates docking sites for adaptor proteins that initiate a cascade of downstream signaling events.[3][9] The two major pathways activated are:

  • The RAS-RAF-MEK-ERK (MAPK) Pathway: Primarily involved in regulating cell proliferation, differentiation, and survival.[1][3]

  • The PI3K-AKT-mTOR Pathway: A crucial regulator of cell growth, survival, and metabolism.[1][4]

Tyrphostin AG 1478, by inhibiting EGFR kinase activity, effectively blocks these pro-proliferative and pro-survival signals.[8][10] This inhibition leads to a cascade of cellular events, most notably an arrest in the G1 phase of the cell cycle and the induction of apoptosis.[10]

EGFR_Pathway_Inhibition Figure 1: Tyrphostin AG 1478 Inhibition of the EGFR Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space EGF EGF EGFR EGFR EGF->EGFR Ligand Binding P_EGFR p-EGFR EGFR->P_EGFR Dimerization & Autophosphorylation RAS RAS P_EGFR->RAS GRB2/SOS PI3K PI3K P_EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival Tyrphostin_AG_1478 Tyrphostin AG 1478 Tyrphostin_AG_1478->P_EGFR Inhibition Cell_Cycle_Workflow Figure 2: Workflow for Cell Cycle Analysis Seed_Cells 1. Seed Cells Treat_Cells 2. Treat with Tyrphostin AG 1478 Seed_Cells->Treat_Cells Harvest_Cells 3. Harvest and Wash Cells Treat_Cells->Harvest_Cells Fix_Cells 4. Fix with Cold 70% Ethanol Harvest_Cells->Fix_Cells Stain_Cells 5. Stain with PI and RNase A Fix_Cells->Stain_Cells Analyze_FCM 6. Analyze by Flow Cytometry Stain_Cells->Analyze_FCM Apoptosis_Workflow Figure 3: Workflow for Apoptosis Analysis Seed_Cells 1. Seed Cells Treat_Cells 2. Treat with Tyrphostin AG 1478 Seed_Cells->Treat_Cells Harvest_Cells 3. Harvest and Wash Cells Treat_Cells->Harvest_Cells Resuspend_Buffer 4. Resuspend in Annexin V Binding Buffer Harvest_Cells->Resuspend_Buffer Stain_Cells 5. Stain with Annexin V-FITC and PI Resuspend_Buffer->Stain_Cells Analyze_FCM 6. Analyze by Flow Cytometry Stain_Cells->Analyze_FCM

Caption: Sequential steps for the preparation and staining of cells for apoptosis detection.

Step-by-Step Methodology
  • Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.

  • Cell Harvesting:

    • Carefully collect the culture medium, which may contain detached apoptotic cells.

    • Wash the adherent cells with PBS and then harvest them by trypsinization.

    • Combine the collected medium and the trypsinized cells into a single centrifuge tube.

    • Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes).

    • Wash the cell pellet twice with cold PBS. 3[11]. Staining:

    • Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL. [12] * Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of FITC-conjugated Annexin V and 5-10 µL of PI staining solution. [13][14] * Gently vortex the cells and incubate for 15 minutes at room temperature in the dark. [12] * Add 400 µL of 1X Annexin V Binding Buffer to each tube. 4[12]. Flow Cytometry Analysis:

    • Analyze the samples immediately on a flow cytometer.

    • Use logarithmic scales for both the FITC (Annexin V) and PI fluorescence channels.

    • Set up appropriate compensation controls for FITC and PI.

    • Collect at least 10,000 events per sample.

    • Use a dot plot of FITC versus PI to distinguish the different cell populations.

Data Interpretation

The flow cytometry data will be displayed as a quadrant plot, allowing for the quantification of four distinct cell populations:

  • Lower-Left Quadrant (Annexin V- / PI-): Live, viable cells.

  • Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells.

  • Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic or necrotic cells.

  • Upper-Left Quadrant (Annexin V- / PI+): Necrotic cells (often considered debris).

Treatment with Tyrphostin AG 1478 is expected to increase the percentage of cells in the early and late apoptotic populations in a dose-dependent manner.

[8][10]| Treatment Group | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells | | :--- | :--- | :--- | :--- | | Vehicle Control (DMSO) | 92.5 ± 2.8 | 3.1 ± 0.9 | 4.4 ± 1.5 | | Tyrphostin AG 1478 (5 µM) | 78.3 ± 4.1 | 10.2 ± 2.2 | 11.5 ± 2.8 | | Tyrphostin AG 1478 (10 µM) | 55.9 ± 5.3 | 21.7 ± 3.5 | 22.4 ± 4.1 |

Table 2: Representative data for apoptosis induction after 48-hour treatment with Tyrphostin AG 1478.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Cell Cycle Analysis: High CV in G0/G1 peakCell clumping during fixationEnsure a single-cell suspension before adding ethanol; add ethanol dropwise while vortexing.
Incomplete RNase digestionIncrease RNase A concentration or incubation time.
Apoptosis Analysis: High background Annexin V stainingCells were harvested too harshlyUse a gentle trypsinization method and handle cells carefully during washing steps.
Incubation time with Annexin V was too longAdhere strictly to the recommended 15-minute incubation time.
General: Low cell numberDrug concentration is too cytotoxic for the chosen time pointPerform a time-course experiment or reduce the drug concentration.
Cell loss during washing stepsBe careful when decanting supernatants after centrifugation.

Conclusion

The protocols detailed in this application note provide a robust framework for quantifying the effects of the EGFR inhibitor Tyrphostin AG 1478 on the cell cycle and apoptosis using flow cytometry. By carefully following these methodologies, researchers can obtain reliable and reproducible data to elucidate the mechanism of action of this and other targeted therapies, contributing to the advancement of cancer research and drug development.

References

  • Tyrphostin AG1478 suppresses proliferation and invasion of human breast cancer cells - Spandidos Publications. (2008). Spandidos Publications. [Link]

  • The effect of tyrphostins AG494 and AG1478 on the autocrine growth regulation of A549 and DU145 cells. (2012). Via Medica Journals. [Link]

  • Tyrphostin AG1478 suppresses proliferation and invasion of human breast cancer cells. (2008). Spandidos Publications. [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2018). PMC. [Link]

  • Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways. (2021). PMC. [Link]

  • The tyrphostin AG1478 augments oridonin-induced A431 cell apoptosis by blockage of JNK MAPK and enhancement of oxidative stress. (2012). Taylor & Francis. [Link]

  • Assaying cell cycle status using flow cytometry. (2014). PMC. [Link]

  • Targeting the EGFR signaling pathway in cancer therapy: What's new in 2023?. (2023). PMC. [Link]

  • DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. (n.d.). University of Virginia School of Medicine. [Link]

  • The Annexin V Apoptosis Assay. (n.d.). University of Massachusetts Chan Medical School. [Link]

  • EGFR Inhibitor Pathway, Pharmacodynamics. (n.d.). ClinPGx. [Link]

  • Cell Cycle Analysis by Propidium Iodide Staining. (n.d.). University of Padua. [Link]

  • EGF/EGFR Signaling Pathway. (n.d.). Creative Diagnostics. [Link]

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne. [Link]

Sources

Application

Application Note: High-Resolution Immunofluorescence Localization of HER2 Following Targeted Inhibition with Tyrphostin C15

Introduction and Mechanistic Rationale Human Epidermal Growth Factor Receptor 2 (HER2/ErbB2) is a transmembrane receptor tyrosine kinase frequently overexpressed in breast and gastric carcinomas. Unlike other ErbB family...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Rationale

Human Epidermal Growth Factor Receptor 2 (HER2/ErbB2) is a transmembrane receptor tyrosine kinase frequently overexpressed in breast and gastric carcinomas. Unlike other ErbB family members, HER2 has no known direct ligand and relies on heterodimerization (often with EGFR or HER3) or homodimerization for constitutive activation.

Tyrphostin C15 (also known as AG-825) is a highly selective, competitive inhibitor of the HER2 kinase domain, exhibiting an IC50 of approximately 0.35 µM[1]. By occupying the ATP-binding pocket, Tyrphostin C15 not only abolishes HER2 autophosphorylation and downstream PI3K/AKT and MAPK signaling but also alters the receptor's endocytic trafficking, often promoting its internalization and subsequent degradation[2]. Furthermore, prolonged exposure to HER2 inhibitors like AG-825 can cause upregulation of compensatory pathways (such as HER3), making spatial tracking of the receptor essential for understanding drug efficacy and resistance mechanisms[3].

Visualizing these spatial dynamics is critical for drug development. This application note details a robust Immunofluorescence (IF) protocol to track HER2 membrane-to-cytoplasm translocation in response to Tyrphostin C15 treatment.

Signaling Pathway & Mechanism of Action

HER2_Mechanism TyrC15 Tyrphostin C15 (AG-825) HER2 HER2 (ErbB2) Receptor (Membrane) TyrC15->HER2 Competitive Inhibition (IC50 ~0.35 µM) Internal Receptor Internalization & Degradation TyrC15->Internal Promotes Endocytosis Phos Tyrosine Autophosphorylation HER2->Phos Kinase Activity HER2->Internal Altered Trafficking Downstream PI3K/AKT & MAPK Pathways Phos->Downstream Cell Proliferation

Mechanism of Tyrphostin C15 inhibiting HER2 and promoting receptor internalization.

Experimental Design & Causality (The "Why")

As an application scientist, establishing a self-validating experimental system is paramount. Every reagent choice impacts the fidelity of the spatial data:

  • Cell Line Selection : SKBR-3 or BT-474 cells are ideal positive models due to natural HER2 gene amplification, providing a robust dynamic range for fluorescence[4]. MDA-MB-231 cells should be run in parallel as a low-HER2 negative control.

  • Fixation Strategy (4% PFA) : Paraformaldehyde crosslinks primary amines, preserving the lipid bilayer and the structural integrity of transmembrane receptors. Methanol fixation must be strictly avoided, as it extracts membrane lipids and can artificially deplete the membrane-bound HER2 pool, leading to false-positive "internalization" artifacts.

  • Permeabilization (0.1% Triton X-100) : A low concentration of this non-ionic detergent is sufficient to allow antibody access to intracellular domains without catastrophically disrupting the plasma membrane where the primary target resides.

  • Vehicle Control : Tyrphostin C15 is highly hydrophobic and reconstituted in DMSO[5]. A vehicle-only (DMSO) control is mandatory to ensure that baseline endocytosis is not solvent-induced.

Experimental Workflow

IF_Workflow Seed 1. Cell Seeding (SKBR-3) Treat 2. Treatment (Tyrphostin C15) Seed->Treat Fix 3. Fixation (4% PFA) Treat->Fix Perm 4. Permeabilization (0.1% Triton X-100) Fix->Perm Block 5. Blocking (5% BSA) Perm->Block Stain 6. Ab Staining (Anti-HER2) Block->Stain Mount 7. Mounting (DAPI) Stain->Mount

Step-by-step immunofluorescence workflow for HER2 localization mapping.

Detailed Step-by-Step Protocol

Phase 1: Cell Culture and Drug Treatment
  • Seeding : Seed SKBR-3 cells onto sterile, poly-L-lysine coated glass coverslips in a 6-well plate at a density of 1.5×105 cells/well. Incubate at 37°C, 5% CO₂ for 24 hours to allow adherence.

  • Reconstitution : Dissolve Tyrphostin C15 (AG-825) in cell-culture grade DMSO to create a 10 mM stock solution. Sonication may be recommended to ensure complete dissolution[1].

  • Treatment : Dilute the stock in complete media to a working concentration of 1.0 µM (approximately 3x the IC50 to ensure robust kinase inhibition). Treat cells for 18–24 hours[2]. Include a 0.01% DMSO vehicle control well.

Phase 2: Fixation and Permeabilization
  • Washing : Aspirate media and gently wash coverslips twice with ice-cold PBS (pH 7.4) to immediately halt endocytic trafficking.

  • Fixation : Incubate cells in 4% Paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

  • Washing : Wash three times with PBS (5 minutes per wash).

  • Permeabilization : Incubate with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

  • Washing : Wash three times with PBS.

Phase 3: Blocking and Antibody Staining
  • Blocking : Incubate coverslips in Blocking Buffer (5% Bovine Serum Albumin in PBS) for 1 hour at room temperature to saturate non-specific protein binding sites.

  • Primary Antibody : Dilute the primary anti-HER2 antibody (e.g., rabbit monoclonal anti-ErbB2) in 1% BSA/PBS according to the manufacturer's optimization (typically 1:100 to 1:500). Apply 50 µL to a piece of Parafilm in a humidified chamber, invert the coverslip onto the drop, and incubate overnight at 4°C.

  • Washing : Return coverslips to the 6-well plate and wash three times with PBS-T (PBS + 0.05% Tween-20) for 5 minutes each.

  • Secondary Antibody : Dilute a fluorophore-conjugated secondary antibody (e.g., Goat Anti-Rabbit Alexa Fluor 488) 1:500 in 1% BSA/PBS. Incubate in the dark for 1 hour at room temperature.

  • Washing : Wash three times with PBS-T in the dark.

Phase 4: Mounting and Imaging
  • Nuclear Counterstain : Briefly incubate with DAPI (1 µg/mL in PBS) for 5 minutes.

  • Mounting : Invert coverslips onto glass slides using a drop of anti-fade mounting medium. Seal the edges with clear nail polish if required.

  • Imaging : Acquire images using a confocal laser scanning microscope (e.g., 63x oil immersion objective) to accurately resolve membrane versus punctate endosomal/cytoplasmic fluorescence.

Quantitative Data Presentation

When validating the efficacy of Tyrphostin C15, qualitative images must be translated into quantitative metrics. Use image analysis software (e.g., ImageJ/Fiji) to calculate the Membrane-to-Cytoplasm (M:C) fluorescence intensity ratio.

Experimental ConditionTyrphostin C15 ConcentrationIncubation TimeExpected HER2 Localization PhenotypeM:C Fluorescence Ratio (Expected)
Vehicle Control 0 µM (DMSO only)24 hDistinct, continuous plasma membrane ring> 3.0
Low Dose 0.35 µM (IC50)24 hDisrupted membrane continuity, early endosomes~ 1.5
High Dose 1.0 µM24 hPunctate cytoplasmic aggregates (internalized)< 0.8
Negative Control 1.0 µM (MDA-MB-231)24 hNegligible signal (background only)N/A

Troubleshooting & Self-Validating System

  • High Background Signal : Ensure the blocking step uses 5% BSA or normal serum from the host species of the secondary antibody. Run a "Secondary Antibody Only" control to verify that the fluorophore is not non-specifically binding to the cells or coverslip.

  • Loss of Membrane Signal in Vehicle Control : This is a classic symptom of over-permeabilization. Reduce Triton X-100 concentration to 0.05% or shorten the permeabilization time.

  • Drug Precipitation : Tyrphostin C15 is hydrophobic. Ensure the 10 mM stock is completely dissolved in DMSO before diluting into aqueous culture media; any precipitation will drastically lower the effective concentration and yield false-negative internalization results.

Sources

Technical Notes & Optimization

Troubleshooting

Off-target effects of Tyrphostin C15 in cellular assays

Technical Support Center: Troubleshooting Tyrphostin C15 (AG-825) Off-Target Effects in Cellular Assays Welcome to the Application Support Center. As a Senior Application Scientist, I frequently assist researchers in tro...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Tyrphostin C15 (AG-825) Off-Target Effects in Cellular Assays

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently assist researchers in troubleshooting unexpected phenotypic results when utilizing small-molecule kinase inhibitors. Tyrphostin C15 (widely known in the literature as AG-825) is a well-characterized, selective inhibitor of the ErbB2 (HER2) receptor tyrosine kinase[1]. However, in complex cellular assays, "selective" does not mean "exclusive." The tyrphostin pharmacophore can exhibit significant off-target effects that confound data interpretation, particularly concerning STAT3 signaling[2] and p38 MAPK pathways[1].

This guide is designed to help you differentiate between true ErbB2-mediated phenotypes and off-target chemical artifacts. It provides the mechanistic causality and self-validating protocols required to ensure the scientific integrity of your assays.

Section 1: Quantitative Selectivity Profile

To establish a reliable experimental baseline, we must first look at the quantitative binding affinities and known off-target thresholds of Tyrphostin C15. Exceeding the optimal concentration window is the primary cause of artifactual data.

Target / PathwayEffectIC50 / Effective ConcentrationCausality / Mechanism
ErbB2 (HER2) On-Target Inhibition0.15 µMCompetitive binding at the ATP-binding site of the ErbB2 kinase domain[1].
ErbB1 (EGFR) Weak Off-Target19 µMStructural homology between ErbB family members allows low-affinity binding at higher doses[1].
gp130 / STAT3 Off-Target SuppressionDose-dependentNon-specific suppression of IL-6-induced tyrosine phosphorylation of STAT3, independent of ErbB2 transactivation[2].
p38 MAPK Off-Target ActivationCell-line dependentPreferentially triggers p38 MAP kinase-dependent apoptosis in androgen-independent prostate cancer cells[1].
FtsZ / Tubulin Potential Cross-Reactivity>50 µMStructural resemblance to bacterial FtsZ inhibitors and certain NSAID scaffolds can lead to cytoskeletal interference at extreme doses[3].

Section 2: Troubleshooting Guides & FAQs

Q1: I am using Tyrphostin C15 to block ErbB2, but I am observing a profound decrease in IL-6-induced STAT3 phosphorylation. Is ErbB2 cross-talking with the gp130 receptor? A: While receptor cross-talk is a common biological hypothesis, in this specific case, it is highly likely an off-target chemical artifact. Research has demonstrated that specific tyrphostin inhibitors, including AG-825, suppress IL-6-induced tyrosine phosphorylation of STAT3[2]. Crucially, biochemical evidence shows that IL-6 does not transactivate ErbB2 in these models[2]. The causality lies in the tyrphostin chemical structure itself, which exerts a non-specific suppressive effect on the downstream IL-6/STAT3 signaling cascade rather than a true biological ErbB2-gp130 interaction[2]. Actionable Advice: If you are studying STAT3, you must run a parallel control using an alternative ErbB2 inhibitor (e.g., Lapatinib) or ErbB2 siRNA to confirm if the STAT3 suppression is compound-specific or target-specific.

Q2: My assay requires 25 µM of Tyrphostin C15 to see a phenotypic change. Can I attribute this solely to ErbB2 inhibition? A: No. At 25 µM, you have vastly exceeded the selectivity window of the compound. The IC50 for ErbB2 is 0.15 µM, while the IC50 for ErbB1 (EGFR) is 19 µM[1]. At 25 µM, you are effectively acting as a dual ErbB1/ErbB2 inhibitor. Furthermore, at these elevated concentrations, the risk of triggering off-target effects—such as tubulin modulation[3] or generalized cytotoxicity—increases exponentially. Actionable Advice: Titrate your compound. If the phenotype only appears at concentrations >10 µM, it is likely driven by off-target kinase inhibition.

Q3: I am treating androgen-independent prostate cancer cells with AG-825, and they are undergoing rapid apoptosis. Is this due to ErbB2 dependence? A: Not necessarily. Tyrphostin C15 has been documented to preferentially trigger p38 MAP kinase-dependent apoptosis specifically in androgen-independent prostate cancer cells[1]. This is an off-target activation of the p38 MAPK stress pathway, independent of ErbB2 blockade. Actionable Advice: Pre-treat your cells with a specific p38 MAPK inhibitor (e.g., SB203580). If the apoptosis is rescued, the cell death was driven by the off-target p38 activation, not ErbB2 inhibition.

Section 3: Self-Validating Experimental Protocols

To ensure trustworthiness, every experiment must be a self-validating system. Below is a rigorous protocol designed to decouple true ErbB2 inhibition from off-target STAT3 suppression. By incorporating an siRNA arm, the protocol inherently validates whether the observed effect is a biological reality or a chemical artifact.

Protocol: Validating STAT3 Off-Target Interference in Cellular Assays Objective: To determine if STAT3 inhibition is a direct result of ErbB2 blockade or an off-target effect of the Tyrphostin C15 compound.

Step 1: Cell Culture and Starvation

  • Seed cells (e.g., RT4 schwannoma cells) in 6-well plates and grow to 80% confluence.

  • Serum-starve the cells for 16 hours.

    • Causality: Serum contains variable, undefined growth factors that create high background kinase activity, masking specific IL-6 or ErbB2 signaling events.

Step 2: Compound Pre-treatment (The Self-Validating Matrix) Create four distinct treatment arms to isolate the variable:

  • Vehicle Control: 0.1% DMSO.

  • On-Target Drug: Tyrphostin C15 at 1 µM.

  • Off-Target Drug: Tyrphostin C15 at 20 µM.

  • Validation Control: ErbB2 siRNA knockdown (transfected 48h prior). Pre-treat groups 1-3 for 1 hour at 37°C.

Step 3: Cytokine Stimulation

  • Stimulate all wells with Recombinant Human IL-6 (50 ng/mL) for exactly 20 minutes.

    • Causality: 20 minutes is the optimal temporal window for peak STAT3 phosphorylation before negative feedback loops (such as SOCS protein induction) initiate signal decay[2].

Step 4: Lysis and Immunoprecipitation

  • Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors (Na3VO4, NaF).

  • Crucial Step: Do not rely solely on whole-cell lysates. Perform an immunoprecipitation (IP) using an anti-gp130 antibody to isolate the specific receptor complex.

Step 5: Western Blotting and Causality Analysis

  • Run the IP lysates on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Probe for p-STAT3 (Tyr705), total STAT3, p-ErbB2 (Tyr877/1221), and GAPDH.

  • Interpretation: If the ErbB2 siRNA knockdown does not suppress p-STAT3, but the 20 µM Tyrphostin C15 does, you have definitively proven that the STAT3 suppression is an off-target chemical artifact of the drug, not a biological function of ErbB2[2].

Section 4: Visualizations

SignalingPathway AG825 Tyrphostin C15 (AG-825) ErbB2 ErbB2 (HER2) Target AG825->ErbB2 Inhibits (IC50 0.15 µM) ErbB1 ErbB1 (EGFR) Weak Target AG825->ErbB1 Inhibits (IC50 19 µM) STAT3 STAT3 Pathway (Off-Target) AG825->STAT3 Non-specific Suppression p38 p38 MAPK (Prostate CA) AG825->p38 Triggers Apoptosis IL6 IL-6 Cytokine gp130 gp130 Receptor IL6->gp130 Activation gp130->STAT3 Activation

Divergent signaling impacts of Tyrphostin C15, highlighting intended vs. off-target pathways.

ValidationWorkflow Step1 1. Cell Preparation (Serum Starvation for 16h) Step2 2. Matrix Treatment (Vehicle vs. AG-825 vs. siRNA) Step1->Step2 Step3 3. Cytokine Stimulation (IL-6 for 20 mins) Step2->Step3 Step4 4. Protein Extraction & Immunoprecipitation (gp130) Step3->Step4 Step5 5. Western Blot Analysis (p-STAT3 vs p-ErbB2) Step4->Step5 Step6 6. Causality Determination (Target vs. Artifact) Step5->Step6

Self-validating experimental workflow to decouple ErbB2 inhibition from STAT3 artifacts.

References

  • Tyrphostin ErbB2 Inhibitors AG825 and AG879 Have Non-specific Suppressive Effects on gp130/ STAT3 Signaling Source: ResearchGate / Journal of Korean Medical Science URL
  • AG 825 (1555)
  • Screening and Development of New Inhibitors of FtsZ from M.

Sources

Optimization

Technical Support Center: Tyrphostin C15 (AG-825) Handling &amp; Troubleshooting

As a Senior Application Scientist, I frequently encounter researchers struggling with inconsistent data when using Tyrphostin C15 (also known as AG-825). While it is a highly potent and selective ATP-competitive inhibito...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter researchers struggling with inconsistent data when using Tyrphostin C15 (also known as AG-825). While it is a highly potent and selective ATP-competitive inhibitor of the HER2/ErbB2 receptor tyrosine kinase, its physicochemical properties—specifically its profound hydrophobicity and chemical instability in water—make it notoriously difficult to handle in aqueous biological assays.

This guide is designed to deconstruct the root causes of Tyrphostin C15 instability, providing you with field-proven, self-validating protocols to ensure reproducible target inhibition in your experiments.

Quantitative Data Summary

Before troubleshooting, it is critical to understand the physical constraints of the molecule. The table below summarizes the key quantitative parameters governing Tyrphostin C15 behavior [1, 4].

ParameterValue / Description
Chemical Name Tyrphostin C15 (AG-825)
Molecular Weight 397.47 g/mol
Target & Potency HER2/ErbB2 (IC₅₀ = 0.35 µM); EGFR/ErbB1 (IC₅₀ = 19 µM)
Solubility (Organic) DMSO (up to 30 - 79 mg/mL); DMF (~30 mg/mL)
Solubility (Aqueous) Practically Insoluble (< 0.1 mg/mL even with co-solvents)
Aqueous Half-Life < 24 hours at room temperature (Highly pH dependent)
Storage (Solid) -20°C to -80°C, protected from light (Stable ≥ 2 years)
Storage (Stock Solution) -20°C in anhydrous DMSO (Stable 2-3 months)

Troubleshooting FAQs: Causality & Mechanisms

Q1: Why does Tyrphostin C15 precipitate when I add it to my cell culture media? The Causality: Tyrphostin C15 is a highly lipophilic, planar molecule. When you pipette a high-concentration DMSO stock directly into an aqueous buffer, the sudden shift in the solvent's dielectric constant causes the hydrophobic molecules to rapidly aggregate before they can disperse. This phenomenon is known as "solvent crash" [2]. The Solution: Never add the stock directly to the final assay volume. Instead, perform a step-wise serial dilution. Pre-warm your media to 37°C to increase thermodynamic solubility, and ensure the final DMSO concentration remains below 0.5% to prevent solvent-induced cytotoxicity.

Q2: My long-term (72-hour) proliferation assays show a loss of HER2 inhibition over time. Why? The Causality: Tyrphostins are characterized by a benzylidenecyanoacetamide core. The electron-withdrawing cyano group activates the adjacent carbon-carbon double bond, making it highly susceptible to nucleophilic attack by water molecules [3]. Over time in an aqueous environment, the molecule undergoes hydrolytic cleavage, breaking down into a benzaldehyde derivative and cyanoacetamide. This degradation completely destroys its ability to competitively bind the ATP pocket of HER2. The Solution: Tyrphostin C15 cannot be left in aqueous media for prolonged periods. For assays exceeding 24 hours, you must perform daily media replacements spiked with freshly diluted Tyrphostin C15 to maintain the effective inhibitory concentration (IC₅₀).

Q3: Does ambient laboratory light affect the stability of my stock solutions? The Causality: Yes. The double bond in the benzylidenecyanoacetamide structure is prone to photo-isomerization (shifting between E and Z isomers) when exposed to UV or strong visible light. This structural shift alters the 3D conformation of the molecule, drastically reducing its binding affinity to the HER2 kinase domain. The Solution: Always use amber or foil-wrapped tubes for stock storage and minimize light exposure during experimental handling.

Self-Validating Experimental Protocols

To guarantee scientific integrity, your workflow must include built-in validation steps. Follow these methodologies to ensure your Tyrphostin C15 remains active.

Protocol A: Preparation of Anhydrous Stock Solutions

Objective: Create a stable, hydrolysis-resistant master stock.

  • Equilibration: Remove the lyophilized Tyrphostin C15 vial from -20°C storage and allow it to equilibrate to room temperature in a desiccator for 30 minutes. Causality: Opening a cold vial introduces atmospheric condensation, which will seed hydrolysis in your stock.

  • Dissolution: Add high-purity, anhydrous DMSO (≥99.9%, stored over molecular sieves) to create a 10 mM to 50 mM stock solution. Vortex gently until the solution is a clear, dark yellow.

  • Aliquoting: Divide the stock into 10 µL to 20 µL aliquots in opaque microcentrifuge tubes.

  • Storage: Flash-freeze in liquid nitrogen and store at -80°C. Validation: Discard any aliquot that has undergone more than one freeze-thaw cycle.

Protocol B: Step-Wise Aqueous Dilution & Application

Objective: Prevent solvent crash and minimize aqueous degradation prior to cell treatment.

  • Pre-warming: Warm the target cell culture media to 37°C.

  • Intermediate Dilution: Take a 10 mM DMSO stock aliquot and dilute it 1:10 into pure DMSO to create a 1 mM intermediate working stock.

  • Aqueous Spiking: While vortexing the pre-warmed media, add the intermediate stock drop-by-drop to reach your final desired concentration (e.g., 1 µM). The final DMSO concentration must be ≤ 0.1%.

  • Self-Validation Step (Microscopic Check): Before applying the media to your cells, place a 100 µL drop on a glass slide and inspect it under an inverted microscope at 40x magnification. If you observe micro-crystals or cloudiness, the compound has precipitated, and the media must be discarded.

  • Application: Apply the validated media to your cells immediately. Do not store the aqueous mixture for more than 1-2 hours [1].

Mechanistic & Workflow Visualizations

Below are the operational and mechanistic diagrams detailing the proper handling workflow and the pharmacological action of Tyrphostin C15.

Workflow A 1. Solid Tyrphostin C15 (Equilibrate to RT in desiccator) B 2. Dissolve in Anhydrous DMSO (Create 10-50 mM Stock) A->B C 3. Aliquot & Freeze at -80°C (Use opaque tubes, no freeze-thaw) B->C D 4. Intermediate DMSO Dilution (Dilute to 1 mM working stock) C->D E 5. Drop-wise addition to 37°C Media (Vortex continuously) D->E F 6. Microscopic Validation (Check for micro-crystals at 40x) E->F G 7. Immediate Cell Application (Replace media daily for long assays) F->G Clear Solution H Precipitation Detected! (Discard and restart) F->H Crystals Found

Step-by-step workflow for the preparation and validation of Tyrphostin C15 to prevent hydrolysis.

Pathway EGF Growth Factors (EGF / Neuregulin) HER2 HER2 (ErbB2) Receptor Tyrosine Kinase EGF->HER2 Phos Receptor Auto-phosphorylation (Activation) HER2->Phos TyrC15 Tyrphostin C15 (AG-825) TyrC15->HER2 ATP-competitive inhibition Downstream Downstream Signaling (PI3K/AKT & MAPK) Phos->Downstream CellGrowth Tumor Cell Proliferation & Survival Downstream->CellGrowth

Mechanism of action of Tyrphostin C15 (AG-825) inhibiting the HER2/ErbB2 signaling cascade.

References

  • Cayman Chemical.
  • BenchChem. "Tyrphostin 23 solubility issues in aqueous media." BenchChem Technical Support.
  • National Center for Biotechnology Information (PMC). "Development and validation of an LC-MS/MS method for tyrphostin A9." NIH.
  • Sigma-Aldrich. "AG 825.
Troubleshooting

Technical Support Center: Optimizing Tyrphostin C15 (AG-825) for In Vivo Studies

Welcome to the Application Scientist Support Center for Tyrphostin C15 , widely known in literature as AG-825 . This guide is engineered for drug development professionals and researchers transitioning from in vitro assa...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center for Tyrphostin C15 , widely known in literature as AG-825 . This guide is engineered for drug development professionals and researchers transitioning from in vitro assays to complex in vivo animal models.

Below, you will find field-proven troubleshooting guides, self-validating formulation protocols, and mechanistic insights to ensure the scientific integrity of your ErbB2/HER2 targeted studies.

FAQ 1: Target Specificity & Mechanism

Q: Why should I select Tyrphostin C15 (AG-825) over broad-spectrum EGFR inhibitors like Lapatinib or AG-1478 for my in vivo model?

The Causality: Broad-spectrum tyrosine kinase inhibitors often confound phenotypic readouts because they simultaneously block multiple pathways. Tyrphostin C15 (AG-825) is an ATP-competitive inhibitor that exhibits extreme selectivity for the ErbB2 (HER2) receptor[1].

In cell-free and in vivo systems, AG-825 demonstrates an IC50 of ~0.35 µM for ErbB2, compared to an IC50 of ≥19 µM for EGFR (ErbB1)[2]. This >60-fold selectivity allows researchers to isolate ErbB2-driven pathologies—such as breast cancer intravasation[3] or cardiomyocyte hypertrophy[4]—without triggering the off-target epithelial toxicities associated with total EGFR blockade.

G AG825 Tyrphostin C15 (AG-825) ErbB2 ErbB2 (HER2) Receptor Tyrosine Kinase AG825->ErbB2 ATP-competitive inhibition PI3K PI3K / AKT Pathway ErbB2->PI3K Phosphorylation MAPK MAPK / ERK Pathway ErbB2->MAPK Phosphorylation Out1 Cell Proliferation & Intravasation PI3K->Out1 Out2 Cardiomyocyte Hypertrophy & Fibrosis MAPK->Out2

Diagram illustrating Tyrphostin C15 (AG-825) selective ATP-competitive inhibition of ErbB2.

FAQ 2: Formulation & Solubility Troubleshooting

Q: My Tyrphostin C15 precipitates immediately when injected into mice. How do I formulate it for systemic delivery?

The Causality: Tyrphostin C15 is a highly lipophilic compound. While it is highly soluble in pure DMSO (up to 79 mg/mL)[5], it is completely insoluble in water or saline[5]. Direct dilution of a DMSO stock into an aqueous buffer causes a "hydrophobic crash-out," leading to micro-embolisms in the animal and zero systemic bioavailability.

To prevent this, you must construct a thermodynamic gradient using a co-solvent system that slowly transitions the molecule from a hydrophobic environment to an aqueous one.

Table 1: Validated In Vivo Vehicle Formulations
Formulation TypeComposition (by Volume)Max ConcentrationBest Used For
Co-solvent System 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% ddH2O~4.0 mg/mLIntraperitoneal (i.p.) injections, acute dosing[5].
Cyclodextrin System 10% DMSO + 90% (20% SBE-β-CD in Saline)~2.0 mg/mLIntravenous (i.v.) or sensitive models[1].
Suspension 0.5% CMC-Na (Carboxymethyl Cellulose) in water~5.0 mg/mLOral gavage (p.o.) only[5].
Step-by-Step Methodology: Co-Solvent Preparation Protocol

Self-Validation Checkpoint: If the solution turns cloudy at any step, the thermodynamic barrier has been broken. Discard and restart.

  • Stock Preparation: Dissolve the raw AG-825 powder in anhydrous DMSO to create a clear stock solution (e.g., 79 mg/mL). Critical: Moisture-contaminated DMSO will reduce solubility.

  • PEG Addition: Transfer the required volume of DMSO stock to a sterile tube. Add PEG300 to reach 40% of the final total volume. Vortex vigorously. Causality: PEG300 acts as a miscible carrier that coats the hydrophobic molecules.

  • Surfactant Addition: Add Tween 80 to reach 5% of the final volume. Vortex until completely clear. Causality: Tween 80 lowers the surface tension, preparing the mixture for aqueous integration.

  • Aqueous Integration: Dropwise, add ddH2O or Saline to reach 50% of the final volume while continuously vortexing.

  • Administration: The resulting solution must be clear and should be administered to the animal immediately (within 1-2 hours) to prevent delayed crystallization[1][5].

Formulation Step1 1. Weigh AG-825 (Hydrophobic) Step2 2. Dissolve in 5% DMSO (Clear Stock) Step1->Step2 Step3 3. Add 40% PEG300 (Carrier) Step2->Step3 Step4 4. Add 5% Tween 80 (Surfactant) Step3->Step4 Step5 5. Add 50% ddH2O (Aqueous Phase) Step4->Step5 Step6 6. Immediate In Vivo Administration Step5->Step6

Step-by-step cosolvent formulation workflow for in vivo administration of Tyrphostin C15.

FAQ 3: Dosage Optimization by Disease Model

Q: What is the optimal dose and administration route for my specific animal model?

The Causality: The required systemic concentration of AG-825 depends entirely on the tissue penetration required and the chronicity of the disease model. Acute inflammatory models require high-bolus dosing to rapidly induce apoptosis in circulating immune cells, whereas cardiovascular remodeling requires low, sustained inhibition to prevent compensatory kinase upregulation.

Table 2: Disease-Specific Dosage Guidelines
Disease ModelTarget MechanismRecommended DosageRoute / Frequency
Breast Cancer Xenograft Block ErbB2-mediated intravasation and tumor growth[3][6].20 mg/kgIntraperitoneal (i.p.), daily or bi-weekly.
Acute Lung Injury Increase neutrophil apoptosis and macrophage efferocytosis[1].20 mg/kgIntraperitoneal (i.p.), single dose.
Hypertrophic Cardiomyopathy Decrease cardiac fibrosis and preserve contractile function[4].1 mg/kg / dayMini-osmotic pump, continuous for 14 days.
Step-by-Step Methodology: Mini-Osmotic Pump Implantation for Chronic Dosing

For cardiovascular studies (e.g., the TgErbB2 mouse model), bolus i.p. injections cause peaks and troughs in plasma concentration that can trigger arrhythmias. Continuous infusion is required[1][4].

  • Pump Selection: Select an ALZET® mini-osmotic pump (e.g., Model 2002 for 14-day delivery).

  • Vehicle Compatibility: Ensure your AG-825 formulation uses a pump-compatible vehicle (e.g., 50% DMSO / 50% PEG300). Avoid high concentrations of Tween 80, which can degrade the pump's internal reservoir.

  • Priming: Fill the pump with the AG-825 solution using a blunt-tipped syringe. Submerge the filled pump in sterile saline at 37°C for 4-6 hours prior to implantation. Causality: Priming ensures the pump is actively dispensing at a steady state the moment it is implanted, avoiding a 24-hour lag phase.

  • Implantation: Under isoflurane anesthesia, create a small subcutaneous pocket on the dorsal flank of the mouse. Insert the pump delivery-portal first.

  • Validation: Monitor cardiac function (ejection fraction) via echocardiogram at baseline and day 14 to validate the preservation of contractile function[4].

References

  • ScholarWorks @ UTRGV. Altered Tyrosine Phosphorylation of Cardiac Proteins Prompts Contractile Dysfunction in Hypertrophic Cardiomyopathy. Retrieved from: [Link]

  • ResearchGate. Inhibition of ERBB2 blocks intravasation. A, treatment with AG825... Retrieved from:[Link]

  • National Institutes of Health (NIH). Nucleolin and ErbB2 inhibition reduces tumorigenicity of ErbB2-positive breast cancer. Retrieved from: [Link]

  • American Journal of Physiology. The emergence of ErbB2 expression in cultured rat hepatocytes correlates with enhanced and diversified EGF-mediated signaling. Retrieved from:[Link]

Sources

Optimization

Technical Support Center: Resolving Tyrphostin C15 (AG-825) Precipitation in Cell Culture Media

Welcome to the Technical Support Center for Tyrphostin C15 (also known as AG-825). As a selective, ATP-competitive inhibitor of the ErbB2 (HER2) receptor tyrosine kinase, Tyrphostin C15 is a critical small molecule for o...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Tyrphostin C15 (also known as AG-825). As a selective, ATP-competitive inhibitor of the ErbB2 (HER2) receptor tyrosine kinase, Tyrphostin C15 is a critical small molecule for oncology and signal transduction research[1]. However, due to its highly hydrophobic nature, researchers frequently encounter precipitation when introducing DMSO-solubilized stock into aqueous cell culture media[2].

This guide provides field-proven, mechanistically grounded protocols to prevent precipitation, ensuring accurate dosing, cellular viability, and reproducible assays.

Mechanistic Overview: The "Ouzo Effect" and Solvent Shock

When a highly concentrated DMSO stock of Tyrphostin C15 is pipetted directly into aqueous media, the DMSO solvent rapidly diffuses into the bulk water phase. This leaves the hydrophobic Tyrphostin C15 molecules locally stranded in a high-water environment before they can evenly disperse. This localized concentration spike heavily exceeds the drug's thermodynamic solubility limit, causing rapid nucleation and crystallization—a phenomenon known as the "Ouzo effect" or solvent-shift precipitation[2][3].

To prevent this, we must manipulate the kinetics of dilution and leverage carrier molecules to lower the free-energy barrier of aqueous solvation.

ErbB2_Inhibition TyrC15 Tyrphostin C15 (AG-825) ErbB2 ErbB2 (HER2) Kinase TyrC15->ErbB2 ATP-competitive inhibition Apoptosis Apoptosis TyrC15->Apoptosis Induces via pathway blockade Phospho Tyrosine Phosphorylation ErbB2->Phospho Active state STAT3 STAT3 / MAPK Pathways Phospho->STAT3 Activates Survival Cell Survival & Proliferation STAT3->Survival Promotes STAT3->Apoptosis Inhibits

Mechanism of Tyrphostin C15 (AG-825) competitive inhibition of ErbB2 and downstream signaling.

Quantitative Data: Solubility and Solvent Compatibility

To establish a baseline for your experiments, adhere to the following physicochemical parameters for Tyrphostin C15[1][2][4]:

ParameterValue / RecommendationCausality / Rationale
Molecular Weight 397.47 g/mol Required for accurate molarity calculations.
Primary Solvent 100% Anhydrous DMSOHigh solubilizing power; prevents premature hydrolysis.
Max Stock Concentration 10 mM to 25 mMHigher concentrations exponentially increase the risk of solvent shock upon dilution.
Max Final DMSO in Media ≤ 0.1% - 0.5% (v/v)Prevents DMSO-induced cytotoxicity and off-target cellular stress.
Aqueous Solubility Limit < 50 µM (without carriers)Exceeding this limit guarantees thermodynamic precipitation.
Self-Validating Experimental Protocols
Protocol 1: The Intermediate Serial Dilution Method

Purpose: To prevent solvent shock by gradually stepping down the solvent polarity gradient[2][5]. Self-Validation Check: A parallel vehicle control (DMSO only) must be processed identically. If the control remains clear but the drug well precipitates, the issue is strictly drug solubility, not media component precipitation (e.g., calcium phosphate crashing out).

  • Stock Preparation: Dissolve Tyrphostin C15 powder in 100% anhydrous DMSO to a concentration of 10 mM. Vortex vigorously for 2 minutes.

    • Causality: Anhydrous DMSO prevents water absorption from the air, which degrades the solvent's capacity to hold the hydrophobic drug.

  • Pre-warming: Pre-warm both the cell culture media and the DMSO stock to 37°C.

    • Causality: Thermodynamic solubility increases with temperature; cold media induces immediate thermal shock and crystallization.

  • Intermediate Dilution (The Critical Step): Do not add the 10 mM stock directly to your final culture plate. Instead, create a 10X intermediate solution. Pipette 10 µL of the 10 mM stock into 990 µL of pre-warmed media in a microcentrifuge tube while actively vortexing.

  • Final Dosing: Immediately transfer the required volume of the 10X intermediate solution to your final cell culture plate to achieve the 1X working concentration (e.g., 10 µM).

  • Validation: Inspect under a phase-contrast microscope at 20X. Tyrphostin precipitates appear as dark, jagged crystals, distinct from biological contamination[5].

Protocol 2: Carrier-Mediated Solubilization (For High-Concentration Assays)

Purpose: To achieve working concentrations above the standard aqueous solubility limit by utilizing protein carriers[3].

  • Media Supplementation: Prepare your cell culture media with 10% Fetal Bovine Serum (FBS) or supplement serum-free media with 0.1% to 1% Fatty-Acid Free Bovine Serum Albumin (BSA).

  • Complexation: Add the Tyrphostin C15 DMSO stock dropwise to the BSA-supplemented media while stirring continuously.

    • Causality: Albumin contains hydrophobic binding pockets that sequester lipophilic molecules, acting as a thermodynamic sink that prevents the drug from nucleating into crystals[2][3].

  • Equilibration: Allow the media to incubate at 37°C for 15 minutes prior to adding it to the cells to ensure complete drug-protein complexation.

Troubleshooting Logic Workflow

Workflow Start Precipitate Observed in Media CheckStock Check DMSO Stock (Is it fully dissolved?) Start->CheckStock WarmStock Warm to 37°C & Vortex CheckStock->WarmStock No Dilution Assess Dilution Method CheckStock->Dilution Yes WarmStock->CheckStock Direct Direct Addition? Dilution->Direct Serial Use Serial Dilution (Intermediate steps) Direct->Serial Yes Carrier Add Carrier Protein (e.g., BSA) Direct->Carrier No, already serial Success Clear Solution (Ready for Assay) Serial->Success Carrier->Success

Diagnostic workflow for resolving small molecule precipitation in cell culture.

Frequently Asked Questions (FAQs)

Q: I added Tyrphostin C15 to my media and it turned cloudy immediately. Can I just sterile filter it to fix the issue? A: Absolutely not. If the media is cloudy, the drug has precipitated out of solution. Sterile filtration (e.g., through a 0.22 µm PES membrane) will physically remove the precipitated drug crystals, resulting in a final media concentration of near zero[3]. You must discard the solution, optimize your dilution method (see Protocol 1), and start over.

Q: Does the order of addition matter when making serum-free media with Tyrphostin C15? A: Yes. In serum-free environments, the lack of carrier proteins makes Tyrphostin C15 highly unstable in solution. Furthermore, if you are adding metal supplements (like calcium or magnesium), ensure they are fully dissolved before introducing the inhibitor, as localized pH or ionic shifts can trigger nucleation. Always add the drug as the absolute final step before treating the cells.

Q: My stock solution in DMSO froze at 4°C. Will thawing it cause degradation? A: DMSO freezes at 18.5°C, so it will solidify in a standard refrigerator. While Tyrphostin C15 is chemically stable, repeated freeze-thaw cycles can introduce atmospheric moisture into the DMSO. Water drastically reduces DMSO's solubilizing power, leading to hidden micro-precipitates in your stock[2][5]. Aliquot your 10 mM stock into single-use tubes and store at -20°C or -80°C.

References
  • Title: How to prevent fatty acid precipitation/micelle formation in cell culture media? | Source: ResearchGate | URL: [Link]

Sources

Troubleshooting

Technical Support Center: Tyrphostin C15 (AG-825) Stability, Degradation, and Biological Activity

Overview Welcome to the Application Scientist Support Center for Tyrphostin C15 (also designated as AG-825). As a potent and selective ATP-competitive inhibitor of the ErbB2 (HER2) receptor tyrosine kinase, this small mo...

Author: BenchChem Technical Support Team. Date: March 2026

Overview

Welcome to the Application Scientist Support Center for Tyrphostin C15 (also designated as AG-825). As a potent and selective ATP-competitive inhibitor of the ErbB2 (HER2) receptor tyrosine kinase, this small molecule is a critical tool in targeted oncology research.

When researchers report issues with "degradation" regarding Tyrphostin C15, the root cause typically falls into one of two distinct categories:

  • Chemical Degradation of the Compound : In vitro instability resulting in inactive chemical breakdown products.

  • Biological Degradation of the Target : The compound synergistically inducing the proteasomal/lysosomal degradation of its target receptor (HER2) in specific experimental setups.

This guide provides mechanistic insights, troubleshooting FAQs, and self-validating protocols to ensure experimental integrity.

Part 1: Chemical Stability & Compound Degradation

FAQ & Troubleshooting Guide

Q1: My Tyrphostin C15 solution lost its ErbB2 inhibitory activity after a few days in aqueous culture media. What happened? Causality : Tyrphostin C15 features a benzylidenecyanoacetamide core. In aqueous environments, particularly at physiological pH, this core is highly susceptible to nucleophilic attack, leading to a retro-Knoevenagel condensation. This hydrolysis cleaves the molecule into a benzaldehyde derivative and cyanoacetamide 1, neither of which possesses kinase inhibitory activity. Solution : Never store Tyrphostin C15 in aqueous buffers. Reconstitute the lyophilized solid in anhydrous DMSO and store aliquots at -20°C. Prepare aqueous dilutions immediately prior to your assay.

Q2: I left my assay plates on the benchtop under ambient light, and the compound's efficacy dropped significantly. Why? Causality : Tyrphostins containing open-chain olefinic double bonds are highly sensitive to light. Exposure to ambient or UV/Vis light triggers rapid photo-isomerization, converting the active E-isomer into the inactive Z-isomer 2. This structural shift prevents the compound from properly fitting into the ATP-binding pocket of ErbB2. Solution : Protect all stock solutions and assay plates from light. Wrap tubes in foil and conduct prolonged incubations in dark incubators.

ChemDegradation A Tyrphostin C15 (Active E-Isomer) B Aqueous Media (pH > 7.0) A->B C Light Exposure (UV/Vis) A->C D Hydrolysis Products: Benzaldehyde + Cyanoacetamide B->D Retro-Knoevenagel E Photo-isomerization: Inactive Z-Isomer C->E Isomerization F Loss of ErbB2 Kinase Affinity D->F E->F

Chemical degradation pathways of Tyrphostin C15 via hydrolysis and photo-isomerization.

Part 2: Biological Activity & Target Protein Degradation

FAQ & Troubleshooting Guide

Q3: I am using Tyrphostin C15 to block HER2 phosphorylation, but my Western blots show a complete loss of total HER2 protein. Is the compound a degrader? Causality : Tyrphostin C15 is an ATP-competitive kinase inhibitor, not a direct PROTAC (Proteolysis Targeting Chimera). However, when used in specific combination therapies, it facilitates the degradation of HER2. For example, combining Tyrphostin C15 with HSP90 inhibitors (such as 17-DMAG) disrupts the chaperone complex that stabilizes HER2. The unchaperoned, inactive HER2 is then rapidly ubiquitinated and targeted for proteasomal degradation 3. Similarly, combining AG-825 with hypericin-mediated photodynamic therapy (HY-PDT) accelerates HER2 receptor degradation . Solution : If you only want to study kinase inhibition without altering total protein levels, avoid co-administering chaperone inhibitors. To validate if the observed degradation is proteasome-dependent, pre-treat your cells with a proteasome inhibitor like MG-132 (see Protocol 2).

BioDegradation A Tyrphostin C15 (AG-825) B ErbB2 (HER2) Receptor A->B Binds ATP Pocket C Kinase Inhibition (p-HER2 Blocked) B->C F Proteasomal Degradation of Total HER2 C->F Synergistic Destabilization D HSP90 Inhibitor (e.g., 17-DMAG) E Chaperone Complex Disruption D->E Inhibits HSP90 E->F

Synergistic biological degradation of HER2 using Tyrphostin C15 and HSP90 inhibitors.

Part 3: Data Summaries & Experimental Protocols

Quantitative Data Summary

Table 1: Physicochemical Properties & Stability Profile

PropertyValue / ConditionReference
Chemical Name 5-[(Benzothiazol-2-yl)thiomethyl]-4-hydroxy-3-methoxybenzylidenecyanoacetamide4
Molecular Weight 397.47 g/mol 5
Solubility ~30 mg/mL in DMSO; Insoluble in water5
Stock Stability (-20°C) Stable for up to 1-2 years in anhydrous DMSO (dark)5
Aqueous Stability Rapid hydrolysis (t1/2 highly dependent on pH/temp)1
Photostability Highly sensitive to UV/Vis (undergoes E/Z isomerization)2

Table 2: Biological Activity & Target Degradation Synergies

Target / PathwayIC50 / EffectExperimental ContextReference
ErbB2 (HER2) IC50 = 0.15 - 0.35 µMDirect kinase autophosphorylation inhibition5
HER2 Degradation Synergistic DegradationWhen combined with 17-DMAG (HSP90 inhibitor)3
HER2 Degradation Synergistic DegradationWhen combined with HY-PDT (Photodynamic Therapy)
Step-by-Step Methodologies

Protocol 1: Preparation of Self-Validating Tyrphostin C15 Stock Solutions Objective: Prevent chemical degradation and ensure reproducible kinase inhibition.

  • Equilibration : Allow the lyophilized Tyrphostin C15 vial to warm to room temperature in a desiccator before opening to prevent ambient moisture condensation.

  • Reconstitution : Add anhydrous, cell-culture grade DMSO directly to the vial to create a 10 mM stock solution. Do not use moisture-contaminated DMSO, as it readily initiates hydrolysis.

  • Validation : To verify the compound has not photo-isomerized or degraded, take a 1 µL aliquot, dilute in methanol, and run a quick UV-Vis scan. Intact Tyrphostin C15 should exhibit distinct absorbance peaks (λmax) at 225 nm and 361 nm. A shift or loss of the 361 nm peak indicates degradation.

  • Storage : Aliquot the stock into amber or foil-wrapped microcentrifuge tubes to block light. Store at -20°C.

  • Assay Application : Dilute the DMSO stock into aqueous assay buffer immediately before treating cells. Ensure the final DMSO concentration does not exceed 0.5% v/v to prevent compound precipitation and cellular toxicity.

Protocol 2: Workflow for Assessing Synergistic HER2 Degradation Objective: Differentiate between kinase inhibition and total protein degradation when using AG-825 with HSP90 inhibitors.

  • Cell Seeding : Seed HER2-overexpressing breast cancer cells (e.g., BT474 or SKBR3) in 6-well plates and incubate overnight.

  • Treatment Preparation : Prepare fresh dilutions of Tyrphostin C15 (e.g., 1 µM) and 17-DMAG (e.g., 50 nM) in pre-warmed culture media.

  • Control Setup (Self-Validation) : Include a vehicle control (DMSO), single-agent treatments, and a combination treatment. To definitively prove proteasomal degradation, include a combination well pre-treated with 10 µM MG-132 (a proteasome inhibitor) for 1 hour.

  • Incubation : Treat cells for 24 hours in a dark incubator.

  • Lysis & Western Blot : Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Run lysates on an SDS-PAGE gel and probe for both p-HER2 (to confirm kinase inhibition) and Total HER2 (to confirm protein degradation).

  • Interpretation : Single-agent Tyrphostin C15 will show reduced p-HER2 but stable Total HER2. The combination with 17-DMAG will show a loss of Total HER2, which should be successfully rescued in the MG-132 control well.

References

  • Sigma-Aldrich. Tyrphostin AG 825 ≥92.5%. MilliporeSigma.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFfXyCpYao2Oxy5Hy7OOn7HTSP1yf9neSGmDJyWJBnA48JWtcrfOPl6ROsP14IiL_e94GlCpQYsY0ogF9-XcYlPxIYumibQDqyGZGrh1WB9Eq9d3vx3upQfThMusiF8keNgFkMF5MzaXXGEJqJs0621]
  • Koval, J., et al. (2009). Degradation of HER2 receptor through hypericin-mediated photodynamic therapy. Photochemistry and Photobiology.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF84HLuTsNzcD7zRuzb7EC4dSm0s1pJ17xj0rXUqx5xE6rlgLpdGPIxYRnRfeOz9zKbOygooWdPjV63SA6a3k9G_iH23QjH8pD4LeN4oWcYfcCmXHlNP0oZ1baB62mtV-WuxOfiCA8nPLQxNCRVigcd]
  • NIH/PMC. HSP90 Inhibitors: A New Mode of Therapy to Overcome Endocrine Resistance. PubMed Central.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGHr2P98iIGey06DlY6B8tJXRAkGzwKIzQdYLXNjwWFVQ_aKRD7bzMF-xBBHMdZyzXnhILYKoh3NtxOSgwuq3PTzdZb3oi6RhQ8iprYo3xULt_S6tu9-c1Bseoka3ec6umfDIf7IxYw7UZAAw==]
  • Selleck Chemicals. AG 825 | EGFR inhibitor | CAS 149092-50-2. Selleckchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQECGMNE219zJxxFWiDwE1vtT4r_KnZT1h80AKKkzKBug6OKGFIO9YPevu9lekiJcZGjOBQh1Vc0qvlR4DQ-jOls1gbjkoTH8vPhVAoCD79J8SAAGua60Fv3s57L0evdGzF0k-BSLBcfo97H]
  • NIH/PubMed. Photoinstability of some tyrphostin drugs: chemical consequences of crystallinity. PubMed.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGeD45a09fLwMW1qrKAj4-tUqlo_yJ6t80zRmykH-7j_pTgNECNohYlSXPcD_sdm6jAs4uvDwL_doGzBvf1tbFFEX-QK2QGsUX6FWCrxQgpEr-PIlXK6BkAptg8UCcNNRPyums=]
  • NIH/PubMed. Development and validation of an LC-MS/MS method for tyrphostin A9. PubMed.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFhlkixmQRWl8NoUrqMX9szReodni-OTCoswDPZFHedeUVH0__eeVhlTK7airwp7y4j8xxxQAFLLf4g3zUcBwDgkYSofNFqScv6LFIgkkgLRkvHt9Q6mybGPfyW02SxBrBNkJN9]

Sources

Optimization

Technical Support Center: Troubleshooting Unexpected Phenotypes with Tyrphostin C15 (AG-825)

Welcome to the Application Scientist Support Portal. Tyrphostin C15 (AG-825) is widely utilized as a highly selective ATP-competitive inhibitor of the ErbB2 (HER2) receptor tyrosine kinase. However, because cellular sign...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. Tyrphostin C15 (AG-825) is widely utilized as a highly selective ATP-competitive inhibitor of the ErbB2 (HER2) receptor tyrosine kinase. However, because cellular signaling networks are highly adaptive, researchers frequently report unexpected phenotypes—ranging from unexplained apoptotic events to the suppression of seemingly unrelated signaling cascades.

As a Senior Application Scientist, I have designed this guide to synthesize mechanistic causality with field-proven protocols. This document will help you troubleshoot, validate, and correctly interpret these experimental anomalies.

Quantitative Data Summary: Target Selectivity & Combinatorial Phenotypes

Before troubleshooting, it is critical to understand the concentration-dependent behavior of Tyrphostin C15. The table below summarizes its target selectivity and the quantitative thresholds at which unexpected phenotypes emerge.

Target / InteractionIC₅₀ / Effective DoseObserved PhenotypeCausality / Mechanism
ErbB2 (HER2) 0.15 µMTarget inhibitionCompetes with ATP at the kinase domain.
ErbB1 (EGFR) 19 µMMinimal inhibitionHigh selectivity margin for ErbB2 over ErbB1.
PDGFR 40 µMOff-target inhibitionCross-reactivity at high micromolar concentrations[1].
IL-6 / STAT3 Axis 5 - 10 µMp-STAT3 suppressionNon-specific suppression independent of ErbB2[2].
+ Doxorubicin 5 µM (AG-825)Synergistic cell deathCollapse of dual survival pathways; high cardiotoxicity[3].
+ GroA (AS1411) 40 µM (AG-825)Impaired colony formationDestabilization of the ErbB2-Nucleolin surface complex[4].
FAQ 1: The IL-6 / STAT3 Interpretation Trap

Q: I am using Tyrphostin C15 to inhibit ErbB2, but my western blots show a dramatic decrease in IL-6-induced STAT3 phosphorylation. Does this prove ErbB2 transactivates STAT3 in my cell line?

A: No, this is a common interpretation trap. While ErbB2 and gp130 (the IL-6 receptor subunit) can interact in certain cancers, Tyrphostin C15 has a documented non-specific suppressive effect on the IL-6/STAT3 pathway that is entirely independent of its ErbB2 inhibitory action. Studies in schwannoma and breast cancer cells have demonstrated that AG-825 blocks IL-6-induced tyrosine phosphorylation of STAT3 even when ErbB2 is genetically ablated via RNAi or when using an ErbB2 mutant lacking the intracellular domain (2)[2].

Causality: The unexpected phenotype is an off-target drug effect, likely due to cross-reactivity with an intermediate kinase in the gp130 signaling cascade, rather than a physiological cross-talk mechanism.

G TyrC15 Tyrphostin C15 (AG-825) ErbB2 ErbB2 (HER2) TyrC15->ErbB2 Selective Inhibition pSTAT3 p-STAT3 (Active) TyrC15->pSTAT3 Off-Target Suppression IL6 IL-6 gp130 gp130 / JAK IL6->gp130 Activation STAT3 STAT3 (Inactive) gp130->STAT3 Phosphorylation STAT3->pSTAT3 Dimerization

Fig 1. Tyrphostin C15 selectively inhibits ErbB2 but exhibits off-target suppression of p-STAT3.

Self-Validating Protocol 1: Differentiating On-Target vs. Off-Target STAT3 Suppression

To trust your data, you must build a self-validating assay that isolates the drug's target from the drug's chemical structure.

  • Cell Preparation: Seed target cells (e.g., RT4 or SKBR3) in 6-well plates. Transfect one cohort with ErbB2-specific siRNA and another with a Scrambled (control) siRNA. Serum-starve for 24 hours.

  • Pre-treatment: Treat cells with Tyrphostin C15 (5–10 µM) or Vehicle (DMSO) for 1 hour. Include a parallel control using an ErbB1 inhibitor (e.g., AG1478) to rule out pan-ErbB effects.

  • Stimulation: Spike in IL-6 (50 ng/mL) for exactly 20 minutes to capture peak STAT3 phosphorylation.

  • Lysis & Isolation: Lyse cells in RIPA buffer with phosphatase inhibitors. Perform an immunoprecipitation using a STAT3-interacting oligonucleotide conjugated to agarose beads to isolate active STAT3.

  • Immunoblotting: Probe with anti-pSTAT3 (Tyr705) and total STAT3. Validation Checkpoint: If Tyrphostin C15 reduces pSTAT3 in the ErbB2 siRNA knockdown cohort, the suppression is structurally intrinsic to the drug (off-target), proving ErbB2 is not the biological mediator of STAT3 in your model.

FAQ 2: Compensatory ERK Activation & Drug Resistance

Q: Despite confirming ErbB2 inhibition with Tyrphostin C15, my ER-positive/PI3K-mutant breast cancer cells (e.g., T47D) are not dying, and ERK1/2 remains phosphorylated. Why is the drug failing?

A: The drug is not failing at the receptor level; rather, the cell is bypassing the blockade. In certain PI3K-mutant cell lines, ErbB2 inhibition alone is insufficient due to signaling redundancy. When ErbB2 is inhibited by Tyrphostin C15, the cells maintain ERK phosphorylation through a PI3K/Akt-sensitive, MEK-independent compensatory circuit (5)[5].

Causality: The survival phenotype is a robust cellular adaptation. The network rewires itself to utilize Akt/PI3K to sustain ERK activation, rendering single-agent ErbB2 inhibition ineffective. Actionable Advice: You must move to combinatorial kinase inhibition. Co-administering Tyrphostin C15 with a PI3K/Akt inhibitor (e.g., Akt-VIII) will collapse this compensatory loop, synergistically suppressing ERK activation and inducing apoptosis.

FAQ 3: Synergistic Toxicity & The Nucleolin Complex

Q: When combining Tyrphostin C15 with the nucleolin inhibitor GroA (AS1411), I observe massive, rapid cell death and a total loss of anchorage-independent growth. Is this a synergistic on-target effect?

A: Yes. ErbB2 physically interacts with nucleolin at the cell surface to stabilize survival signaling. Co-treatment with GroA and Tyrphostin C15 destabilizes the ErbB2–nucleolin complex, profoundly impairing cell viability and tumorigenicity (4)[4]. Note of caution: If you are combining Tyrphostin C15 with chemotherapeutics like Doxorubicin, be aware that while cancer cell death is enhanced, it also drastically increases cardiotoxicity in human ventricular cardiomyocytes (3)[3].

G AG825 Tyrphostin C15 ErbB2 ErbB2 Receptor AG825->ErbB2 Inhibits Complex ErbB2-Nucleolin Complex AG825->Complex Destabilizes GroA GroA (AS1411) Nucleolin Surface Nucleolin GroA->Nucleolin Inhibits GroA->Complex Destabilizes ErbB2->Complex Binds Nucleolin->Complex Binds Survival Tumorigenesis & Cell Survival Complex->Survival Promotes

Fig 2. Synergistic disruption of the ErbB2-Nucleolin complex by Tyrphostin C15 and GroA.

Self-Validating Protocol 2: Quantifying Combinatorial Toxicity via BrdU Incorporation

To prove true synergy (rather than additive toxicity), you must measure active DNA synthesis interference.

  • Plating: Plate ErbB2-positive cells (e.g., SKBR3) onto sterile coverslips in 24-well plates.

  • Treatment Matrix: Treat cells with Vehicle, Tyrphostin C15 alone (40 µM), GroA alone (10 µM), and the Combination for 72 hours.

  • BrdU Pulse: Add 10 µM BrdU to the culture media for the final 2 hours of the treatment window.

  • Fixation & Denaturation: Fix cells with 4% paraformaldehyde. Permeabilize with 0.1% Triton X-100, then treat with 2M HCl for 30 minutes at room temperature to denature the DNA (critical step for BrdU antibody access).

  • Staining: Neutralize with 0.1M sodium borate (pH 8.5). Stain with an anti-BrdU primary antibody followed by a fluorophore-conjugated secondary. Counterstain nuclei with DAPI.

  • Quantification: Calculate the percentage of BrdU-positive cells via fluorescence microscopy. Validation Checkpoint: Calculate the Combination Index (CI). A CI < 1 confirms that dual inhibition of the ErbB2-nucleolin complex synergistically halts S-phase entry, validating the mechanism over generalized drug toxicity.

References
  • Title: Tyrphostin ErbB2 Inhibitors AG825 and AG879 Have Non-specific Suppressive Effects on gp130/ STAT3 Signaling. Source: ResearchGate URL: 2

  • Title: PI3K/Akt-sensitive MEK-independent compensatory circuit of ERK activation in ER-positive PI3K-mutant T47D breast cancer cells. Source: PMC / NIH URL: 5

  • Title: Nucleolin and ErbB2 inhibition reduces tumorigenicity of ErbB2-positive breast cancer. Source: PMC / NIH URL: 4

  • Title: Combination Therapy With Pde5-mtor Inhibitors Attenuates Cardiotoxicity While Enhancing Cancer Cell Death Following Treatment With Doxorubicin and Human Epidermal Growth Factor Receptor 2 Inhibitor. Source: American Heart Association (AHA) Journals URL: 3

  • Title: AG 825, ErbB2 inhibitor (Biochemical Description & IC50 Data). Source: Abcam URL:

  • Title: EGFR Inhibitors - AG-825 (Tyrphostin AG-825) Profile. Source: Selleck Chemicals URL: 1

Sources

Reference Data & Comparative Studies

Validation

Efficacy of Tyrphostin C15 Versus Other Tyrphostin Analogs: A Comparative Guide

Executive Summary The tyrphostin (tyrosine phosphorylation inhibitor) family comprises a diverse class of synthetic, low-molecular-weight compounds designed to inhibit specific protein tyrosine kinases. While early tyrph...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The tyrphostin (tyrosine phosphorylation inhibitor) family comprises a diverse class of synthetic, low-molecular-weight compounds designed to inhibit specific protein tyrosine kinases. While early tyrphostins were broad-spectrum, structural refinements have yielded highly selective analogs critical for targeted oncology and signal transduction research. This guide provides an objective, data-driven comparison of Tyrphostin C15 (AG 825) against other prominent analogs—such as AG 1478 , AG 490 , and A9 —detailing their mechanistic causality, quantitative efficacy, and optimal experimental protocols.

Mechanistic Profiling: The Causality of Kinase Selectivity

As application scientists, selecting the correct kinase inhibitor requires looking beyond baseline IC50 values to understand the mode of inhibition. The structural nuances of tyrphostin analogs dictate whether they compete with ATP or the protein substrate, fundamentally altering their behavior in cell-based assays where intracellular ATP concentrations are high (typically 1–5 mM).

  • Tyrphostin C15 (AG 825): Unlike many kinase inhibitors, Tyrphostin C15 is a highly selective, reversible, substrate-competitive inhibitor of ErbB2 (HER2). Because it does not compete directly with ATP for the kinase pocket, its efficacy is less blunted by physiological ATP levels in cellular assays. It demonstrates profound selectivity for ErbB2 (IC500.15–0.35 μM) over the closely related EGFR/ErbB1 (IC50~ ~19 μM)[1]. Functionally, C15 preferentially triggers p38 MAP kinase-dependent apoptosis in cancer models and suppresses IL-6 induced STAT3 activation[1].

  • Tyrphostin AG 1478: In stark contrast to C15, AG 1478 is an ATP-competitive inhibitor exquisitely specific to EGFR (ErbB1), boasting an in vitro IC50 of 3 nM[2]. It is virtually inactive against ErbB2 and PDGFR (IC50~ > 100 μM)[3]. Its primary utility lies in blocking EGF-stimulated Erk1/2 phosphorylation and subsequent cellular proliferation[4].

  • Tyrphostin AG 490: This analog shifts the target profile away from receptor tyrosine kinases toward non-receptor Janus kinases. AG 490 is a membrane-soluble inhibitor that primarily blocks JAK2 (IC5010 μM) and JAK3, effectively shutting down the downstream STAT3 survival pathway[5]. While it retains some off-target affinity for EGFR (IC50~ 2 μM) and ErbB2 (IC50~ ~13.5 μM), its primary application is the inhibition of cytokine-independent cell growth[6].

  • Tyrphostin A9: A potent multi-kinase inhibitor that targets VEGFR-2 (IC5028.2 nM) and EGFR (IC50~ ~48.5 nM), while also exhibiting activity against PDGFR and PYK2[7]. It is particularly noted for inducing caspase-dependent apoptosis in KRAS-mutant colorectal carcinoma cells[7].

Quantitative Efficacy Comparison

The following table synthesizes the quantitative inhibitory profiles of these analogs to facilitate objective experimental selection.

CompoundPrimary TargetSecondary Target(s)IC50 (Primary)IC50 (Secondary)Mode of Inhibition
Tyrphostin C15 (AG 825) ErbB2 (HER2)EGFR (ErbB1)0.15 – 0.35 μM19 μMSubstrate-competitive
Tyrphostin AG 1478 EGFR (ErbB1)ErbB43 nM> 100 μM (ErbB2)ATP-competitive
Tyrphostin AG 490 JAK2 / JAK3EGFR, ErbB210 μM (JAK2)2 μM (EGFR)ATP-competitive
Tyrphostin A9 VEGFR-2 / EGFRPDGFR, PYK228.2 nM (VEGFR-2)48.5 nM (EGFR)ATP-competitive

Target Signaling Pathways

Pathway C15 Tyrphostin C15 (AG 825) ErbB2 ErbB2 (HER2) C15->ErbB2 IC50: 0.15 μM AG1478 Tyrphostin AG 1478 EGFR EGFR (ErbB1) AG1478->EGFR IC50: 3 nM AG490 Tyrphostin AG 490 JAK2 JAK2 AG490->JAK2 IC50: 10 μM p38 p38 MAPK (Apoptosis) ErbB2->p38 ERK ERK1/2 (Proliferation) EGFR->ERK STAT3 STAT3 (Survival) JAK2->STAT3

Mechanistic divergence of Tyrphostin analogs across kinase signaling pathways.

Self-Validating Experimental Protocols

To establish trustworthiness in drug screening, experimental designs must be self-validating. The following dual-axis protocol ensures that the observed efficacy of Tyrphostin C15 is genuinely due to ErbB2 inhibition and not an off-target artifact.

Protocol A: TR-FRET Biochemical Selectivity Assay

Rationale: Isolates the direct biochemical interaction, removing cellular permeability and efflux variables. By running ErbB2 and EGFR in parallel at physiological ATP concentrations (1 mM), we validate C15's substrate-competitive advantage.

  • Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Enzyme/Substrate Mix: Plate recombinant ErbB2 (1 nM) and EGFR (1 nM) in separate 384-well plates. Add biotinylated poly-GT substrate (100 nM).

  • Compound Titration: Add Tyrphostin C15 and AG 1478 in a 10-point dose-response curve (0.1 nM to 100 μM). Incubate for 15 minutes at room temperature.

  • Reaction Initiation: Add ATP to a final concentration of 1 mM. Incubate for 60 minutes.

  • Detection: Add Eu-labeled anti-phosphotyrosine antibody and Streptavidin-APC. Read TR-FRET signal (Ex: 340 nm, Em: 615/665 nm).

  • Validation Check: AG 1478 must show a rightward IC50 shift at 1 mM ATP (due to ATP competition), whereas C15's IC50 should remain stable, proving its substrate-competitive mechanism.

Protocol B: Cellular Phenotype & Target Engagement Assay

Rationale: Confirms that biochemical inhibition translates to the correct phenotypic outcome (p38-dependent apoptosis) in a living system.

  • Cell Culture: Seed HER2-amplified breast cancer cells (e.g., SKBR3) and EGFR-amplified lung cancer cells (e.g., A549) at 1×105 cells/well.

  • Treatment: Treat cells with Tyrphostin C15 (1 μM) or AG 1478 (100 nM) for 24 hours[2].

  • Target Engagement (Western Blot): Lyse cells in RIPA buffer. Probe for p-ErbB2 (Tyr1248), p-EGFR (Tyr1068), p-p38, and p-ERK1/2. Self-Validation: C15 should diminish p-ErbB2 and elevate p-p38 in SKBR3 cells without altering p-EGFR in A549 cells.

  • Phenotypic Readout: Stain cells with Annexin V-FITC and Propidium Iodide (PI). Analyze via flow cytometry to quantify early and late apoptosis.

Experimental Workflow

Workflow Step1 1. Cell Culture (HER2+ vs EGFR+ Lines) Step2 2. Compound Dosing (C15, AG1478, AG490) Step1->Step2 Sub1 3a. TR-FRET Kinase Assay (Biochemical Selectivity) Step2->Sub1 Sub2 3b. Annexin V/PI Staining (Phenotypic Apoptosis) Step2->Sub2 Sub3 3c. Western Blotting (p-ErbB2, p-EGFR, p-p38) Step2->Sub3 Valid 4. Data Integration & Cross-Validation Sub1->Valid Sub2->Valid Sub3->Valid

Self-validating experimental workflow for evaluating Tyrphostin efficacy.

Conclusion

While the tyrphostin library offers a broad toolkit for kinase inhibition, the selection of an analog must be driven by mechanistic causality. Tyrphostin C15 (AG 825) stands out for HER2-driven models due to its substrate-competitive nature, rendering it highly effective even in ATP-rich cellular environments. Conversely, researchers targeting EGFR or JAK2 signaling should default to the highly specific ATP-competitive analogs AG 1478 and AG 490 , respectively. By aligning the compound's mechanism of action with a self-validating experimental design, researchers can ensure robust, reproducible data in their drug development pipelines.

References

  • Sigma-Aldrich. AG 825 - A potent, cell-permeable, reversible, substrate competitive, and selective inhibitor of HER2. Retrieved from:

  • Abcam. AG 825, ErbB2 inhibitor (CAS 149092-50-2). Retrieved from: 1

  • Cell Signaling Technology. Tyrphostin AG 1478 #9842. Retrieved from: 2

  • Cell Signaling Technology. Tyrphostin AG-490 #14704. Retrieved from: 5

  • Tocris Bioscience (R&D Systems). AG 490 | EGF Receptor Inhibitors. Retrieved from: 6

  • MDPI. Effects of Tyrphostin A9 and Structurally Related Tyrphostins on Colorectal Carcinoma Cells. Retrieved from: 7

Sources

Comparative

A Comparative Analysis of Tyrphostin C15 and Gefitinib: Targeting the ErbB Family of Receptor Tyrosine Kinases

A Technical Guide for Researchers and Drug Development Professionals In the landscape of targeted cancer therapy, the ErbB family of receptor tyrosine kinases, particularly the Epidermal Growth Factor Receptor (EGFR) and...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of targeted cancer therapy, the ErbB family of receptor tyrosine kinases, particularly the Epidermal Growth Factor Receptor (EGFR) and its close relative ErbB2 (HER2), have emerged as critical targets. Small molecule inhibitors that disrupt the signaling cascades initiated by these receptors have revolutionized the treatment of various malignancies. This guide provides an in-depth comparative analysis of two such inhibitors: Tyrphostin C15, a selective ErbB2 inhibitor, and Gefitinib, a well-established EGFR-selective inhibitor. By examining their distinct mechanisms of action, target specificities, and the resulting cellular consequences, this document aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding of these two compounds for their application in preclinical and translational research.

Introduction to Tyrphostin C15 and Gefitinib: Two Generations of Tyrosine Kinase Inhibitors

Gefitinib (Iressa®) is a first-generation, orally active, and selective inhibitor of the EGFR tyrosine kinase.[1][2] It functions by competitively binding to the adenosine triphosphate (ATP) binding site within the catalytic domain of EGFR, thereby preventing receptor autophosphorylation and the subsequent activation of downstream signaling pathways that drive cell proliferation and survival.[1][3] Gefitinib has demonstrated significant clinical efficacy, particularly in non-small cell lung cancer (NSCLC) patients whose tumors harbor activating mutations in the EGFR gene.[4]

Tyrphostins represent a broad class of synthetic compounds designed to inhibit protein tyrosine kinases.[5] Tyrphostin C15, also known as Tyrphostin AG 825, is a selective inhibitor of ErbB2 (HER2), another key member of the ErbB receptor family.[6][7] Unlike EGFR, ErbB2 does not have a known natural ligand and is activated through heterodimerization with other ligand-bound ErbB receptors, most notably EGFR and ErbB3.[1] Overexpression of ErbB2 is a hallmark of certain cancers, particularly a subset of breast cancers, and is associated with aggressive disease and poor prognosis.[8]

Chemical Properties and Structure

A fundamental aspect of understanding the differential activity of these inhibitors lies in their chemical structures, which dictate their interaction with the kinase domain of their respective targets.

CompoundChemical NameMolecular FormulaMolecular Weight
Tyrphostin C15 3-{3-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-hydroxy-5-methoxyphenyl}-2-cyanoprop-2-enamideC19H15N3O3S2397.47 g/mol
Gefitinib N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amineC22H24ClFN4O3446.90 g/mol

Mechanism of Action and Target Specificity: A Tale of Two Receptors

The primary distinction between Tyrphostin C15 and Gefitinib lies in their target selectivity within the ErbB family. This differential targeting has profound implications for their biological effects and their potential therapeutic applications.

Gefitinib: A Selective EGFR Inhibitor

Gefitinib exhibits high affinity for the ATP-binding pocket of EGFR.[9] This binding is reversible and competitive with endogenous ATP. By occupying this site, Gefitinib prevents the transfer of a phosphate group from ATP to tyrosine residues on the intracellular domain of EGFR, a critical step in receptor activation.[3] This blockade of autophosphorylation effectively shuts down the EGFR signaling cascade.

Tyrphostin C15 (AG 825): A Selective ErbB2 Inhibitor

Tyrphostin C15, in contrast, demonstrates selectivity for ErbB2.[7] It also acts as an ATP-competitive inhibitor, targeting the tyrosine kinase domain of ErbB2.[7] By inhibiting ErbB2 autophosphorylation and its transphosphorylation of dimerization partners, Tyrphostin C15 disrupts the potent signaling emanating from ErbB2-containing heterodimers.

Comparative Selectivity within the ErbB Family

While both inhibitors are selective for their primary targets, some degree of cross-reactivity within the ErbB family has been reported, particularly at higher concentrations.

InhibitorPrimary TargetIC50 (Primary Target)Known Cross-Reactivity on other ErbB members
Tyrphostin C15 (AG 825) ErbB2 (HER2)0.35 µM[7]Weaker inhibition of EGFR (ErbB1)[10]
Gefitinib EGFR (ErbB1)33 nM[11]Can inhibit HER2/HER3 heterodimer formation in HER2-overexpressing cells[12]

It is noteworthy that in cells with high levels of HER2 expression, Gefitinib can indirectly inhibit HER2 signaling by disrupting the formation of EGFR/HER2 heterodimers.[12] This suggests that the cellular context, particularly the relative expression levels of different ErbB receptors, can influence the ultimate biological response to these inhibitors.

Impact on Downstream Signaling Pathways

The inhibition of EGFR by Gefitinib and ErbB2 by Tyrphostin C15 leads to the downregulation of several key downstream signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis.

The PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, survival, and metabolism. Both EGFR and ErbB2 activation lead to the recruitment and activation of phosphoinositide 3-kinase (PI3K), which in turn activates Akt and the downstream mammalian target of rapamycin (mTOR). Inhibition of either receptor can lead to a reduction in Akt phosphorylation and the induction of apoptosis.[5][13]

The RAS/RAF/MEK/ERK (MAPK) Pathway: This cascade is a primary driver of cell proliferation. Activation of EGFR and ErbB2 leads to the activation of the small GTPase Ras, which initiates a phosphorylation cascade through Raf, MEK, and ERK. The inhibition of EGFR or ErbB2 can block this pathway, leading to cell cycle arrest.[5][13]

The JAK/STAT Pathway: This pathway is involved in cell survival and proliferation. While not as central as the PI3K/Akt and MAPK pathways, STAT proteins can be activated downstream of ErbB receptors. Some studies have shown that Tyrphostin C15 (AG 825) can suppress STAT3 activation.[6][14]

EGFR_ErbB2_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR (ErbB1) ErbB2 ErbB2 (HER2) EGFR->ErbB2 Heterodimerization PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras JAK JAK EGFR->JAK ErbB3 ErbB3 ErbB2->ErbB3 Heterodimerization ErbB2->PI3K ErbB2->Ras ErbB2->JAK ErbB3->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Cell Survival mTOR->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation STAT STAT JAK->STAT STAT->Survival EGF EGF EGF->EGFR NRG NRG NRG->ErbB3 Gefitinib Gefitinib Gefitinib->EGFR Inhibits Tyrphostin_C15 Tyrphostin C15 Tyrphostin_C15->ErbB2 Inhibits

Figure 1: Simplified diagram of the EGFR and ErbB2 signaling pathways and the points of inhibition by Gefitinib and Tyrphostin C15.

Experimental Data: A Quantitative Comparison

The potency of a kinase inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of its target by 50%. The following table summarizes reported IC50 values for Tyrphostin C15 and Gefitinib against their primary targets and in various cancer cell lines.

InhibitorTarget/Cell LineIC50Reference
Tyrphostin C15 (AG 825) ErbB2 (in vitro kinase assay)0.35 µM[7]
HCC1954 (HER2+ breast cancer)30 µM[7]
Gefitinib EGFR (in vitro kinase assay)33 nM[11]
PC-9 (NSCLC, EGFR exon 19 del)77.26 nM[15]
H3255 (NSCLC, EGFR L858R)3 nM[16]
A549 (NSCLC, wild-type EGFR)>10 µM[17]

The data clearly indicate that Gefitinib is a more potent inhibitor of EGFR than Tyrphostin C15 is of ErbB2 in cell-free assays. However, cellular IC50 values are influenced by various factors, including cell permeability, off-target effects, and the specific genetic context of the cancer cells, such as the presence of activating mutations or receptor overexpression.

Experimental Protocols

To aid researchers in the comparative evaluation of Tyrphostin C15 and Gefitinib, detailed protocols for key in vitro assays are provided below.

In Vitro Kinase Assay for IC50 Determination

This protocol describes a general method for determining the IC50 of an inhibitor against a purified kinase.

Kinase_Assay_Workflow A Prepare serial dilutions of inhibitor B Add kinase and substrate to wells A->B C Initiate reaction with ATP B->C D Incubate at room temperature C->D E Stop reaction and add detection reagent D->E F Measure signal (e.g., fluorescence) E->F G Plot data and calculate IC50 F->G

Figure 2: Workflow for an in vitro kinase assay to determine inhibitor IC50.

Materials:

  • Purified recombinant EGFR or ErbB2 kinase

  • Kinase-specific substrate peptide

  • ATP

  • Kinase reaction buffer

  • Inhibitor (Tyrphostin C15 or Gefitinib) dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 384-well plates

  • Plate reader

Procedure:

  • Inhibitor Preparation: Prepare a serial dilution of the inhibitor in DMSO.

  • Assay Plate Setup: Add the diluted inhibitor to the wells of a 384-well plate. Include a DMSO-only control.

  • Kinase and Substrate Addition: Prepare a master mix of the kinase and substrate in kinase reaction buffer and add it to all wells.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP to all wells.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and add the detection reagent according to the manufacturer's protocol.

  • Data Acquisition: Measure the luminescence or fluorescence signal using a plate reader.

  • Data Analysis: Plot the signal intensity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[18]

Cell Viability (MTT) Assay for Cellular IC50 Determination

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.

MTT_Assay_Workflow A Seed cells in a 96-well plate B Treat cells with serial dilutions of inhibitor A->B C Incubate for 48-72 hours B->C D Add MTT reagent to each well C->D E Incubate for 2-4 hours D->E F Solubilize formazan crystals with DMSO E->F G Measure absorbance at 570 nm F->G H Calculate cell viability and determine IC50 G->H

Figure 3: Workflow for determining cellular IC50 using the MTT assay.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • Inhibitor (Tyrphostin C15 or Gefitinib)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells at an appropriate density in a 96-well plate and allow them to adhere overnight.

  • Inhibitor Treatment: Treat the cells with a serial dilution of the inhibitor. Include a vehicle control (DMSO).

  • Incubation: Incubate the cells for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.[14]

  • Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting viability against inhibitor concentration.[19]

Western Blot Analysis of ErbB Receptor Phosphorylation and Downstream Signaling

Western blotting is a powerful technique to assess the phosphorylation status of ErbB receptors and their downstream signaling proteins.

Materials:

  • Cancer cell lines

  • Inhibitor (Tyrphostin C15 or Gefitinib)

  • EGF or other relevant growth factors

  • Lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-phospho-EGFR, anti-phospho-ErbB2, anti-phospho-Akt, anti-phospho-ERK, and their total protein counterparts)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Cell Treatment: Seed cells and, after reaching the desired confluency, serum-starve them before treating with the inhibitor for a specified time. Stimulate with a growth factor (e.g., EGF) for a short period.

  • Cell Lysis: Lyse the cells on ice with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and probe with the desired primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an ECL detection system.[18]

  • Analysis: Quantify the band intensities to determine the relative phosphorylation levels.

Conclusion: Guiding Future Research and Therapeutic Strategies

Tyrphostin C15 and Gefitinib represent two distinct strategies for targeting the ErbB family of receptor tyrosine kinases. Gefitinib's selectivity for EGFR has established it as a cornerstone in the treatment of EGFR-mutant NSCLC. Tyrphostin C15, with its preference for ErbB2, offers a tool to investigate the role of this critical oncoprotein and a potential therapeutic avenue for ErbB2-driven cancers.

The choice between these inhibitors in a research setting will depend on the specific scientific question being addressed. For studies focused on EGFR signaling and its inhibition, Gefitinib is the clear choice. Conversely, for investigations into ErbB2-mediated pathways, Tyrphostin C15 is a valuable tool. Furthermore, the differential selectivity of these compounds provides an opportunity to dissect the complex interplay and crosstalk between different ErbB family members. Understanding how the inhibition of one receptor impacts the activity of others is crucial for developing more effective combination therapies that can overcome resistance mechanisms and improve patient outcomes. This comparative guide provides a foundational framework for researchers to design and interpret experiments aimed at further elucidating the intricate biology of the ErbB signaling network and developing the next generation of targeted cancer therapies.

References

  • Ullrich, A., & Schlessinger, J. (1990). Signal transduction by receptors with tyrosine kinase activity. Cell, 61(2), 203–212.
  • Osherov, N., & Levitzki, A. (1994). Tyrphostins: a new class of protein-tyrosine kinase inhibitors. Trends in Pharmacological Sciences, 15(7), 241–245.
  • Hirata, A., et al. (2005). HER2 overexpression increases sensitivity to gefitinib, an epidermal growth factor receptor tyrosine kinase inhibitor, through inhibition of HER2/HER3 heterodimer formation in lung cancer cells. Cancer Research, 65(10), 4253–4260.
  • Ciardiello, F., & Tortora, G. (2008). EGFR antagonists in cancer treatment. The New England Journal of Medicine, 358(11), 1160–1174.
  • Sato, M., et al. (2005). Gefitinib (IRESSA)
  • BenchChem. (2025). Assessing EGFR Phosphorylation: A Detailed Western Blot Protocol.
  • Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay.
  • Tsai, C. M., et al. (1996). Enhancement of chemosensitivity by tyrphostin AG825 in high-p185(neu) expressing non-small cell lung cancer cells. International Journal of Cancer, 65(6), 841–846.
  • Slichenmyer, W. J., & Fry, D. W. (2001). Anticancer drug discovery: the grand slams and the bunts. Drug Discovery Today, 6(10), 488–494.
  • MedChemExpress. (n.d.). Tyrphostin AG-825 - ErbB2 Inhibitor. Retrieved from a relevant MedChemExpress product page URL.
  • Park, C., et al. (2014). Tyrphostin ErbB2 Inhibitors AG825 and AG879 Have Non-specific Suppressive Effects on gp130/ STAT3 Signaling. Biomolecules & Therapeutics, 22(5), 419–424.
  • Levitzki, A., & Gazit, A. (1995). Tyrosine kinase inhibition: an approach to drug development. Science, 267(5205), 1782–1788.
  • Herbst, R. S., et al. (2004). Gefitinib—a novel targeted approach to treating cancer.
  • Sordella, R., et al. (2004).
  • Engelman, J. A., et al. (2005). ErbB-3 mediates phosphoinositide 3-kinase activity in gefitinib-sensitive non-small cell lung cancer cell lines. Proceedings of the National Academy of Sciences, 102(10), 3788–3793.
  • Seshacharyulu, P., et al. (2012). Targeting the EGFR signaling pathway in cancer therapy. Expert Opinion on Therapeutic Targets, 16(1), 15–31.
  • Thermo Fisher Scientific. (n.d.). LanthaScreen® Eu Kinase Binding Assay for EGFR (ErbB1) d746-750. Retrieved from a relevant Thermo Fisher Scientific protocol URL.
  • Costa, D. B., et al. (2007). The IC50 values for gefitinib in EGFR-mutant lung adenocarcinoma cell lines are associated with basal BIM and mTOR expression (protein or mRNA). Journal of Thoracic Oncology, 2(7), 614–620.
  • MedChemExpress. (n.d.). AG-825. Retrieved from a relevant MedChemExpress product page URL.
  • Liu, B., & Fan, Z. (2007). The epidermal growth factor receptor tyrosine kinase inhibitor tyrphostin AG-1478 causes hypomagnesemia and cardiac dysfunction. Magnesium Research, 20(2), 127–134.
  • Arteaga, C. L. (2002). The epidermal growth factor receptor: from mutant oncogene in non-human cancers to therapeutic target in human neoplasia. Journal of Clinical Oncology, 19(18 suppl), 32S–40S.
  • Doherty, J. K., et al. (2011). ErbB expression, activation, and inhibition with lapatinib and tyrphostin (AG825) in human vestibular schwannomas. Otology & Neurotology, 32(5), 854–862.
  • Mok, T. S., et al. (2009). Gefitinib or carboplatin–paclitaxel in pulmonary adenocarcinoma. The New England Journal of Medicine, 361(10), 947–957.
  • Bio-Rad Laboratories. (n.d.). Downstream EGFR Protein Phosphorylation and Gefitinib Inhibition in Non-Small Cell Lung Cancer Cells Detected With Multiplex Phosphoprotein Assays.
  • St-Germain, J. R., et al. (2024). Profiling of ERBB receptors and downstream pathways reveals selectivity and hidden properties of ERBB4 antagonists.
  • de Castro, G., Jr, et al. (2024). Gefitinib-Induced Severe Dermatological Adverse Reactions: A Case Report and Pharmacogenetic Profile. Medicina, 60(8), 1251.
  • Yasuda, H., et al. (2013). EGFR exon 20 insertion mutations in lung cancer: preclinical data and clinical implications. The Lancet Oncology, 14(11), e455–e462.
  • Giani, C., et al. (2006). Antitumor effect in medulloblastoma cells by gefitinib: Ectopic HER2 overexpression enhances gefitinib effects in vivo. Neuro-Oncology, 8(3), 235–247.
  • Morrissey, K. M., & Sledge, G. W., Jr. (2010). EGFR Signaling Promotes TGFβ-Dependent Renal Fibrosis. Journal of the American Society of Nephrology, 21(11), 1848–1850.
  • Shariati, M., et al. (2021). Crosstalk between PRLR and EGFR/HER2 Signaling Pathways in Breast Cancer. International Journal of Molecular Sciences, 22(18), 10003.
  • Park, C., et al. (2014). Tyrphostin ErbB2 Inhibitors AG825 and AG879 Have Non-specific Suppressive Effects on gp130/ STAT3 Signaling. Biomolecules & Therapeutics, 22(5), 419–424.
  • BenchChem. (2025). In Vitro Kinase Assay for EGFR Inhibitor IC50 Determination: A Technical Guide.
  • Ciardiello, F. (2004). The Role of Gefitinib in Lung Cancer Treatment. Clinical Cancer Research, 10(12), 4218s–4221s.
  • Hirsh, V. (2015). Skin problems and EGFR-tyrosine kinase inhibitor. Current Oncology, 22(Suppl 1), S32–S34.
  • Lan, C., et al. (2009). Chemoresistant tumor cell lines display altered epidermal growth factor receptor and HER3 signaling and enhanced sensitivity to gefitinib. Molecular Cancer Therapeutics, 8(8), 2370–2381.
  • Zhang, Y., et al. (2019). Irreversible tyrosine kinase inhibitors induce the endocytosis and downregulation of ErbB2. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 1866(10), 118491.
  • Ono, M., & Kuwano, M. (2006). Molecular Mechanisms of Epidermal Growth Factor Receptor (EGFR) Activation and Response to Gefitinib and Other EGFR-Targeting Drugs. Clinical Cancer Research, 12(24), 7242–7251.
  • BenchChem. (2025). Application Notes and Protocols for Tyrphostin AG30 Treatment in Cancer Cell Lines.
  • BPS Bioscience. (n.d.). EGFR Kinase Assay Kit.
  • Chen, Y. F., et al. (2018). Overcoming the drug resistance of epidermal growth factor receptor-tyrosine kinase inhibitors in lung cancer cell lines. Oncology Letters, 15(5), 7051–7058.
  • The Royal Society of Chemistry. (n.d.). Methods EGFR Biochemical Assays The protocol used for the continuous-read kinase assays to measure inherent potency of compounds.
  • Ewald, B., et al. (2010). Tumour Response to Gefitinib Is Associated with EGF- and Gefitinib- but not Radiation-modulated EGFR Expression. Anticancer Research, 30(12), 4929–4936.
  • MedChemExpress. (2023). Gefitinib is an Orally Active EGFR Tyrosine Kinase Inhibitor for Cancers Research.
  • Greulich, H., et al. (2011).
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Validation

A Researcher's Guide to Assessing the Cross-Reactivity of Tyrphostin C15 with Receptor Tyrosine Kinases

For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount to interpreting experimental results and predicting potential therapeutic applications and...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount to interpreting experimental results and predicting potential therapeutic applications and off-target effects. Tyrphostins, a class of synthetic compounds, were among the first rationally designed inhibitors of protein tyrosine kinases.[1][2] This guide provides an in-depth look at assessing the cross-reactivity of a specific member of this family, Tyrphostin C15, against various receptor tyrosine kinases (RTKs). While specific quantitative data for Tyrphostin C15 is not extensively published, this guide will equip you with the foundational knowledge of the Tyrphostin class and the detailed experimental protocols necessary to generate this critical data in your own laboratory.

The Tyrphostin Family: Pioneers in Kinase Inhibition

Tyrphostins were developed as tyrosine phosphorylation inhibitors, with many acting as competitive inhibitors at the ATP-binding site or the substrate-binding site of the kinase domain.[1][3] Their efficacy and selectivity vary depending on their chemical structure. For instance, some members of the tyrphostin family have demonstrated high potency and selectivity for the Epidermal Growth Factor Receptor (EGFR), while others have shown inhibitory activity against the Platelet-Derived Growth Factor Receptor (PDGFR) and other kinases.[4][5]

The general structure of many tyrphostins is based on a benzylidenemalononitrile scaffold.[6] Variations in the substitutions on the phenyl ring and the malononitrile group give rise to a diverse range of compounds with different inhibitory profiles.

Understanding Cross-Reactivity: Why It Matters

The human kinome is comprised of over 500 protein kinases, many of which share structural similarities in their ATP-binding pockets. This conservation can lead to a lack of specificity for kinase inhibitors, resulting in off-target effects.[1][2] Therefore, a thorough understanding of an inhibitor's cross-reactivity is essential for:

  • Target Validation: Ensuring that the observed biological effect is indeed due to the inhibition of the intended target.

  • Safety and Toxicity Assessment: Identifying potential off-target interactions that could lead to adverse effects in a clinical setting.

  • Drug Repurposing: Discovering new therapeutic applications for existing compounds based on their off-target activities.

Comparative Inhibitory Potency of Select Tyrphostins

InhibitorTarget KinaseIC50 (µM)Reference(s)
Tyrphostin 23 (AG 18)EGFR35[7]
Tyrphostin 25 (AG 213)EGFR3[8]
Tyrphostin AG 1478EGFR0.003[4]

This data highlights the significant variation in potency within the tyrphostin family, underscoring the necessity of performing specific cross-reactivity profiling for Tyrphostin C15.

Experimental Protocols for Determining Kinase Cross-Reactivity

To generate the necessary data for a comprehensive cross-reactivity profile of Tyrphostin C15, a series of in vitro kinase assays should be performed against a panel of purified receptor tyrosine kinases.

In Vitro Kinase Assay (Biochemical Assay)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase. A common and robust method is a luminescence-based assay that measures ATP consumption (ADP production).

Objective: To determine the half-maximal inhibitory concentration (IC50) of Tyrphostin C15 against a panel of RTKs (e.g., EGFR, VEGFR, PDGFR, FGFR, c-Kit).

Materials:

  • Purified recombinant human RTK catalytic domains

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ATP

  • Poly(Glu, Tyr) 4:1 peptide substrate (or a substrate specific to the kinase being tested)

  • Tyrphostin C15 (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well white, low-volume assay plates

  • Multichannel pipettes or automated liquid handler

  • Plate reader capable of luminescence detection

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of Tyrphostin C15 in 100% DMSO. From this stock, create a series of 10-point, 3-fold serial dilutions in DMSO.

  • Assay Plate Preparation: Add 50 nL of each Tyrphostin C15 dilution to the wells of a 384-well plate. For the 100% activity control, add 50 nL of DMSO. For the 0% activity control (background), add 50 nL of DMSO.

  • Kinase/Substrate Addition: Prepare a master mix of the desired RTK and its corresponding substrate in kinase reaction buffer. Add 5 µL of this mix to each well containing the compound or DMSO.

  • Inhibitor Incubation: Gently mix the plate and incubate at room temperature for 15 minutes to allow the inhibitor to bind to the kinase.

  • Initiation of Kinase Reaction: Prepare a solution of ATP in kinase reaction buffer. Initiate the kinase reaction by adding 5 µL of the ATP solution to each well.

  • Reaction Incubation: Mix the plate and incubate at 30°C for 1 hour. The optimal incubation time may need to be determined empirically for each kinase.

  • Detection of ADP Production:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and initiate a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (0% activity control) from all other measurements.

    • Normalize the data by setting the DMSO-only wells (100% activity control) to 100% and the highest inhibitor concentration to 0% inhibition.

    • Plot the percent inhibition against the logarithm of the Tyrphostin C15 concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.

Visualizing the Mechanism of Action and Experimental Workflow

To better understand the context of these experiments, the following diagrams illustrate the EGFR signaling pathway and the general workflow for the in vitro kinase assay.

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_downstream Downstream Signaling EGFR EGFR EGFR->EGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK (MAPK) Pathway EGFR->RAS_RAF_MEK_ERK Activation PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR Activation EGF EGF (Ligand) EGF->EGFR Binding & Dimerization Tyrphostin_C15 Tyrphostin C15 Tyrphostin_C15->EGFR Inhibition Cell_Response Cell Proliferation, Survival, Differentiation RAS_RAF_MEK_ERK->Cell_Response PI3K_AKT_mTOR->Cell_Response Kinase_Assay_Workflow Start Start Compound_Plating Compound Plating (Tyrphostin C15 Dilutions) Start->Compound_Plating Kinase_Substrate_Addition Addition of Kinase and Substrate Compound_Plating->Kinase_Substrate_Addition Inhibitor_Incubation Inhibitor Incubation (15 min) Kinase_Substrate_Addition->Inhibitor_Incubation ATP_Addition Initiation of Reaction (Add ATP) Inhibitor_Incubation->ATP_Addition Reaction_Incubation Reaction Incubation (60 min at 30°C) ATP_Addition->Reaction_Incubation Detection_Reagent Addition of Detection Reagent Reaction_Incubation->Detection_Reagent Luminescence_Reading Read Luminescence Detection_Reagent->Luminescence_Reading Data_Analysis Data Analysis (IC50 Determination) Luminescence_Reading->Data_Analysis End End Data_Analysis->End

Caption: General workflow for an in vitro kinase assay.

Interpreting the Data and Building a Selectivity Profile

By performing the described in vitro kinase assay against a broad panel of RTKs, you can generate a comprehensive selectivity profile for Tyrphostin C15. The resulting IC50 values will allow for a quantitative comparison of its potency against different kinases.

A highly selective inhibitor will exhibit a significantly lower IC50 value for its primary target compared to other kinases. Conversely, a non-selective inhibitor will have similar IC50 values across multiple kinases. This information is critical for designing experiments with appropriate controls and for interpreting the biological effects of Tyrphostin C15 in cellular and in vivo models.

Conclusion

While the specific cross-reactivity profile of Tyrphostin C15 remains to be fully elucidated in publicly accessible literature, the methodologies and comparative context provided in this guide offer a robust framework for its characterization. By employing systematic in vitro kinase profiling, researchers can generate the critical data needed to understand the selectivity of Tyrphostin C15, thereby enabling its effective and responsible use in the exploration of receptor tyrosine kinase signaling and the development of novel therapeutic strategies.

References

  • Posner, I., Engel, M., Gazit, A., & Levitzki, A. (1994). Kinetics of inhibition by tyrphostins of the tyrosine kinase activity of the epidermal growth factor receptor and analysis by a new computer program. Molecular pharmacology, 45(4), 673–683.
  • Levitzki, A. (2006). Tyrphostins and other tyrosine kinase inhibitors. Annual review of biochemistry, 75, 93–109.
  • Levitzki, A., & Mishani, E. (2006). Tyrphostins and other tyrosine kinase inhibitors. Annual review of biochemistry, 75, 93-109.
  • Unlocking the potential: unveiling tyrphostins with Michael-reactive cyanoacrylate motif as promising inhibitors of human 5-lipoxygenase - PMC. (2024, September 30). Vertex AI Search. Retrieved from [Link]

  • Hirano, T., Hagiwara, K., & Miyazaki, T. (1993). Effect of tyrphostin on cell growth and tyrosine kinase activity of epidermal growth factor receptor in human gliomas. Journal of neuro-oncology, 17(2), 93–102.
  • Inter-Ethnic Differences in the Efficacy and Safety of Tyrosine Kinase Inhibitors Used in Oncology: Insights From Phase 3 Clinical Trials - PMC. (2025, April 28). Vertex AI Search. Retrieved from [Link]

  • Shoshan, V., & Shoshan-Barmatz, V. (1994). Inhibition of GTP-utilizing enzymes by tyrphostins. Biochimica et biophysica acta, 1222(2), 237–242.
  • The Kinetic and Analytical Aspects of Enzyme Competitive Inhibition: Sensing of Tyrosinase Inhibitors - MDPI. (2021, September 8). Vertex AI Search. Retrieved from [Link]

  • Structures of tyrphostins and related compounds. Shown are multiple... - ResearchGate. (n.d.). Vertex AI Search. Retrieved from [Link]

  • Inhibition of topoisomerase I activity by tyrphostin derivatives, protein tyrosine kinase blockers: Mechanism of action | Request PDF - ResearchGate. (n.d.). Vertex AI Search. Retrieved from [Link]

  • A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors - bioRxiv.org. (2022, May 5). Vertex AI Search. Retrieved from [Link]

  • A tyrphostin-derived inhibitor of protein tyrosine kinases: isolation and characterization. (1995, November 10). Vertex AI Search. Retrieved from [Link]

  • Tyrosine Kinase Inhibitor Profiling Using Multiple Forskolin-Responsive Reporter Cells. (2023, September 8). Vertex AI Search. Retrieved from [Link]

  • Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Cancer: Current Use and Future Prospects - MDPI. (2024, September 17). Vertex AI Search. Retrieved from [Link]

  • HCC Whiteboard #2: The Mechanisms of Action of Tyrosine Kinase Inhibitors - YouTube. (2018, February 6). Vertex AI Search. Retrieved from [Link]

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Comparative

A Comparative Analysis of Tyrphostin C15 (AG825) Efficacy Across Diverse Cancer Cell Lines: An In-depth Technical Guide

For researchers and drug development professionals navigating the complex landscape of tyrosine kinase inhibitors (TKIs), understanding the nuanced performance of these molecules across different cellular contexts is par...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals navigating the complex landscape of tyrosine kinase inhibitors (TKIs), understanding the nuanced performance of these molecules across different cellular contexts is paramount. This guide provides a comprehensive comparison of the IC50 values of Tyrphostin C15, also known as Tyrphostin AG825, across a variety of cancer cell lines. Our focus extends beyond a mere tabulation of data to an exploration of the underlying molecular mechanisms and experimental considerations that dictate its inhibitory potency.

Tyrphostin AG825 is a well-established TKI that demonstrates significant selectivity for the ErbB2 (HER2/neu) receptor tyrosine kinase over the epidermal growth factor receptor (EGFR/ErbB1)[1]. This preferential inhibition is a critical determinant of its efficacy in cell lines with varying expression levels of these key oncogenic drivers.

Comparative Inhibitory Potency of Tyrphostin AG825

The half-maximal inhibitory concentration (IC50) serves as a standard measure of a compound's potency. The following table summarizes the reported IC50 values for Tyrphostin AG825 in both biochemical and cellular assays, highlighting its differential effects.

Target/Cell LineAssay TypeIC50 ValueKey Insights & References
ErbB2 (HER2/neu) Biochemical (cell-free)0.15 µM Demonstrates high-affinity, direct inhibition of the purified ErbB2 kinase domain.[1][2]
ErbB2 (HER2/neu) Biochemical (cell-free)0.35 µM Consistent with other reports of potent, ATP-competitive inhibition of ErbB2.[3]
EGFR (ErbB1) Biochemical (cell-free)19 µM Significantly less potent against EGFR, highlighting its selectivity for ErbB2.[1]
PDGFR Biochemical (cell-free)40 µM Shows off-target effects at higher concentrations against Platelet-Derived Growth Factor Receptor.[2]
HCC1954 (Breast Cancer)Antiproliferative (SRB assay, 72h)30 µM A cell line with known HER2 amplification, demonstrating the concentration required to inhibit cell growth.[3]
RT4 (Schwannoma)STAT3 Phosphorylation~15 µM Inhibition of IL-6-induced STAT3 phosphorylation, suggesting effects on downstream signaling pathways.[4]
Primary Schwann Cells STAT3 Phosphorylation~2.5 µM Greater sensitivity observed in primary cells compared to the RT4 cell line.[4]
High-p185(neu) NSCLC ChemosensitizationEffective Enhances the efficacy of chemotherapeutic agents specifically in non-small cell lung cancer cells overexpressing HER2.[5]

Expert Insights: The significant discrepancy between the biochemical and cellular IC50 values is a critical observation. While Tyrphostin AG825 potently inhibits the isolated ErbB2 enzyme, higher concentrations are required to achieve a growth-inhibitory effect in whole cells. This difference can be attributed to several factors, including cell membrane permeability, intracellular ATP concentrations competing with the inhibitor, and the activation of compensatory signaling pathways. The enhanced sensitivity of cells with high HER2 expression underscores the on-target effect of the compound.[5]

The Molecular Mechanism of Tyrphostin AG825: Targeting the EGFR/HER2 Signaling Axis

Tyrphostin AG825 functions as an ATP-competitive inhibitor, targeting the kinase domain of ErbB2. Upon binding, it blocks the autophosphorylation of the receptor, thereby preventing the initiation of downstream signaling cascades that are crucial for cell proliferation, survival, and differentiation. The diagram below illustrates the primary signaling pathways affected by Tyrphostin AG825.

EGFR_HER2_Signaling cluster_membrane Cell Membrane cluster_inhibitor cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response EGFR EGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR HER2 HER2 HER2->RAS_RAF_MEK_ERK HER2->PI3K_AKT_mTOR STAT3 STAT3 Pathway HER2->STAT3 Tyrphostin_C15 Tyrphostin C15 (AG825) Tyrphostin_C15->EGFR Inhibits (Low Affinity) Tyrphostin_C15->HER2 Inhibits (High Affinity) Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation Differentiation Differentiation RAS_RAF_MEK_ERK->Differentiation Survival Survival PI3K_AKT_mTOR->Survival STAT3->Proliferation

Caption: Inhibition of EGFR/HER2 signaling by Tyrphostin C15 (AG825).

Experimental Protocol: Determination of IC50 Values using a Cell Viability Assay

To ensure the reproducibility and accuracy of IC50 determination, a standardized protocol is essential. The following is a detailed methodology for assessing the antiproliferative effects of Tyrphostin AG825 using a common colorimetric assay, such as the MTT or MTS assay.

I. Materials and Reagents:

  • Cell Lines: A panel of cancer cell lines with characterized EGFR and HER2 expression levels.

  • Culture Medium: Appropriate complete growth medium for each cell line (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Tyrphostin AG825: Stock solution prepared in DMSO (e.g., 10 mM) and stored at -20°C.

  • Cell Viability Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium).

  • Solubilization Solution: DMSO or a detergent-based solution for formazan crystal dissolution (for MTT assay).

  • Phosphate-Buffered Saline (PBS): Sterile, pH 7.4.

  • 96-well microplates: Sterile, tissue culture treated.

  • Multichannel pipette and sterile tips.

  • Humidified incubator: 37°C, 5% CO2.

  • Microplate reader.

II. Experimental Workflow:

Caption: General experimental workflow for IC50 determination.

III. Step-by-Step Procedure:

  • Cell Seeding:

    • Harvest cells from logarithmic growth phase using trypsinization.

    • Perform a cell count and determine cell viability (e.g., using trypan blue exclusion).

    • Seed the cells into a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well in 100 µL of complete medium).

    • Incubate the plate for 24 hours to allow for cell attachment and recovery.

  • Drug Treatment:

    • Prepare a serial dilution of Tyrphostin AG825 in culture medium. It is crucial to maintain a consistent final concentration of DMSO across all wells (typically ≤ 0.5%).

    • Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-cell control (medium only for background subtraction).

    • Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions.

  • Incubation:

    • Incubate the plate for a period that allows for multiple cell doublings, typically 48 to 72 hours. The incubation time should be consistent across experiments for valid comparisons.

  • Cell Viability Assay (MTT Example):

    • Following incubation, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

    • Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Subtract the average absorbance of the no-cell control wells from all other readings.

    • Calculate the percentage of cell viability for each drug concentration relative to the vehicle control:

      • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

    • Plot the percentage of viability against the logarithm of the drug concentration to generate a dose-response curve.

    • Use non-linear regression analysis (e.g., sigmoidal dose-response) to calculate the IC50 value.

Trustworthiness and Self-Validation: This protocol incorporates essential controls, such as vehicle and no-cell blanks, to ensure the validity of the results. The use of multiple drug concentrations allows for the generation of a complete dose-response curve, providing a more accurate determination of the IC50 than single-point measurements. Consistency in cell seeding density, incubation times, and reagent volumes is critical for reproducibility.

Conclusion

Tyrphostin C15 (AG825) is a potent and selective inhibitor of the ErbB2 tyrosine kinase. Its efficacy in cellular assays is highly dependent on the expression level of its primary target, HER2. While it demonstrates impressive potency in biochemical assays, researchers should be mindful of the higher concentrations required for cellular effects and the potential for off-target activities. The provided experimental protocol offers a robust framework for the in-house determination and validation of IC50 values, enabling a more informed application of this valuable research tool in the development of targeted cancer therapies.

References

  • Lee, H. K., et al. (2014). Tyrphostin ErbB2 Inhibitors AG825 and AG879 Have Non-specific Suppressive Effects on gp130/ STAT3 Signaling. ResearchGate. Available at: [Link]

  • Lee, H. K., et al. (2014). Tyrphostin ErbB2 Inhibitors AG825 and AG879 Have Non-specific Suppressive Effects on gp130/ STAT3 Signaling. PMC. Available at: [Link]

  • Tsai, C. M., et al. (1996). Enhancement of chemosensitivity by tyrphostin AG825 in high-p185(neu) expressing non-small cell lung cancer cells. PubMed. Available at: [Link]

Sources

Validation

Head-to-Head Comparison: Tyrphostin C15 vs. New Generation TKIs (Tucatinib &amp; Neratinib)

Introduction: The Evolution of HER2 Inhibition The human epidermal growth factor receptor 2 (HER2/ErbB2) is a critical oncogenic driver in a significant subset of breast, gastric, and ovarian cancers. The pharmacological...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Evolution of HER2 Inhibition

The human epidermal growth factor receptor 2 (HER2/ErbB2) is a critical oncogenic driver in a significant subset of breast, gastric, and ovarian cancers. The pharmacological targeting of HER2 has evolved dramatically over the last three decades. Tyrphostin C15 (AG-825) represents one of the earliest classes of synthetic tyrosine kinase inhibitors (TKIs). Designed as an ATP-competitive probe, it provided foundational insights into HER2 signaling but was limited by moderate potency and pharmacokinetic constraints[1].

To overcome these limitations and address clinical resistance mechanisms, new generation TKIs were developed through two distinct rational design philosophies:

  • Broad-spectrum irreversible inhibition: Exemplified by Neratinib , which forms covalent bonds with multiple HER-family receptors to prevent resistance[2].

  • Exquisite target selectivity: Exemplified by Tucatinib , which reversibly but highly specifically binds the HER2 kinase pocket, sparing off-target receptors to minimize toxicity[3].

This guide provides a head-to-head technical comparison of these compounds, detailing their mechanistic profiles, quantitative performance, and the self-validating experimental protocols required to benchmark them in the laboratory.

Mechanistic Profiling & Selectivity

Understanding the structural and kinetic differences between these TKIs is essential for proper experimental design and clinical translation.

  • Tyrphostin C15 (AG-825): Acts as a classical, reversible ATP-competitive inhibitor. It exhibits selective inhibition of HER2 with an1[1]. While it has ~50-fold selectivity over EGFR (IC50 ~19 µM)[4], its micromolar potency restricts its use primarily to in vitro mechanistic and preclinical proof-of-concept studies.

  • Neratinib: Functions as an irreversible pan-HER inhibitor. It contains a Michael acceptor that forms a covalent bond with conserved cysteine residues (Cys-805 in HER2, Cys-797 in EGFR). This results in profound potency, with an5[5]. However, this dual inhibition is a double-edged sword; the potent off-target suppression of wild-type EGFR in the gastrointestinal tract leads to severe, dose-limiting diarrhea[2].

  • Tucatinib: Represents a paradigm shift toward ultra-selectivity. It is a reversible inhibitor that fits precisely into the HER2 ATP-binding pocket. It demonstrates single-digit nanomolar potency against HER2 (3) while exhibiting >1000-fold selectivity over EGFR[3]. This allows for aggressive HER2 suppression—even penetrating the blood-brain barrier for central nervous system metastases—without the collateral EGFR-driven toxicities[6].

Quantitative Performance Comparison

The following table summarizes the key pharmacological metrics for benchmarking these inhibitors in assay development.

CompoundTarget ProfileBinding MechanismHER2 IC50EGFR IC50Primary Application
Tyrphostin C15 HER2 SelectiveReversible150 - 350 nM19,000 nMIn vitro probe / Preclinical
Neratinib Pan-HER (EGFR, HER2, HER4)Irreversible (Covalent)59 nM92 nMClinical (HER2+ Breast Cancer)
Tucatinib HER2 Highly SelectiveReversible7 - 8 nM> 1000 nMClinical (HER2+ Brain Metastases)

Experimental Methodology: Self-Validating TKI Target Engagement Assay

To rigorously evaluate and compare these TKIs in the laboratory, researchers must utilize a dual-axis validation approach: biochemical target engagement via Phospho-Kinase Profiling. The protocol below is engineered to be self-validating, ensuring that observed effects are due to true catalytic inhibition rather than experimental artifacts.

Phase 1: Orthogonal Cell Line Selection & Preparation
  • Action: Culture BT-474 (HER2-amplified/EGFR-low) and A431 (EGFR-amplified/HER2-low) cell lines in DMEM supplemented with 10% FBS. Seed at 5×105 cells/well in 6-well plates.

  • Causality: Utilizing an orthogonal cell line matrix is critical. BT-474 serves as the primary model for HER2 efficacy. Conversely, A431 acts as a mandatory counter-screen to reveal off-target EGFR inhibition—a known liability of pan-HER TKIs like Neratinib[7].

Phase 2: Compound Administration
  • Action: After 24 hours of adherence, treat cells with vehicle (0.1% DMSO), Tyrphostin C15 (500 nM), Neratinib (100 nM), or Tucatinib (100 nM) for exactly 4 hours at 37°C.

  • Causality: A 4-hour acute exposure window is deliberately chosen to capture direct, primary kinase inhibition. Longer exposures (e.g., 24-48 hours) risk confounding the immunoblot data with secondary transcriptional feedback loops or apoptosis-induced protein degradation.

Phase 3: Lysis & Protein Extraction
  • Action: Wash cells with ice-cold PBS and lyse using RIPA buffer heavily supplemented with protease inhibitors and phosphatase inhibitors (1 mM Na3VO4, 10 mM NaF).

  • Trustworthiness: The inclusion of phosphatase inhibitors is non-negotiable. Without them, highly active endogenous phosphatases will rapidly strip phosphate groups from HER2/EGFR during the lysis process, creating false-positive "inhibition" artifacts that invalidate the entire assay.

Phase 4: Immunoblotting & Internal Validation
  • Action: Resolve 20 µg of normalized protein lysate via SDS-PAGE. Probe membranes with anti-p-HER2 (Tyr1248), anti-Total HER2, anti-p-EGFR (Tyr1068), anti-Total EGFR, and anti-GAPDH.

  • Trustworthiness & Logic: This probing strategy is a closed, self-validating system. Total HER2 and Total EGFR must remain constant across all lanes to prove that the loss of the phospho-signal is strictly due to catalytic kinase inhibition, rather than compound-induced receptor internalization or unequal sample loading. GAPDH confirms baseline lysate integrity.

Mechanistic Visualization

TKI_Mechanism cluster_TKIs Tyrosine Kinase Inhibitors (TKIs) cluster_Receptors Receptor Tyrosine Kinases cluster_Pathways Downstream Signaling T_C15 Tyrphostin C15 (Reversible HER2) HER2 HER2 (ErbB2) T_C15->HER2 T_Ner Neratinib (Irreversible Pan-HER) T_Ner->HER2 EGFR EGFR (ErbB1) T_Ner->EGFR T_Tuc Tucatinib (Reversible Selective) T_Tuc->HER2 PI3K PI3K/AKT Pathway HER2->PI3K MAPK MAPK/ERK Pathway HER2->MAPK EGFR->PI3K EGFR->MAPK Prolif Tumor Proliferation & Survival PI3K->Prolif MAPK->Prolif

Fig 1: Mechanistic comparison of Tyrphostin C15, Neratinib, and Tucatinib on HER2/EGFR signaling.

References

  • Title: Tyrphostin AG-825 - ErbB2 Inhibitor | Source: MedChemExpress | URL: 1

  • Title: Recombinant Human - Thermo Fisher Scientific (AG 825) | Source: Thermo Fisher | URL: 4

  • Title: Preclinical Activity of HER2-Selective Tyrosine Kinase Inhibitor Tucatinib as a Single Agent or in Combination with Trastuzumab or Docetaxel in Solid Tumor Models | Source: AACR Journals | URL: 3

  • Title: Profile of neratinib and its potential in the treatment of breast cancer | Source: Dove Medical Press | URL: 5

  • Title: Preclinical Characteristics of the Irreversible Pan-HER Kinase Inhibitor Neratinib Compared with Lapatinib | Source: MDPI | URL: 7

  • Title: Tucatinib Concentrations Measured in CSF of Patients With HER2+ Metastatic Breast Cancer | Source: Targeted Oncology | URL: 6

  • Title: Neratinib - Wikipedia | Source: Wikipedia | URL: 2

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Comparative

A Senior Application Scientist's Guide to the Validation of Tyrphostin C15 Efficacy in 3D Spheroid Models

Introduction: The Dimensional Shift in Preclinical Drug Validation For decades, the flat, two-dimensional (2D) monolayer of cells in a petri dish has been the workhorse of cancer research and preclinical drug screening....

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Dimensional Shift in Preclinical Drug Validation

For decades, the flat, two-dimensional (2D) monolayer of cells in a petri dish has been the workhorse of cancer research and preclinical drug screening. While invaluable, this model fails to capture the intricate architecture and complex cellular interactions of an in vivo tumor.[1][2] Three-dimensional (3D) cell culture models, such as spheroids and organoids, have emerged to bridge this gap, offering a more physiologically relevant microenvironment that includes gradients of oxygen and nutrients, complex cell-cell and cell-matrix interactions, and more accurate representations of drug resistance.[3][4]

This guide provides an in-depth, experience-driven framework for validating the efficacy of Tyrphostin C15, a representative of the broader class of tyrphostin protein tyrosine kinase inhibitors, within a 3D tumor spheroid model. We will objectively compare its performance against a more contemporary and specific inhibitor of a key oncogenic pathway, Stattic, which directly targets Signal Transducer and Activator of Transcription 3 (STAT3).[5] This comparative approach is designed not merely to present protocols, but to instill a robust, self-validating system for assessing compound efficacy in a context that more faithfully mimics a solid tumor.[2]

The Rationale: Why Compare Tyrphostin C15 and Stattic?

Tyrphostins are a class of synthetic compounds designed to inhibit protein tyrosine kinases (PTKs), which are critical enzymes in cellular signal transduction pathways that are often dysregulated in cancer.[6][7] Many tyrphostins, such as AG490, are known to inhibit the Janus kinase (JAK) family, which are upstream activators of the STAT3 signaling pathway.[8] Persistent activation of STAT3 is a hallmark of many cancers, driving the transcription of genes involved in proliferation, survival, and angiogenesis.[9][10]

By comparing Tyrphostin C15 (acting upstream, potentially on JAKs) with Stattic (a direct inhibitor of STAT3 activation and dimerization), we can dissect the impact of targeting different nodes of the same critical pathway.[5][11] This comparison allows us to not only validate the efficacy of Tyrphostin C15 but also to understand the nuanced cellular responses to different mechanisms of pathway inhibition within a complex 3D architecture.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK Activation STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylation (Tyr705) STAT3_active p-STAT3 (active dimer) STAT3_inactive->STAT3_active Dimerization DNA DNA STAT3_active->DNA Nuclear Translocation Transcription Gene Transcription (Proliferation, Survival) DNA->Transcription Tyrphostin Tyrphostin C15 Tyrphostin->JAK Inhibits Stattic Stattic Stattic->STAT3_active Inhibits Dimerization & DNA Binding

Caption: The JAK/STAT3 signaling pathway with inhibition points.

Experimental Workflow: A Validated Path from 2D to 3D Analysis

A robust experimental design is paramount. The following workflow ensures reproducibility and provides a clear path from basic cell culture to complex 3D data analysis. This system is designed to be self-validating by incorporating control groups (vehicle) and comparative arms (Tyrphostin C15 vs. Stattic) at each stage.

Workflow cluster_prep Preparation cluster_formation Spheroid Generation cluster_treatment Dose-Response cluster_assays Analysis start Start: Select Cancer Cell Line (e.g., HCT116, A549) phase1 Phase 1: 2D Cell Culture & Expansion start->phase1 culture Culture cells to ~80% confluency phase1->culture phase2 Phase 2: 3D Spheroid Formation seed Seed cells in ultra-low attachment 96-well plates phase2->seed phase3 Phase 3: Compound Treatment treat Treat spheroids with serial dilutions of: - Tyrphostin C15 - Stattic - Vehicle Control (DMSO) phase3->treat phase4 Phase 4: Endpoint Efficacy Assays viability Cell Viability Assay (e.g., CellTiter-Glo® 3D) phase4->viability imaging High-Content Imaging: - Proliferation (Ki-67) - Apoptosis (Caspase-3/7) phase4->imaging end Data Analysis & Interpretation harvest Harvest and count cells culture->harvest harvest->phase2 incubate Incubate for 48-72h to allow spheroid formation seed->incubate incubate->phase3 incubate_treat Incubate for 72h treat->incubate_treat incubate_treat->phase4 viability->end imaging->end

Caption: Experimental workflow for 3D spheroid-based compound validation.

Part 1: Generation of 3D Tumor Spheroids

Causality: The choice of spheroid generation method is critical. While methods like hanging drop produce single, uniform spheroids, they are labor-intensive.[12] We will use the liquid-overlay technique in ultra-low attachment (ULA) plates, which is highly scalable for dose-response studies and promotes spontaneous cell aggregation.[13] The ULA surface prevents integrin-mediated attachment, forcing cells to form cell-cell (cadherin-mediated) adhesions, which is the foundational step of spheroid formation.

Detailed Protocol:

  • Cell Preparation: Culture your chosen cancer cell line (e.g., HCT116 colorectal carcinoma) in standard 2D flasks until they reach approximately 80-90% confluency.

  • Harvesting: Aspirate the culture medium, wash with PBS, and detach the cells using Trypsin-EDTA. Neutralize the trypsin with complete medium and centrifuge the cell suspension at 300 x g for 5 minutes.[14]

  • Cell Counting: Resuspend the cell pellet in fresh, pre-warmed medium and perform an accurate cell count using a hemocytometer or automated cell counter.

  • Seeding: Dilute the cell suspension to a final concentration of 20,000 cells/mL. Carefully pipette 100 µL of this suspension into each well of a 96-well round-bottom ULA plate (yielding 2,000 cells/well).

  • Spheroid Formation: Centrifuge the plate at 300 x g for 10 minutes to facilitate initial cell aggregation at the bottom of the well.

  • Incubation: Incubate the plate at 37°C and 5% CO₂ for 48-72 hours. During this time, the cells will self-assemble into a single, compact spheroid in each well.[15] Monitor spheroid formation daily using a light microscope.

Part 2: Comparative Efficacy Assessment

Once uniform spheroids have formed (typically >200 µm in diameter), they are ready for compound treatment. This phase is designed to assess key hallmarks of anti-cancer drug efficacy: reduction in cell viability, inhibition of proliferation, and induction of apoptosis.

A. Cell Viability Assessment

Causality: Standard colorimetric assays (e.g., MTT) often fail in 3D models due to poor reagent penetration into the spheroid core.[16] Therefore, we will use the Promega CellTiter-Glo® 3D Viability Assay, which is specifically formulated with enhanced lytic capacity to penetrate large spheroids and quantify ATP levels.[17][18] ATP is a direct indicator of metabolically active, viable cells, providing a highly sensitive and accurate readout.

Detailed Protocol:

  • Compound Preparation: Prepare a 2X concentration stock of your desired serial dilutions for Tyrphostin C15 and Stattic in culture medium. The final DMSO concentration should not exceed 0.1%.

  • Treatment: Carefully remove 100 µL of medium from each well and add 100 µL of the 2X compound dilutions. This results in a final volume of 200 µL with the desired 1X compound concentration. Include vehicle-only (DMSO) wells as a negative control.

  • Incubation: Treat the spheroids for 72 hours. This duration is typically sufficient to observe significant changes in viability.

  • Assay Execution:

    • Allow the assay plate and CellTiter-Glo® 3D reagent to equilibrate to room temperature for 30 minutes.

    • Add 100 µL of the reagent directly to each 200 µL well of the assay plate.

    • Mix on an orbital shaker for 5 minutes to induce cell lysis.

    • Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Analysis: Normalize the data to the vehicle control (set to 100% viability) and plot the dose-response curves to determine the half-maximal inhibitory concentration (IC50) for each compound.

Table 1: Comparative Viability Data in HCT116 Spheroids

CompoundIC50 (µM) in 2D CultureIC50 (µM) in 3D SpheroidsFold Change (3D IC50 / 2D IC50)
Tyrphostin C157.5 µM22.1 µM2.95x
Stattic5.2 µM11.5 µM2.21x
Doxorubicin (Control)0.8 µM4.1 µM5.13x

Note: Data presented is hypothetical and for illustrative purposes. The expected increase in IC50 values in 3D models reflects the higher drug resistance often observed in these more complex structures.[19]

B. Proliferation and Apoptosis Assessment via High-Content Imaging

Causality: While viability assays provide a bulk measurement, imaging-based methods offer single-cell resolution within the 3D context. This allows us to distinguish between cytostatic (inhibiting proliferation) and cytotoxic (inducing cell death) effects. We will use immunofluorescence staining for Ki-67, a protein present only in actively dividing cells, and a fluorescent probe for activated Caspase-3/7, the executioner caspases in the apoptotic cascade.[20][21] This requires whole-mount staining, tissue clearing to make the spheroid transparent, and confocal microscopy for optical sectioning.

Detailed Protocol:

  • Spheroid Treatment: Generate and treat spheroids in a 96-well ULA plate as described above for 72 hours.

  • Fixation: Gently aspirate the medium and fix the spheroids with 4% paraformaldehyde in PBS for 1 hour at room temperature.

  • Permeabilization: Wash three times with PBS and permeabilize with 0.5% Triton X-100 in PBS for 30 minutes. This step is crucial for antibody penetration.

  • Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 5% Bovine Serum Albumin, 0.2% Triton X-100 in PBS) for 2 hours.

  • Primary Antibody Incubation: Incubate spheroids with primary antibodies against Ki-67 (for proliferation) overnight at 4°C.

  • Secondary Staining & Apoptosis Probe:

    • Wash three times with PBS.

    • Incubate with an appropriate fluorescently-conjugated secondary antibody, a cell-permeable Caspase-3/7 activation probe, and a nuclear counterstain (e.g., DAPI or Hoechst) for 2 hours at room temperature in the dark.[22]

  • Tissue Clearing: Wash three times with PBS. To enable imaging through the entire spheroid, use a suitable tissue clearing agent according to the manufacturer's protocol (e.g., Visikol® Histo-M™).

  • Imaging & Analysis:

    • Image the cleared spheroids using a confocal microscope or high-content imager, capturing a Z-stack through the entire volume.

    • Use image analysis software to segment the spheroid, identify individual nuclei, and quantify the percentage of Ki-67 positive and Caspase-3/7 positive cells relative to the total number of cells.

Table 2: Comparative Proliferation and Apoptosis Data (at 3D IC50 Concentration)

Treatment Group% Ki-67 Positive Cells% Caspase-3/7 Positive Cells
Vehicle Control (DMSO)65.2%1.8%
Tyrphostin C15 (22.1 µM)21.5%15.7%
Stattic (11.5 µM)18.3%28.4%

Note: Data presented is hypothetical and for illustrative purposes. These results would suggest that while both compounds are effective, Stattic may induce a stronger apoptotic response at its IC50 concentration compared to Tyrphostin C15.

Conclusion and Interpretation

This guide provides a comprehensive framework for validating the efficacy of Tyrphostin C15 in 3D cell culture models, grounded in scientific rationale and practical, detailed protocols. The transition from 2D to 3D models is a critical step towards more predictive preclinical data.[4] Our comparative approach reveals that while both Tyrphostin C15 and Stattic inhibit the growth of 3D tumor spheroids, they may do so with different potencies and through potentially different balances of cytostatic and cytotoxic effects.

The data generated through this workflow would suggest that direct inhibition of the STAT3 dimer with Stattic is more potent in a 3D context than the upstream inhibition provided by Tyrphostin C15. Furthermore, the imaging data provides crucial mechanistic insight, suggesting Stattic is a more potent inducer of apoptosis. Such findings are vital for lead compound selection and highlight the power of 3D models to reveal nuances in drug performance that are often missed in traditional 2D screening. By adopting these advanced models and robust validation workflows, researchers can make more informed decisions, ultimately accelerating the journey of promising anti-cancer agents from the bench to the clinic.

References

  • 3D Cell Culture: Assay Guide. (n.d.). Assay Genie. Retrieved from [Link]

  • Different early effets of tyrphostin AG957 and geldanamycins on mitogen-activated protein kinase and p120cbl phosphorylation in anti CD-3-stimulated T-lymphoblasts. (1999). Biochemical Pharmacology. Retrieved from [Link]

  • Effect of Tyrphostin Combined With a Substance P Related Antagonist on Small Cell Lung Cancer Cell Growth in Vitro. (n.d.). British Journal of Cancer. Retrieved from [Link]

  • A High Throughput Apoptosis Assay using 3D Cultured Cells. (2019). Micromachines. Retrieved from [Link]

  • Effects of tyrphostins on the activated c-src protein in NIH/3T3 cells. (n.d.). Cellular and Molecular Biology. Retrieved from [Link]

  • Development of Tyrphostin Analogues to Study Inhibition of the Mycobacterium tuberculosis Pup Proteasome System. (2021). ChemMedChem. Retrieved from [Link]

  • STAT3 Inhibitors: A Novel Insight for Anticancer Therapy of Pancreatic Cancer. (n.d.). Journal of Experimental & Clinical Cancer Research. Retrieved from [Link]

  • Pentadecanoic Acid (C15:0), an Essential Fatty Acid, Shares Clinically Relevant Cell-Based Activities with Leading Longevity-Enhancing Compounds. (n.d.). Nutrients. Retrieved from [Link]

  • Using Protein Markers to Study Cell Proliferation in 2D and 3D. (2025). Biocompare. Retrieved from [Link]

  • Scaffold-based 3D cell culture models in cancer research. (n.d.). Frontiers in Bioengineering and Biotechnology. Retrieved from [Link]

  • An image-based assay to quantify changes in proliferation and viability upon drug treatment in 3D microenvironments. (2019). BMC Biology. Retrieved from [Link]

  • Pentadecanoic acid (C15:0) and cardiovascular disease: A narrative review. (2025). Current Problems in Cardiology. Retrieved from [Link]

  • Three-Dimensional Culture System: A New Frontier in Cancer Research, Drug Discovery, and Stem Cell-Based Therapy. (2025). Cells. Retrieved from [Link]

  • The tyrphostin adaphostin interacts synergistically with proteasome inhibitors to induce apoptosis in human leukemia cells through a reactive oxygen species (ROS)-dependent mechanism. (n.d.). Blood. Retrieved from [Link]

  • Organoid Culture: Definition, Sources, Methods, and Protocols. (n.d.). Sino Biological. Retrieved from [Link]

  • Cell Viability Assays in Three-Dimensional Hydrogels: A Comparative Study of Accuracy. (n.d.). ACS Biomaterials Science & Engineering. Retrieved from [Link]

  • Effect of tyrphostin on cell growth and tyrosine kinase activity of epidermal growth factor receptor in human gliomas. (n.d.). Journal of Neurosurgery. Retrieved from [Link]

  • Mechanism of action of a tyrphostin, 3,4-dihydroxy-alpha-cyanothiocinnamamide, in breast cancer cell growth inhibition involves the suppression of cyclin B1 and the functional activity of cyclin B1/p34cdc2 complex. (n.d.). Breast Cancer Research and Treatment. Retrieved from [Link]

  • 3D cancer models: One step closer to in vitro human studies. (n.d.). Frontiers in Oncology. Retrieved from [Link]

  • Organoid Culture Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link]

  • Targeting Protein Degradation Pathways in Tumors: Focusing on their Role in Hematological Malignancies. (2022). International Journal of Molecular Sciences. Retrieved from [Link]

  • Novel inhibitors of the STAT3 signaling pathway: an updated patent review (2014-present). (2022). Expert Opinion on Therapeutic Patents. Retrieved from [Link]

  • Pentadecanoic acid (C15:0, PA) induces mild maternal glucose intolerance and promotes the growth of the offspring partly through up-regulating liver PPARα and MAPK signaling pathways. (n.d.). Food & Function. Retrieved from [Link]

  • Using Automated Imaging and Advanced 3D Cell Culture Techniques to Quantify Apoptosis Activity. (n.d.). Agilent. Retrieved from [Link]

  • Protocol for 3D tumor spheroid generation, immunostaining, and imaging through comparative approaches. (2026). STAR Protocols. Retrieved from [Link]

  • Unlocking the potential: unveiling tyrphostins with Michael-reactive cyanoacrylate motif as promising inhibitors of human 5-lipoxygenase. (2024). RSC Medicinal Chemistry. Retrieved from [Link]

  • Inhibition of pancreatic cancer cell growth in vitro by the tyrphostin group of tyrosine kinase inhibitors. (n.d.). British Journal of Cancer. Retrieved from [Link]

  • Inhibition of Janus kinases by Tyrosine phosphorylation inhibitor, Tyrphostin AG-490. (n.d.). Journal of Molecular Graphics and Modelling. Retrieved from [Link]

  • Complete guide to organoid culture protocol. (2025). more:science. Retrieved from [Link]

  • A High Throughput Apoptosis Assay using 3D Cultured Cells. (2025). ResearchGate. Retrieved from [Link]

  • Cell proliferation assay of 2D and 3D cells. (a), time-dependent of... (n.d.). ResearchGate. Retrieved from [Link]

  • Pentadecanoic Acid (C15:0) at Naturally Occurring Circulating Concentrations Has Selective Anticancer Activities Including Targeting B-Cell Lymphomas with CCND3 Oncogenic Alterations. (2025). Cancers. Retrieved from [Link]

  • Inhibition of STAT3 Signaling Pathway by Terphenyllin Suppresses Growth and Metastasis of Gastric Cancer. (2022). Frontiers in Pharmacology. Retrieved from [Link]

  • Emerging Trends in Cancer Therapy: 3D Cell Culture Solutions. (n.d.). Corning Life Sciences. Retrieved from [Link]

  • 3D Cell Model Apoptosis Assay Service. (2023). Visikol. Retrieved from [Link]

  • Cell Viability Testing Using Multicellular Tumor Spheroids (MCTs). (2022). faCellitate. Retrieved from [Link]

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Validation

Side-by-side analysis of Tyrphostin C15 and a known pan-kinase inhibitor

Comparative Profiling of Kinase Inhibitors: Targeted Specificity (Tyrphostin C15) vs. Pan-Kinase Suppression (Staurosporine) Executive Summary In the landscape of small-molecule kinase inhibitors, the selection of an app...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Profiling of Kinase Inhibitors: Targeted Specificity (Tyrphostin C15) vs. Pan-Kinase Suppression (Staurosporine)

Executive Summary

In the landscape of small-molecule kinase inhibitors, the selection of an appropriate pharmacological probe dictates the integrity of downstream signal transduction studies. This guide provides an objective, side-by-side technical analysis of Tyrphostin C15 (AG 213) , a targeted epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, and Staurosporine , the prototypical ATP-competitive pan-kinase inhibitor. By contrasting their biochemical mechanisms, binding affinities, and cellular phenotypes, we establish a rigorous framework for their precise application in drug discovery and molecular biology workflows.

Mechanistic Divergence & Structural Causality

The experimental utility of a kinase inhibitor is fundamentally governed by its structural interaction with the kinase domain.

  • Tyrphostin C15 (AG 213): Belonging to the tyrphostin (tyrosine phosphorylation inhibitor) family, AG 213 was rationally designed to mimic the phenolic ring of tyrosine. This structural homology allows it to compete directly at the substrate-binding site (and in some cases, the ATP-binding cleft) of specific receptor tyrosine kinases, predominantly EGFR 1. Because the substrate-binding pockets of kinases are highly divergent compared to their ATP-binding sites, tyrphostins achieve a higher degree of target specificity. We deploy AG 213 specifically when isolating EGFR-dependent pathways without inducing global cellular toxicity.

  • Staurosporine: Originally isolated from Streptomyces staurosporeus, Staurosporine is an indolocarbazole alkaloid that binds with extraordinary affinity to the highly conserved ATP-binding pocket of over 250 kinases 2. Because the geometry of the ATP cleft is evolutionarily conserved across serine/threonine and tyrosine kinases (e.g., PKC, PKA, CDKs), Staurosporine acts as a pan-kinase inhibitor. Consequently, it induces pleiotropic signaling arrest and is universally employed as a positive control for apoptosis induction and a baseline standard in kinome-wide screening assays.

KinaseInhibition cluster_Tyrphostin Targeted Inhibition (Tyrphostin C15) cluster_Staurosporine Pan-Kinase Inhibition (Staurosporine) AG213 Tyrphostin C15 EGFR EGFR Kinase Domain AG213->EGFR Competitive Binding Arrest1 Specific Pathway Arrest EGFR->Arrest1 Signal Blocked Stauro Staurosporine ATP Conserved ATP Pocket Stauro->ATP High Affinity Binding Kinases PKC, PKA, CDKs ATP->Kinases Apoptosis Global Apoptosis Kinases->Apoptosis Pleiotropic Block

Fig 1. Targeted (Tyrphostin C15) versus pan-kinase (Staurosporine) inhibition mechanisms.

Quantitative Pharmacological Comparison

To objectively select between these compounds, researchers must evaluate their biochemical and phenotypic parameters. The following table synthesizes their pharmacological profiles based on established in vitro data 3.

ParameterTyrphostin C15 (AG 213)Staurosporine
Primary Target(s) EGFR Tyrosine KinasePan-kinase (PKC, PKA, CDKs, etc.)
Mechanism of Action Substrate/ATP competitive (Tyrosine-mimetic)ATP-competitive (binds conserved hinge region)
Typical IC50 ~1-10 µM (EGFR)2-15 nM (PKC, PKA, c-Fgr)
Cellular Phenotype Targeted growth arrest (EGF-dependent)Broad apoptosis, cell cycle arrest (G2/M)
Primary Application Targeted pathway elucidationUniversal positive control for kinase inhibition

Self-Validating Experimental Methodologies

To ensure reproducibility and scientific rigor, the following protocols incorporate built-in validation steps. We detail not just how to perform the assay, but the causality behind why specific biochemical conditions are mandated.

Protocol A: In Vitro Kinase Profiling (TR-FRET Assay)

Objective: Determine the IC50 of targeted inhibitors using Staurosporine as a universal assay control. Causality & Design: We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) rather than standard colorimetric assays. TR-FRET employs long-emission fluorophores (e.g., Europium) that eliminate interference from the auto-fluorescence of highly conjugated small molecules like Tyrphostins.

  • Reagent Preparation: Prepare kinase buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35.

    • Rationale: EGTA chelates calcium to prevent the activation of off-target calcium-dependent kinases in the purified enzyme prep, ensuring the measured activity is strictly intrinsic to the target kinase.

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of Tyrphostin C15 (test) and Staurosporine (positive control) in 100% DMSO. Transfer to a 384-well plate, normalizing final DMSO concentration to 1%.

    • Rationale: DMSO concentrations above 1% can denature the kinase domain, artificially inflating the apparent IC50.

  • Enzyme-Substrate Addition: Add the target kinase (e.g., EGFR) and a biotinylated peptide substrate. Incubate for 15 minutes at room temperature.

  • ATP Initiation: Initiate the reaction by adding ATP at a concentration equal to its predetermined Michaelis constant ( Km​ ) for the specific kinase.

    • Rationale: Running the assay at the ATP Km​ ensures that the assay is highly sensitive to ATP-competitive inhibitors (like Staurosporine) while remaining physiologically relevant.

  • Detection & Validation: Add the TR-FRET detection mixture (Europium-labeled anti-phospho antibody and Streptavidin-APC). Read the plate at 615 nm and 665 nm.

    • Self-Validation Check: The Staurosporine control wells must yield >95% inhibition, establishing the assay's lower limit. Calculate the Z'-factor; a value >0.5 confirms robust assay mechanics.

Protocol B: Cellular Target Engagement (Phospho-Western Blotting)

Objective: Validate that biochemical inhibition translates to intracellular target engagement. Causality & Design: Biochemical IC50 values often underestimate the dose required in cellulo due to poor membrane permeability and high intracellular ATP concentrations (~1-5 mM) which outcompete the inhibitor.

  • Cell Culture & Starvation: Seed A431 cells (high EGFR expression) in 6-well plates. Upon 80% confluence, wash with PBS and incubate in serum-free media for 16 hours.

    • Rationale: Serum starvation silences basal, growth-factor-induced kinase activity, creating a clean background to observe true ligand-induced phosphorylation.

  • Inhibitor Pre-Incubation: Treat cells with varying concentrations of Tyrphostin C15 (1-50 µM) or Staurosporine (0.1-1 µM) for 2 hours.

  • Ligand Stimulation: Stimulate with 50 ng/mL recombinant human EGF for exactly 5 minutes.

    • Rationale: 5 minutes captures the peak of transient EGFR autophosphorylation before receptor internalization and degradation pathways are triggered.

  • Lysis & Preservation: Immediately aspirate media and lyse cells on ice using RIPA buffer supplemented with 1 mM Sodium Orthovanadate (Na3VO4) and 1x Protease Inhibitor Cocktail.

    • Rationale: Na3VO4 is a potent, irreversible inhibitor of protein tyrosine phosphatases. Without it, cellular phosphatases will rapidly dephosphorylate EGFR during lysis, leading to false-positive "inhibition" results.

  • Analysis: Resolve lysates via SDS-PAGE and immunoblot for total EGFR and phospho-EGFR (Tyr1068).

References

  • Inhibition of topoisomerase I activity by tyrphostin derivatives, protein tyrosine kinase blockers: Mechanism of action. ResearchGate.
  • Staurosporine, an inhibitor of hormonally up-regulated neu-associated kinase. PMC - NIH.
  • Staurosporine (Antibiotic AM-2282) | PKC/PKA Inhibitor. MedChemExpress.

Sources

Comparative

Confirming Tyrphostin C15-induced apoptosis with caspase assays

As a Senior Application Scientist, I frequently consult with drug development professionals on validating the mechanism of action (MoA) for targeted therapeutics. Tyrphostin C15 (also known as AG 825) is a potent, select...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with drug development professionals on validating the mechanism of action (MoA) for targeted therapeutics. Tyrphostin C15 (also known as AG 825) is a potent, selective inhibitor of the ErbB2 (HER2/Neu) receptor tyrosine kinase ( [1]). While its primary pharmacological action is kinase inhibition, its ultimate therapeutic endpoint is the induction of programmed cell death. In specific models, such as androgen-independent prostate cancer, Tyrphostin C15 preferentially triggers apoptosis via a p38 MAP kinase-dependent pathway ( [2]).

To rigorously confirm that Tyrphostin C15-induced cytotoxicity is genuinely apoptotic (rather than necrotic), researchers must quantify the activation of executioner caspases. This guide provides an objective comparison of available caspase assay technologies and details a self-validating experimental protocol to ensure your data withstands rigorous peer review.

The Causality of the Apoptotic Cascade

Understanding biological causality is critical for assay timing and design. When Tyrphostin C15 inhibits ErbB2, survival signaling is abrogated, inducing severe cellular stress. This stress phosphorylates and activates p38 MAPK, which subsequently alters mitochondrial membrane permeability. The release of cytochrome c into the cytosol triggers the formation of the apoptosome, activating initiator Caspase-9. Caspase-9 then proteolytically cleaves Procaspase-3 and Procaspase-7 into their active forms. These executioner caspases dismantle the cell by cleaving structural proteins and DNA repair enzymes like PARP ( [3]).

G TC15 Tyrphostin C15 (AG 825) ErbB2 ErbB2 (HER2) Receptor Tyrosine Kinase TC15->ErbB2 Inhibits p38 p38 MAPK Activation ErbB2->p38 Stress Response CytoC Cytochrome c Release p38->CytoC Mitochondrial Alteration Casp9 Caspase-9 (Initiator) CytoC->Casp9 Apoptosome Formation Casp3 Caspase-3/7 (Effector) Casp9->Casp3 Proteolytic Cleavage Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis Execution Phase

Caption: Tyrphostin C15 (AG 825) signaling pathway leading to caspase-mediated apoptosis.

Comparative Analysis of Caspase Assay Technologies

When selecting a caspase assay format, scientists must balance sensitivity, throughput, and background interference. Most commercial assays utilize a synthetic tetrapeptide substrate containing the DEVD (Asp-Glu-Val-Asp) sequence, which is highly specific for Caspase-3/7. The conjugated reporter molecule determines the assay modality ( [4]).

Below is a quantitative comparison to guide your platform selection:

Assay ModalitySubstrate ExampleDetection MethodSensitivity / Sample Req.Dynamic RangeBest Use Case & Limitations
Luminescent DEVD-AminoluciferinMicroplate LuminometerUltra-High (< 100 cells)3–4 logsPros: Homogeneous (no wash), ideal for High-Throughput Screening (HTS).Cons: High reagent cost.
Fluorometric Ac-DEVD-AMC / AFCFluorometer (Ex:360/Em:460nm)High (~1,000 cells)2–3 logsPros: Allows real-time kinetic monitoring; cost-effective.Cons: Potential autofluorescence from test compounds.
Colorimetric Ac-DEVD-pNASpectrophotometer (400–405nm)Moderate (20–200 µg protein)1–2 logsPros: Uses standard equipment; highly economical.Cons: Requires large cell pellets; lower sensitivity.

Experimental Workflow: A Self-Validating Protocol

A robust protocol must be self-validating. Simply observing an increase in signal post-treatment is insufficient; you must definitively prove the signal is exclusively derived from caspase activity and not off-target protease cleavage or an assay artifact. We achieve this by incorporating a specific competitive inhibitor (e.g., Ac-DEVD-CHO) directly into parallel control wells.

Workflow Seed Seed Cells & Treat Lyse Gentle Lysis (CHAPS Buffer) Seed->Lyse Inhibit Parallel Control (+ Ac-DEVD-CHO) Lyse->Inhibit Substrate Add Substrate (e.g., Ac-DEVD-AMC) Lyse->Substrate Inhibit->Substrate Detect Kinetic Read (Ex/Em or Lum) Substrate->Detect Analyze Fold Change Calculation Detect->Analyze

Caption: Self-validating experimental workflow for measuring caspase activity post-treatment.

Step-by-Step Methodology: Fluorometric Caspase-3/7 Assay

This protocol utilizes the Ac-DEVD-AMC fluorometric substrate, offering an optimal balance of sensitivity and kinetic monitoring for validating Tyrphostin C15 ( [5]).

1. Cell Culture and Treatment

  • Causality: Apoptosis is a highly transient, time-dependent process. Harvesting too early misses the caspase peak; harvesting too late results in secondary necrosis and degraded proteases.

  • Step: Seed target cells (e.g., PC-3 cells) in a 6-well plate at 1×105 cells/mL. Incubate overnight.

  • Step: Treat with a dose-response of Tyrphostin C15 (e.g., 10 µM, 25 µM, 50 µM) for 24-48 hours.

  • Self-Validation Controls: Include a vehicle control (0.1% DMSO) and a positive apoptosis control (1 µM Staurosporine).

2. Cell Lysis and Protein Standardization

  • Causality: Caspases are cytosolic enzymes. Gentle lysis using non-denaturing detergents (like CHAPS) is required to release the enzymes without denaturing their active sites.

  • Step: Wash cells with cold PBS. Add 100 µL of CHAPS-based Lysis Buffer per well. Incubate on ice for 15 minutes.

  • Step: Centrifuge at 10,000 x g for 10 minutes at 4°C. Collect the supernatant.

  • Step: Perform a BCA Protein Assay to standardize all samples to exactly 2 µg/µL. Equal protein loading is non-negotiable for accurate fold-change calculations.

3. Assay Reaction Setup (The Self-Validating Step)

  • Causality: Cysteine proteases require a reduced environment for catalytic activity. Dithiothreitol (DTT) must be freshly added to the reaction buffer to prevent oxidation of the active site cysteine ( [6]).

  • Step: Prepare 2X Reaction Buffer supplemented with 10 mM fresh DTT.

  • Step: For every sample, set up two parallel reactions in a black 96-well microplate (black plates prevent fluorescent cross-talk):

    • Reaction A (Test): 50 µL lysate + 50 µL 2X Reaction Buffer.

    • Reaction B (Validation): 50 µL lysate + 50 µL 2X Reaction Buffer containing 1 µL of 10 mM Ac-DEVD-CHO (Caspase-3 inhibitor).

  • Step: Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind in Reaction B.

4. Substrate Addition and Kinetic Detection

  • Step: Add 5 µL of 1 mM Ac-DEVD-AMC fluorogenic substrate to all wells (final concentration 50 µM).

  • Step: Immediately place the plate in a microplate fluorometer.

  • Step: Read fluorescence kinetically every 10 minutes for 1-2 hours at Ex: 360 nm / Em: 460 nm.

  • Data Interpretation: True Tyrphostin C15-induced apoptosis is confirmed only if Reaction A shows a time-dependent linear increase in fluorescence, while Reaction B remains completely at baseline. Calculate the final activity as the fold-increase of (Reaction A - Reaction B) relative to the vehicle control.

References

  • Current trends in luminescence-based assessment of apoptosis. RSC Advances.[Link]

  • Keep an Eye on Apoptosis with Caspase Assays. Biocompare.[Link]

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